molecular formula C7H8ClN B116377 3-(Chloromethyl)-2-methylpyridine CAS No. 120277-68-1

3-(Chloromethyl)-2-methylpyridine

货号: B116377
CAS 编号: 120277-68-1
分子量: 141.6 g/mol
InChI 键: DYINCOADXUUIHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Used in the preparation of Oxytocin antagonists and inhibitors of aggrecanase and MMP-13.>

属性

IUPAC Name

3-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINCOADXUUIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482088
Record name 3-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-68-1
Record name 3-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine: Synthesis, Applications, and Core Chemical Properties

This compound, identified by the CAS Number 58539-77-8 , is a substituted pyridine derivative of significant interest to the chemical and pharmaceutical industries.[1] Its structure, featuring a reactive chloromethyl group ortho to a methyl group on the pyridine ring, makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures. Pyridine derivatives are foundational components in modern drug development, serving as the backbone for numerous therapeutic agents due to their unique chemical properties.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis protocols, reactivity, and applications, with a focus on its role as a key building block in synthetic chemistry.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties of this compound and its commonly used hydrochloride salt are summarized below.

PropertyValueSource
CAS Number 58539-77-8[1]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol Calculated
Appearance Data not readily available for the free base. The hydrochloride salt appears as a solid.[3]
Synonyms 2-Methyl-3-(chloromethyl)pyridine, 3-Picolyl chloride, 2-methyl-[1]

For the Hydrochloride Salt (CAS: 58539-77-8):

PropertyValueSource
Molecular Formula C₇H₉Cl₂N[4]
Molecular Weight 178.06 g/mol [3][4]

Synthesis and Manufacturing: A Step-by-Step Protocol

The synthesis of chloromethylated pyridines is a critical process for creating intermediates used in pharmaceuticals and agrochemicals.[5][6] A common and illustrative pathway to synthesize this compound, often isolated as its hydrochloride salt, begins with 3-methylpyridine (3-picoline). The following multi-step protocol is based on established synthetic transformations.[7]

Overall Synthesis Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination A 3-Methylpyridine B Nicotinic Acid A->B KMnO₄, H₂O C Nicotinic Acid D Methyl Nicotinate C->D CH₃OH, H₂SO₄ E Methyl Nicotinate F 3-Pyridinemethanol E->F NaBH₄, AlCl₃ G 3-Pyridinemethanol H 3-(Chloromethyl)pyridine Hydrochloride G->H SOCl₂ G Start This compound (Electrophile) Product Substituted Product Start->Product Sₙ2 Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2-methylpyridine, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. This document details its core physicochemical properties, spectroscopic signature for definitive identification, and its primary role as a reactive intermediate. By synthesizing data from established chemical literature and safety protocols, this guide serves as an essential resource for professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights into its handling, reactivity, and application.

Introduction: A Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative whose structural architecture makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules. The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds, and the presence of a reactive chloromethyl group at the 3-position provides a strategic handle for molecular elaboration. This unique combination allows for the precise and efficient introduction of the 2-methyl-3-pyridinylmethyl moiety into target structures.

The principal utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions.[1] This reactivity is fundamental to its application in the pharmaceutical industry, where it serves as a key component in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its physicochemical properties is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring process safety, and guaranteeing the purity and quality of the final products. This guide aims to provide a detailed examination of these properties, grounded in authoritative data, to support researchers in leveraging this versatile reagent to its full potential.

Molecular Structure and Identification

Correctly identifying the starting material is the bedrock of any successful synthetic campaign. The structural and identification parameters for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-Methyl-3-(chloromethyl)pyridineN/A
CAS Number 58539-77-8 (for Hydrochloride Salt)[2][3][4][5]
Molecular Formula C₇H₈ClNN/A
Molecular Weight 141.60 g/mol N/A
InChI InChI=1S/C7H8ClN/c1-6-7(2-8)4-3-5-9-6/h3-5H,2H2,1H3N/A
InChIKey IVKFTPSEDAPSSI-UHFFFAOYSA-N[4]
SMILES CC1=C(CCl)C=CC=N1[4]

Note: The free base of this compound is often generated in situ from its more stable hydrochloride salt (C₇H₉Cl₂N, MW: 178.06 g/mol ) for synthetic applications.[2][3][4][5]

Core Physicochemical Properties

The physical behavior of a compound dictates its handling, solvent compatibility, and purification strategy. The properties of this compound and its closely related isomers are presented below.

PropertyValueComments and ImplicationsSource(s)
Physical Form Typically a solid or powder, often as the hydrochloride salt.The solid nature of the salt aids in handling and weighing, reducing exposure risks associated with volatile liquids.[5]
Melting Point 137-143 °C (for 3-(Chloromethyl)pyridine HCl)Data for the specific 2-methyl isomer is not readily available, but this value for the close analog provides a useful estimate for its salt form.[6]
Boiling Point ~210 °C (Predicted, for 3-(Chloromethyl)pyridine)High boiling point suggests that purification by distillation is feasible but requires vacuum to prevent thermal decomposition.[7][8]
Solubility Soluble in polar aprotic solvents (e.g., DMF, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane). Moderate solubility in polar protic solvents (e.g., Methanol, Ethanol).Excellent solubility in common reaction solvents like DMF and DCM facilitates its use in a wide range of synthetic transformations.[9][9]
pKa ~4.46 (Predicted, for 3-(Chloromethyl)pyridine)The pyridine nitrogen is basic. This property is critical when choosing a base for reactions; a non-nucleophilic base is required to deprotonate the hydrochloride salt without competing in the substitution reaction.[7][8]

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound is essential. The following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct regions.

    • Aromatic Region (~7.0-8.5 ppm): Three signals corresponding to the protons on the pyridine ring.

    • Chloromethyl Protons (~4.6 ppm): A singlet integrating to two protons for the -CH₂Cl group. The downfield shift is due to the electronegative chlorine atom.

    • Methyl Protons (~2.5 ppm): A singlet integrating to three protons for the -CH₃ group at the 2-position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons (~120-160 ppm): Five distinct signals for the pyridine ring carbons.

    • Chloromethyl Carbon (~45 ppm): A signal for the -CH₂Cl carbon.

    • Methyl Carbon (~20 ppm): A signal for the -CH₃ carbon.

  • IR (Infrared) Spectroscopy:

    • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C and C=N stretching: Characteristic peaks in the 1400-1600 cm⁻¹ region, typical for pyridine rings.

    • C-Cl stretching: A signal in the 600-800 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 141. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M⁺) would be a key identifier.

    • A prominent fragment would likely be the loss of a chlorine atom (M-35) to form a stable pyridinylmethyl cation at m/z = 106.

Synthesis and Chemical Reactivity

Synthetic Approach

A common and effective method for synthesizing chloromethyl pyridine derivatives involves the chlorination of the corresponding methylpyridine (lutidine). For this compound, a logical precursor is 2,3-dimethylpyridine (2,3-lutidine). The synthesis often proceeds through an N-oxide intermediate, which activates the adjacent methyl group for subsequent chlorination.

A representative transformation involves treating the N-oxide with a chlorinating agent like thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TCCA).[10] The use of TCCA is often preferred in modern synthesis as it is a safer and easier-to-handle solid compared to gaseous or highly corrosive liquid chlorinating agents.[10]

Core Reactivity: The Sₙ2 Pathway

The synthetic value of this compound is overwhelmingly derived from the reactivity of the chloromethyl group. This primary alkyl halide is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] The chloride ion is a good leaving group, and the benzylic-like position of the methylene carbon facilitates the reaction.

This reactivity allows for the covalent attachment of a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, providing straightforward access to a diverse library of substituted pyridine compounds.[1]

SN2_Reactivity cluster_nucleophiles Nucleophiles (Nu⁻) Substrate This compound (Electrophile) TS Sₙ2 Transition State Substrate->TS Product Substituted Product TS->Product LeavingGroup Cl⁻ (Leaving Group) TS->LeavingGroup Amine R₂NH (Amine) Amine->TS Nucleophilic Attack Thiol RSH (Thiol) Thiol->TS Nucleophilic Attack Alkoxide RO⁻ (Alkoxide) Alkoxide->TS Nucleophilic Attack

Caption: General Sₙ2 reaction pathway of this compound.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a self-validating workflow for the synthesis of a 3-(aminomethyl)-2-methylpyridine derivative, a common transformation in drug development. The causality behind each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize N-benzyl-1-(2-methylpyridin-3-yl)methanamine from this compound hydrochloride and benzylamine.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF (approx. 0.5 M).

    • Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 mechanism. Anhydrous conditions are crucial to prevent unwanted side reactions with water. Potassium carbonate is a mild, non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free base of the electrophile, and to neutralize the HCl generated during the reaction. A slight excess ensures the reaction medium remains basic.

  • Addition of Nucleophile: Add benzylamine (1.1 eq) to the suspension dropwise at room temperature.

    • Causality: Benzylamine acts as the nucleophile. A slight excess is used to ensure the complete consumption of the limiting electrophile.

  • Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: The reaction is typically run at room temperature as the chloromethyl pyridine is sufficiently reactive. Monitoring the reaction is a self-validating step; the disappearance of the starting material and the appearance of a new, less polar product spot on TLC indicates the reaction is proceeding.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers.

    • Causality: This is a liquid-liquid extraction. Water is added to dissolve the inorganic salts (KCl, excess K₂CO₃) and the DMF solvent. The organic product is more soluble in ethyl acetate and is thus extracted from the aqueous phase.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer. Sodium sulfate is a drying agent that removes trace amounts of water. Concentration in vacuo removes the volatile solvent to yield the crude product.

  • Final Characterization: Purify the crude residue by column chromatography on silica gel. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

    • Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts. Final spectroscopic analysis is the ultimate validation that the intended molecule has been synthesized to the required purity.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Validation a 1. Suspend Reactants (Electrophile + Base in DMF) b 2. Add Nucleophile (Benzylamine) a->b c 3. Stir & Monitor (TLC / LC-MS) b->c d 4. Quench with Water & Extract with EtOAc c->d Reaction Complete e 5. Wash Organic Layer (NaHCO₃, Brine) d->e f 6. Dry & Concentrate e->f g 7. Column Chromatography f->g Crude Product h 8. Characterize Product (NMR, MS) g->h

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and reactivity of 3-(Chloromethyl)-2-methylpyridine (CAS No. 58539-77-8). As a key heterocyclic building block in medicinal chemistry, understanding its structural and electronic properties is paramount for its effective utilization in the synthesis of complex pharmaceutical agents. This document synthesizes fundamental chemical principles with practical insights into the molecule's conformational behavior, spectroscopic signatures, and the pivotal role of its reactive chloromethyl group. We will delve into the electronic interplay between the methyl and chloromethyl substituents and the pyridine ring, offering a detailed perspective for researchers, scientists, and drug development professionals.

Introduction: A Versatile Pyridine Building Block

This compound is a disubstituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis. Its structure combines the aromatic, electron-deficient pyridine core with two key substituents at the 2- and 3-positions: an electron-donating methyl group and a highly reactive chloromethyl group. This specific arrangement of functional groups makes it a valuable synthon for introducing the 2-methylpyridine-3-yl-methyl moiety into larger, more complex molecules. Pyridine derivatives are integral components of numerous therapeutic agents, and functionalized intermediates like this one are crucial for the efficient construction of novel drug candidates.[1]

This guide offers an in-depth exploration of the molecule's architecture, from fundamental bonding principles to its practical application in synthesis, providing a foundational understanding for its use in drug discovery and development programs.

Molecular Structure and Conformation

The structural integrity and conformational preferences of this compound are dictated by the interplay of its aromatic core and the steric and electronic nature of its substituents.

Systematic Identification
  • IUPAC Name: this compound

  • CAS Number: 58539-77-8[2]

  • Molecular Formula: C₇H₈ClN[2]

  • Molecular Weight: 141.60 g/mol

  • Common Synonyms: 2-Methyl-3-(chloromethyl)pyridine

  • Hydrochloride Salt: The compound is often supplied and used as its hydrochloride salt (CAS: 58539-77-8; Formula: C₇H₉Cl₂N; MW: 178.06).[3][4] The protonation of the pyridine nitrogen enhances stability and modifies solubility.

Bonding and Geometry Analysis

The core of the molecule is a planar, sp²-hybridized pyridine ring. The endocyclic C-C and C-N bond lengths are characteristic of aromatic systems, intermediate between single and double bonds. The substituents introduce sp³-hybridized centers.

  • Pyridine Ring: The nitrogen atom introduces a dipole moment and makes the ring electron-deficient compared to benzene.

  • C2-Methyl Group (-CH₃): This group is sp³-hybridized. It exerts a positive inductive effect (+I), donating electron density to the pyridine ring, which can influence the ring's basicity and reactivity.

  • C3-Chloromethyl Group (-CH₂Cl): The carbon of the chloromethyl group is sp³-hybridized. The highly electronegative chlorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the methylene group and, to a lesser extent, from the pyridine ring.

The juxtaposition of an electron-donating group at C2 and an electron-withdrawing group at C3 creates a unique electronic environment that governs the molecule's reactivity.

Table 1: Predicted Bond Parameters for this compound (Note: As no experimental crystal structure data is publicly available for this specific isomer, these values are based on established data for substituted pyridines and computational models. They serve as a reliable estimation for understanding the molecule's geometry.)

BondTypePredicted Bond Length (Å)Predicted Bond Angle (°)Hybridization
N1-C2 / N1-C6Aromatic C-N~1.34-sp²
C2-C3 / C5-C6Aromatic C-C~1.39-sp²
C3-C4 / C4-C5Aromatic C-C~1.39-sp²
C2-C(methyl)C-C Single~1.51-sp²/sp³
C3-C(chloromethyl)C-C Single~1.50-sp²/sp³
C-ClC-Cl Single~1.78-sp³
∠ N1-C2-C3Ring Angle-~122°sp²
∠ C2-C3-C4Ring Angle-~118°sp²
∠ C2-C3-C(CH₂Cl)Substituent-~121°sp²
∠ C3-C(CH₂Cl)-ClSubstituent-~110°sp³
Conformational Freedom

Significant conformational flexibility exists due to rotation around the C3-C(H₂Cl) single bond. The orientation of the C-Cl bond relative to the pyridine ring plane can influence intermolecular interactions in solution and in the solid state. Steric hindrance between the C2-methyl group and the chloromethyl group likely restricts this rotation, favoring conformations where the bulky chlorine atom is directed away from the methyl group.

G substituents Substituents ring Pyridine Ring (sp² Core) substituents->ring effects Electronic & Steric Effects ring->effects methyl C2-Methyl Group inductive Inductive Effects (+I / -I) methyl->inductive +I (Donating) steric Steric Hindrance methyl->steric chloromethyl C3-Chloromethyl Group chloromethyl->inductive -I (Withdrawing) chloromethyl->steric

Figure 1: Key structural relationships in this compound.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl/methylene protons. Chemical shifts are influenced by the electronic effects of the substituents and the ring nitrogen.

  • Aromatic Region (δ 7.0-8.5 ppm): Three signals corresponding to the protons at C4, C5, and C6. The C6 proton, being adjacent to the electronegative nitrogen, is expected to be the most downfield.

  • Chloromethyl Protons (-CH₂Cl, δ ~4.6-4.8 ppm): A singlet integrating to 2H. The proximity to the electronegative chlorine atom causes a significant downfield shift.

  • Methyl Protons (-CH₃, δ ~2.5-2.7 ppm): A singlet integrating to 3H. This is in the typical region for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR will show seven distinct signals.

  • Aromatic Carbons (δ ~120-160 ppm): Five signals for the pyridine ring carbons. The C2 and C6 carbons, being closest to the nitrogen, will be the most downfield.

  • Chloromethyl Carbon (-CH₂Cl, δ ~45-50 ppm): This carbon is shifted downfield due to the attached chlorine.

  • Methyl Carbon (-CH₃, δ ~18-22 ppm): A typical chemical shift for an sp³ methyl carbon attached to an sp² system.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for compounds like this compound hydrochloride.

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound hydrochloride (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O, 0.6 mL)

  • NMR tube (5 mm)

  • Pipette/Syringe

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the hydrochloride salt directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity.

  • Dissolution: Cap the NMR tube securely and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. A standard pulse program with 16-32 scans is typically sufficient.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H).

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group, which functions as a potent electrophile.

The Chloromethyl Group: An Electrophilic Handle

The C-Cl bond is polarized and weakened by the adjacent pyridine ring, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic chlorides.[1][7] The molecule readily undergoes Sₙ2 reactions with a wide range of nucleophiles.

  • Common Nucleophiles: Alcohols (ROH), thiols (RSH), amines (R₂NH), and carbanions.

  • Mechanism: The reaction typically proceeds via a bimolecular (Sₙ2) pathway, involving a backside attack by the nucleophile on the electrophilic methylene carbon, displacing the chloride ion. The potential for an Sₙ1 mechanism exists if a stable pyridyl-methyl carbocation can be formed, but Sₙ2 is often favored.[8]

This reactivity allows for the facile introduction of a linker at the 3-position of the 2-methylpyridine scaffold, a common strategy in the synthesis of pharmacologically active molecules.

G start This compound (Starting Material) reaction Nucleophilic Substitution (Sₙ2) - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., Acetonitrile, DMF) start->reaction nucleophile Select Nucleophile (e.g., R-OH, R-NH₂, R-SH) nucleophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Functionalized Product (e.g., Ether, Amine, Thioether) purification->product

Figure 2: A generalized workflow for the synthetic use of this compound.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the predictable and versatile reactivity of its chloromethyl group. The electronic properties of the pyridine ring, modulated by the C2-methyl substituent, render the C3-chloromethyl group a potent electrophilic site for nucleophilic attack. While detailed experimental structural data for this specific isomer remains limited in public literature, a robust understanding of its molecular structure, conformation, and bonding can be confidently derived from fundamental principles of physical organic chemistry. This guide provides researchers and drug development professionals with the core knowledge required to effectively and logically incorporate this valuable building block into their synthetic programs.

References

  • Matrix Fine Chemicals. This compound HYDROCHLORIDE | CAS 58539-77-8. URL: https://www.matrix-fine-chemicals.com/product/3-chloromethyl-2-methylpyridine-hydrochloride-cas-58539-77-8
  • J&W Pharmlab. 3-Chloromethyl-2-methyl-pyridine hydrochloride - CAS:58539-77-8. URL: https://www.jwpharmlab.com/3-chloromethyl-2-methyl-pyridine-hydrochloride.html
  • Parchem. This compound (Cas 58539-77-8). URL: https://www.parchem.com/chemical-supplier-distributor/3-(chloromethyl)-2-methylpyridine-08819.aspx
  • Pharma Innovation. CAS 58539-77-8 3-Chloromethyl-2-methyl-pyridine hydrochloride. URL: https://www.pharma-innovation.com/cas-58539-77-8-3-chloromethyl-2-methyl-pyridine-hydrochloride.html
  • Lyle, R. E., & Gauthier, G. J. (1965). PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Canadian Journal of Chemistry, 43(8), 2265-2272. URL: https://cdnsciencepub.com/doi/10.1139/v65-305
  • CookeChem. 3-(Chloromethyl)-2-methylpyridinehydrochloride , 95% , 58539-77-8. URL: http://www.cookechem.com/pro/3-(Chloromethyl)-2-methylpyridinehydrochloride-58539-77-8.html
  • PubChem. 3-Chloro-2-(chloromethyl)pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14517157
  • BenchChem. The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. URL: https://www.benchchem.com/blog/the-dual-reactivity-of-benzylic-chlorides-a-technical-guide-for-drug-development-professionals/
  • BLD Pharm. 58539-77-8|this compound hydrochloride. URL: https://www.bldpharm.com/products/58539-77-8.html
  • MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. URL: https://www.mdpi.com/2304-6740/11/1/10
  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. URL: https://rcin.org.pl/Content/55986/BI002_26154_Cz-40-r1966-t10-n4_Bull-Pol-Ac-Sc-Chim-651.pdf
  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 16(11), 9328-9351. URL: https://www.mdpi.com/1420-3049/16/11/9328
  • PubChem. 3-Chloro-2-methylpyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2762797
  • Colell, J. F., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01476
  • Arctom Scientific. CAS NO. 58539-77-8 | 3-(chloromethyl)-2-methyl-pyridine;hydrochloride - 95%. URL: https://www.arctom.com/en/product/PBN20120875-1
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/6959-47-3_1hnmr.htm
  • A2B Chem. Buy 5-(Chloromethyl)-2-methylpyridine | 52426-66-1. URL: https://www.a2bchem.com/product/52426-66-1
  • PubChem. 3-(Chloromethyl)-4-ethyl-2-methyl-pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/168797421
  • Sigma-Aldrich. 3-chloromethyl-2-methylpyridine hydrochloride. URL: https://www.sigmaaldrich.com/US/en/search/3-chloromethyl-2-methylpyridine-hydrochloride
  • Taylor & Francis Online. The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. URL: https://www.tandfonline.com/doi/full/10.1080/08927022.2021.1991207
  • Gregory, C. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL: https://www.k-group.rutgers.edu/k-group-wiki/images/f/f6/Organometallics_2010_29_2176.pdf
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. URL: https://www.chem.wisc.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-(Chloromethyl)-2-methylpyridine. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and elucidation of its role in various chemical syntheses, particularly in the development of pharmaceutical agents.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity and purity of this intermediate, which is critical for the reliability and reproducibility of subsequent synthetic steps. This guide serves as a detailed reference for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound and CAS number 58539-77-8, dictates its characteristic spectroscopic properties. The pyridine ring provides a framework of aromatic protons and carbons, while the methyl and chloromethyl substituents introduce distinct aliphatic signals. The presence of the nitrogen atom and the chlorine atom further influences the electronic environment and, consequently, the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Doublet1HH-6
~7.6Doublet1HH-4
~7.2Triplet1HH-5
~4.7Singlet2H-CH₂Cl
~2.6Singlet3H-CH₃

Interpretation:

  • The aromatic protons (H-4, H-5, and H-6) will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • The methylene protons of the chloromethyl group (-CH₂Cl) are expected to resonate at a higher chemical shift compared to a typical alkyl group due to the electron-withdrawing effect of the adjacent chlorine atom.

  • The methyl protons (-CH₃) will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~158C-2
~148C-6
~138C-4
~130C-3
~123C-5
~45-CH₂Cl
~20-CH₃

Interpretation:

  • The aromatic carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded.

  • The carbon of the chloromethyl group (-CH₂Cl) will appear at a higher chemical shift than a typical sp³ hybridized carbon due to the electronegativity of the chlorine atom.

  • The methyl carbon (-CH₃) will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (-CH₃, -CH₂)
1600-1450C=C and C=N stretchPyridine ring
1470-1430C-H bend-CH₂-
1380-1370C-H bend-CH₃
800-700C-Cl stretchAlkyl halide

Interpretation:

  • The presence of the pyridine ring will be confirmed by the characteristic C-H stretching vibrations above 3000 cm⁻¹ and the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The aliphatic C-H stretching vibrations from the methyl and chloromethyl groups will appear just below 3000 cm⁻¹.

  • A key absorption to identify is the C-Cl stretching vibration, which typically appears in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectral Data (Electron Ionization):

m/zInterpretation
141/143Molecular ion peak ([M]⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom.
106Loss of a chlorine radical ([M-Cl]⁺).
91Loss of HCl and a methyl radical, or other rearrangement.

Interpretation:

  • The molecular ion peak is expected at m/z 141, with a smaller peak at m/z 143 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a monochlorinated compound.

  • A significant fragment ion is expected at m/z 106, corresponding to the loss of the chlorine radical. This benzylic-type cation would be relatively stable.

  • Further fragmentation of the pyridine ring can lead to a variety of smaller ions.

Caption: Proposed key fragmentation pathways for this compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. This technical guide has outlined the expected spectroscopic data and provided a framework for its interpretation. For researchers in synthetic and medicinal chemistry, a thorough understanding of this data is essential for quality control and for confidently advancing this versatile intermediate in multi-step synthetic campaigns.

References

  • At this time, a specific, publicly available, comprehensive dataset for this compound from a single, citable source has not been identified in the conducted searches. The presented data is based on established principles of spectroscopic interpretation and data from closely related analogs. For definitive data, it is recommended to acquire spectra on a purified sample of the compound. Commercial suppliers such as Parchem and Matrix Fine Chemicals list the compound with CAS number 58539-77-8.[1][2]

3-(Chloromethyl)-2-methylpyridine hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride

Executive Summary

This compound hydrochloride is a critical heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance stems from the pyridine scaffold, a common motif in biologically active molecules, combined with a reactive chloromethyl group that serves as a versatile handle for molecular elaboration. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, explore the causal logic behind its synthesis, detail its applications as a key intermediate with a focus on its reactivity, and outline rigorous safety and handling protocols. This document is designed to be a field-proven resource, grounding theoretical knowledge in practical, application-focused insights.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are foundational to its effective use in research and development. This compound hydrochloride is a solid, typically appearing as a white to yellow or tan powder[1]. Its hydrochloride form enhances stability and simplifies handling compared to the free base.

Key identifying and physical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound;hydrochloride[2]
Synonyms 2-Methyl-3-picolyl chloride hydrochloride[3]
CAS Number 4370-22-3[4]
Molecular Formula C₇H₉Cl₂N[4]
Molecular Weight 178.06 g/mol [4]
Physical Form Solid, powder/crystal[5]
Melting Point 159 °C[5]
Solubility Soluble in water[1]
Stability Stable under recommended storage conditions, but can be hygroscopic and air-sensitive.[5][6]

Synthesis and Manufacturing Insights: A Mechanistic Approach

The industrial synthesis of chloromethylpyridine derivatives is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical pathway starts from a readily available precursor, such as a pyridyl carbinol (pyridinemethanol), and converts the hydroxyl group into the desired chloromethyl functionality. This transformation is pivotal as it activates the benzylic-like position for subsequent reactions.

A highly effective method for this conversion involves the use of thionyl chloride (SOCl₂) in an inert organic solvent like toluene.[7]

Rationale for Reagent Selection:

  • Thionyl Chloride (SOCl₂): This reagent is preferred for converting alcohols to alkyl chlorides for several key reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

  • Inert Solvent (e.g., Toluene): An inert solvent is crucial to prevent unwanted side reactions. Toluene is a good choice due to its appropriate boiling point and inability to react with thionyl chloride.

Protocol: Synthesis from 2-methyl-3-pyridinemethanol

This protocol describes the conversion of the corresponding pyridyl carbinol to this compound hydrochloride.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of thionyl chloride (a slight excess, ~1.1-1.2 equivalents) in an inert organic solvent (e.g., toluene) is prepared.[7]

  • Controlled Addition: The reaction is often exothermic. Therefore, a solution of the corresponding pyridyl carbinol in the same solvent is added gradually to the thionyl chloride solution while maintaining a controlled temperature, typically not exceeding 35°C.[7] Sub-surface addition is sometimes employed to minimize the formation of impurities.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Applying a vacuum or purging with nitrogen can aid this precipitation.[7] The solid product is then collected by filtration.

  • Purification: The collected solid is washed with a small amount of cold solvent (e.g., acetone or the reaction solvent) to remove residual impurities and then dried under vacuum to yield the final, high-purity this compound hydrochloride.[8]

G cluster_synthesis Synthetic Workflow start 2-Methyl-3-pyridinemethanol process Controlled Addition (T < 35°C) start->process reagent Thionyl Chloride (SOCl₂) in Toluene reagent->process isolation Precipitation & Filtration process->isolation product This compound Hydrochloride isolation->product

Caption: High-level workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound hydrochloride lies in its designed reactivity. The chloromethyl group is an excellent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reaction, typically proceeding via an Sₙ2 mechanism, allows for the facile introduction of diverse functional groups containing oxygen, nitrogen, or sulfur.[9]

This versatility makes it an indispensable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). A base, such as potassium carbonate or triethylamine, is typically required in these reactions to neutralize the hydrochloride salt and deprotonate the incoming nucleophile, thereby increasing its reactivity.[9]

G cluster_reaction General Nucleophilic Substitution start This compound Hydrochloride product Substituted Product start->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R₂NH) nucleophile->product base Base (e.g., K₂CO₃) base->product

Caption: General Sₙ2 reaction pathway utilizing the title compound.

Key Applications:
  • Proton Pump Inhibitors (PPIs): Pyridine derivatives are core structures in many anti-ulcer drugs.[10] This compound is a precursor for synthesizing drugs structurally related to Lansoprazole, where the pyridine moiety is coupled with a benzimidazole thiol.[11][12][13][14][15] The reaction involves the displacement of the chloride by the sulfur nucleophile of 2-mercaptobenzimidazole.[11]

  • Antihistamines: It serves as a key building block in the production of Rupatadine, a second-generation antihistamine used to treat allergies.[16]

  • Agrochemicals: The compound is also used in the formulation of advanced pesticides and herbicides, contributing to improved crop protection.[17]

  • General Organic Synthesis: Beyond specific APIs, it is a versatile reagent for creating libraries of novel pyridine-containing compounds for screening in drug discovery programs.[9][18]

Analytical Characterization

Confirming the identity, purity, and structure of this compound hydrochloride is essential for its use in regulated applications like pharmaceutical synthesis. A combination of spectroscopic and chromatographic methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the C2-methyl group, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would correspond to C-H bonds (aromatic and aliphatic), C=N and C=C stretching vibrations of the pyridine ring, and the C-Cl bond.[9][19]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide additional structural information.[9][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, separating it from any starting materials, byproducts, or degradation products.[9]

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound hydrochloride is a hazardous substance and must be handled with appropriate care.[21][22]

Hazard Identification:
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[22]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation.[5][22]

  • Respiratory Irritation: May cause respiratory irritation.[5][22]

  • Other Hazards: Suspected of causing cancer.[21] It is hygroscopic and may react with moisture.[21][23]

Personal Protective Equipment (PPE):
  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][21]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[5][21]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[21]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If dust is generated, a particulate respirator may be necessary.[22]

Handling and Storage:
  • Handling: Avoid all personal contact, including inhalation of dust.[21] Do not eat, drink, or smoke in the handling area.[21] Keep containers securely sealed when not in use.[21]

  • Storage: Store in a cool, dry, and well-ventilated place.[6][23] Keep containers tightly closed to prevent contact with moisture.[6][23] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[1][6] Storing under an inert atmosphere (e.g., argon or nitrogen) is often recommended.[6][23]

Emergency Procedures:
  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[21] Wear full PPE. Collect the spilled material into a clean, dry, labeled container for disposal.[22]

  • First Aid (Eyes): Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.

  • First Aid (Skin): Remove contaminated clothing and flush the affected skin with plenty of water.[21]

  • First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][23]

Conclusion

This compound hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its value is defined by the strategic placement of a reactive chloromethyl group on a biologically relevant pyridine scaffold. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage this molecule to its full potential, constructing complex molecular architectures that can lead to next-generation pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensuring its responsible and effective use in the laboratory and beyond.

References

  • PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride. [Link]
  • Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]
  • ResearchGate. (PDF)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]
  • SpectraBase. 3-(Chloromethyl)pyridine hydrochloride - Optional[FTIR] - Spectrum. [Link]
  • Google Patents.
  • ResearchGate. The approach to the syntheses of the lansoprazole-like precursors and the mononuclear copper(II) complex. [Link]
  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • precisionFDA. 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. [Link]
  • New Drug Approvals. LANSOPRAZOLE. [Link]
  • Chinese Pharmaceutical Journal. Synthesis of the Impurities of Lansoprazole. [Link]
  • PubChemLite. This compound hydrochloride (C7H8ClN). [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-(Chloromethyl)-2-methylpyridine in Synthesis

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its reactivity is characterized by the interplay between the electrophilic chloromethyl group and the nucleophilic pyridine ring, further influenced by the presence of the methyl group at the 2-position. This guide provides an in-depth exploration of its reactivity profile, offering both mechanistic insights and practical, field-proven protocols to empower researchers in leveraging this key intermediate for novel molecular design and synthesis. The strategic placement of its functional groups makes it a valuable precursor for a range of complex molecules, including active pharmaceutical ingredients (APIs).

I. Core Reactivity: The Dichotomy of the Chloromethyl Group and the Pyridine Ring

The reactivity of this compound is primarily dictated by two key features:

  • The Electrophilic Chloromethyl Group: The chlorine atom attached to the methylene group is a good leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This is the most common site of reaction and proceeds readily via an SN2 mechanism.[1]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character to the ring system, influencing its aromaticity and susceptibility to both electrophilic and nucleophilic attack. However, reactions directly on the ring are generally less facile than substitution at the chloromethyl group.

The methyl group at the 2-position exerts a steric and electronic influence on the molecule's reactivity, which will be explored in the context of specific reactions.

II. Nucleophilic Substitution at the Chloromethyl Group: A Gateway to Diverse Functionality

The displacement of the chloride ion from the chloromethyl group is the most synthetically useful reaction of this compound.[1] This allows for the introduction of a wide array of functionalities.

Mechanism: A Classic SN2 Pathway

The reaction proceeds via a concerted SN2 mechanism where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

SN2_Mechanism reagents Nu:⁻ + H₃C-Py-CH₂-Cl transition_state [Nu···CH₂(Py-CH₃)···Cl]⁻ reagents->transition_state Sₙ2 Attack products Nu-CH₂-Py-CH₃ + Cl⁻ transition_state->products Chloride displacement

Caption: Generalized SN2 mechanism at the chloromethyl group.

Experimental Protocols for Nucleophilic Substitution

The following protocols are illustrative examples for reactions with common nucleophiles. It is often necessary to use the hydrochloride salt of this compound, which requires the use of a base to neutralize the HCl and deprotonate the nucleophile.[1]

A. Reaction with Amine Nucleophiles:

This protocol describes a general procedure for the synthesis of 3-(aminomethyl)-2-methylpyridine derivatives.

  • Materials:

    • This compound hydrochloride

    • Primary or secondary amine (e.g., morpholine, piperidine)

    • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a stirred solution of the amine (1.1 equivalents) and base (1.2 equivalents) in the chosen solvent, add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.

    • Stir the reaction mixture at a specified temperature (typically between room temperature and 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Reaction with Thiol Nucleophiles:

This protocol outlines the synthesis of 3-(thiomethyl)-2-methylpyridine derivatives.

  • Materials:

    • This compound hydrochloride

    • Thiol (e.g., thiophenol)

    • Sodium hydride (NaH) or sodium hydroxide (NaOH)

    • Anhydrous DMF or Ethanol (EtOH)

  • Procedure:

    • To a stirred solution of the thiol (1.1 equivalents) in the chosen solvent at 0 °C, add the base (1.2 equivalents) portion-wise to form the thiolate.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the appropriate temperature and monitor its progress.

    • After completion, quench the reaction with water and extract with an organic solvent like dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product via column chromatography.[1]

C. Reaction with Oxygen Nucleophiles (Alcohols and Phenols):

This protocol details the synthesis of 3-(alkoxymethyl)- or 3-(aryloxymethyl)-2-methylpyridine derivatives.

  • Materials:

    • This compound hydrochloride

    • Alcohol or phenol

    • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

    • Anhydrous DMF or Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of the alcohol or phenol (1.2 equivalents) in the chosen solvent at 0 °C, add the base (1.3 equivalents) portion-wise to generate the alkoxide or phenoxide.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress.

    • Upon completion, quench the reaction with water and extract with an organic solvent like diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[1]

Nucleophile TypeBaseSolventTemperature (°C)Typical Yield (%)
AminesK₂CO₃, Et₃NDMF, MeCN25-8070-95
ThiolsNaH, NaOHDMF, EtOH0-5085-98
Alcohols/PhenolsNaH, K₂CO₃DMF, THF0-6075-90

Table 1: Summary of typical reaction conditions and yields for nucleophilic substitution reactions.

III. Reactions Involving the Pyridine Ring

While less common than substitution at the chloromethyl group, reactions can be induced at the pyridine ring under specific conditions.

Oxidation of the Methyl Group

The methyl group at the 2-position can be oxidized to a carboxylic acid. This transformation is a key step in some synthetic routes to produce nicotinic acid derivatives.[2][3]

  • Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed.[2]

  • Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (e.g., 85-90 °C).[2] The pH of the reaction mixture is a critical parameter to control.

A patent describes a multi-step synthesis of 3-(chloromethyl)pyridine hydrochloride that begins with the oxidation of 3-methylpyridine to nicotinic acid using potassium permanganate.[2]

Supercritical Water Oxidation (SCWO)

For the complete degradation of 3-methylpyridine, for instance in waste streams, supercritical water oxidation can be employed. This process uses water above its critical point (374 °C, 22.1 MPa) as a solvent and oxidizing medium, leading to the mineralization of the organic compound to carbon dioxide and water.[4][5]

IV. Synthesis of this compound

The synthesis of this compound itself is a critical consideration for its application. Several routes have been reported, often starting from 2,3-lutidine (2,3-dimethylpyridine).

A common synthetic pathway involves the following key transformations:

  • N-Oxidation: 2,3-Lutidine is oxidized to 2,3-dimethyl-pyridine-N-oxide.[6]

  • Chlorination: The N-oxide can then be chlorinated at the 4-position.[6]

  • Further Functionalization and Chlorination of the Methyl Group: Subsequent steps can involve nucleophilic substitution at the 4-position, followed by chlorination of the methyl group at the 2-position using reagents like trichloroisocyanuric acid.[6]

Another patented method describes the synthesis of chloromethylpyridine hydrochlorides by reacting the corresponding pyridyl carbinol with thionyl chloride in an inert solvent like toluene.[7]

Synthesis_Workflow start 2,3-Lutidine n_oxide 2,3-Dimethyl-pyridine-N-oxide start->n_oxide N-Oxidation chlorinated_n_oxide 4-Chloro-2,3-dimethyl-pyridine-N-oxide n_oxide->chlorinated_n_oxide Chlorination functionalized_intermediate Further Functionalized Intermediate chlorinated_n_oxide->functionalized_intermediate Nucleophilic Substitution final_product This compound Derivative functionalized_intermediate->final_product Chlorination of Methyl Group

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 3-(Chloromethyl)-2-methylpyridine, a key heterocyclic building block in medicinal chemistry.[1][2][3] Moving beyond a simple list of steps, this document elucidates the scientific rationale behind methodological choices, grounding the protocol in established theory and practice. It is designed to empower researchers and drug development professionals to accurately predict the geometric, electronic, and reactive properties of this molecule, thereby accelerating discovery and optimization efforts. The guide details a complete workflow using Density Functional Theory (DFT), from initial structure preparation to the analysis of molecular orbitals and electrostatic potential, ensuring a self-validating and reproducible computational study.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][4] Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group and a methyl group, makes it an ideal scaffold for synthesizing a diverse range of complex organic compounds.[2][3] The pyridine moiety is a prevalent feature in many biologically active molecules, and the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups.[2]

Understanding the fundamental quantum mechanical properties of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical methods, providing precise insights into:

  • Molecular Geometry: Accurate bond lengths, angles, and dihedral angles.

  • Electronic Structure: The distribution of electrons, which governs reactivity.

  • Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.

This guide provides the theoretical foundation and a practical, step-by-step protocol for conducting these calculations with high fidelity.

Theoretical Foundation: Why Density Functional Theory (DFT)?

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.[5]

The core of a DFT calculation lies in the choice of the functional and the basis set .

  • Functional: This is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for organic molecules, providing reliable results for geometries and electronic properties.[6][7][8]

  • Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is highly recommended for this system. Let's break down why:

    • 6-311G: A triple-zeta split-valence basis set, providing a flexible and accurate description of the valence electrons.

    • ++: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the electron density far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions. Given the electronegative nitrogen and chlorine atoms, this is a vital addition.[9]

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, accounting for the polarization of electron density in the bonding environment, which is critical for a molecule with polar bonds like C-Cl and C-N.[8]

The combination of B3LYP/6-311++G(d,p) represents a high-level, well-validated theoretical model for obtaining accurate results for halogenated pyridine derivatives.[10][11]

The Computational Protocol: A Self-Validating Workflow

This section details the step-by-step methodology for a comprehensive quantum chemical analysis. This workflow is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.

Step 1: Building the Initial Molecular Structure

The first step is to create a 3D representation of this compound. This can be done using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.[12] This is the most stable arrangement of the atoms.

Methodology:

  • Import the initial structure into the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

  • Specify the level of theory: B3LYP/6-311++G(d,p) .

  • Set the calculation type to Optimization (Opt) .

  • Initiate the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until a stationary point is found.[13]

Step 3: Frequency Analysis (Protocol Validation)

A successful geometry optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the nature of this stationary point.[12][14][15]

Methodology:

  • Use the optimized geometry from Step 2 as the input.

  • Specify the same level of theory: B3LYP/6-311++G(d,p) .

  • Set the calculation type to Frequency (Freq) .

  • Run the calculation.

Interpreting the Results:

  • All Positive Frequencies: The optimized structure is a true energy minimum.

  • One Imaginary Frequency: The structure is a first-order saddle point, representing a transition state. If this occurs, the initial geometry must be perturbed and re-optimized.[13]

Frequency calculations also provide valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_validation Validation cluster_analysis Results Analysis A 1. Build Initial 3D Structure (this compound) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (B3LYP/6-311++G(d,p)) B->C D Imaginary Frequencies? C->D D->B Yes (Perturb & Re-optimize) E 4. Analyze Optimized Geometry (Bond Lengths, Angles) D->E No F 5. Analyze Electronic Properties (HOMO, LUMO, MEP) E->F G 6. Analyze Vibrational Spectra (IR/Raman Frequencies) F->G

Caption: Computational workflow for quantum chemical analysis.

Analysis and Interpretation of Results

Optimized Molecular Geometry

The primary output of the geometry optimization is a set of Cartesian coordinates for the minimum energy structure. From this, critical geometric parameters can be extracted and compared to experimental data if available.

ParameterDescriptionExpected Insights for this compound
Bond Lengths The distances between bonded atoms (e.g., C-Cl, C-N, C-C).The C-Cl bond length will be a key indicator of its reactivity. A longer, weaker bond may suggest easier cleavage in nucleophilic substitution reactions.
Bond Angles The angles formed by three connected atoms (e.g., C-C-Cl).Deviations from ideal sp² (120°) or sp³ (109.5°) angles can indicate steric strain within the molecule.
Dihedral Angles The rotational angle between two planes (e.g., the orientation of the chloromethyl group relative to the pyridine ring).Determines the molecule's conformation and can influence its ability to bind to a receptor.
Electronic Properties: Reactivity Insights

The electronic properties of the molecule are key to understanding its chemical behavior. The most important analyses are of the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital theory is a cornerstone of chemical reactivity prediction.[16]

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability.[17] A small energy gap suggests high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO.[18][19][20]

PropertyDescriptionSignificance for Drug Development
EHOMO Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating ability.
ELUMO Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting ability.
ΔE = ELUMO - EHOMO HOMO-LUMO Energy Gap.Correlates with chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity.[17]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[21] It provides a powerful visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.[22][23][24]

  • Negative Regions (Red/Yellow): Electron-rich areas, typically around electronegative atoms like nitrogen and chlorine. These are sites for electrophilic attack and are attractive to positive charges (e.g., protons, metal ions).[21][24]

  • Positive Regions (Blue): Electron-deficient areas, usually around hydrogen atoms. These are sites for nucleophilic attack.

  • Neutral Regions (Green): Areas of relatively neutral potential.

For this compound, the MEP map is expected to show a strong negative potential around the pyridine nitrogen atom, identifying it as a primary site for hydrogen bonding or protonation. The area around the chlorine atom will also be electron-rich, while the hydrogens of the methyl groups will be electron-poor. This analysis is crucial for understanding potential drug-receptor interactions.[22][25]

Logical Relationship Diagram

G cluster_fmo Frontier Molecular Orbitals (FMO) cluster_mep Molecular Electrostatic Potential (MEP) cluster_reactivity Predicted Chemical Behavior HOMO HOMO (Electron Donor) Reactivity Chemical Reactivity & Interaction Sites HOMO->Reactivity Predicts Electrophilic Attack Sites LUMO LUMO (Electron Acceptor) LUMO->Reactivity Predicts Nucleophilic Attack Sites GAP HOMO-LUMO Gap (ΔE) Stability Kinetic Stability GAP->Stability Correlates with Stability MEP Charge Distribution Map MEP->Reactivity Visualizes Reactive Sites

Caption: Relationship between calculated properties and reactivity.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By adhering to this protocol—from careful selection of the theoretical model (B3LYP/6-311++G(d,p)) to the essential validation step of frequency analysis—researchers can generate reliable and predictive data. The subsequent analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides a deep understanding of the molecule's structural and electronic characteristics. These insights are invaluable for predicting reactivity, guiding synthesis, and forming hypotheses about intermolecular interactions, ultimately accelerating the drug design and development process.

References

  • Rowan University. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube.
  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • ResearchGate. (n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • Taylor & Francis Online. (2023). Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents.
  • University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP).
  • ResearchGate. (n.d.). Frontier Molecular Orbital Theory in Organic Reactivity and Design.
  • Semantic Scholar. (n.d.). Molecular electrostatic potentials: concepts and applications.
  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.
  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • ACS Publications. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.
  • YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • ResearchGate. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces | Request PDF.
  • MySkinRecipes. (n.d.). 3-(Chloromethyl)-6-methoxy-2-methylpyridine.
  • YouTube. (2022). Computational Chemistry Gaussian Optimization & Frequency Tutorial.
  • Reddit. (2018). Computational chemistry: Optimized geometry and frequencies calculations.
  • Guidechem. (2024). What are the applications of Pyridine Hydrochloride in (chloromethyl)?.
  • Acta Chimica Slovenica. (2007). Geometry Predictions, Vibrational Analysis and IR Intensities of XH3Y (X=C, Si, Ge, Y=F, Cl, Br) Calculated by Hybrid Density Functional Theory, MP2 and MP4 Methods.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Royal Society of Chemistry. (n.d.). RSC Advances.
  • DergiPark. (n.d.). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z) -.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.
  • University of Geneva. (n.d.). Chapter 3 Quantum chemistry calculations.
  • Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.
  • PubMed Central. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review.
  • Google Patents. (n.d.). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • SEDICI. (n.d.). THEORETICAL STUDIES ON THE STRUCTURE AND SPECTROSCOPIC PROPERTIES OF PSEUDOHALIDES.
  • ResearchGate. (n.d.). A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs.
  • PubMed Central. (n.d.). Quantum computational study of chloride attack on chloromethane for chemical accuracy and quantum noise effects with UCCSD and k-UpCCGSD ansatzes.
  • YouTube. (2022). Quantum chemistry calculations with python: S3 (final) - DFT for computing molecular properties.

Sources

Discovery and history of 3-(Chloromethyl)-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methylpyridine: Discovery, History, and Core Methodologies

Abstract

This compound is a critical heterocyclic intermediate, indispensable in the modern pharmaceutical landscape. Its primary significance lies in its role as a cornerstone building block for the synthesis of proton pump inhibitors (PPIs), a class of drugs that has revolutionized the treatment of acid-related gastrointestinal disorders. This guide provides a comprehensive exploration of the discovery, historical evolution, and core synthetic methodologies for producing this pivotal compound. We will delve into the chemical principles underpinning various synthetic routes, from early direct chlorination attempts to the more refined and industrially prevalent N-oxide pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed protocols, and a robust framework of authoritative references to support further investigation and process optimization.

Introduction: The Genesis of a Key Pharmaceutical Intermediate

The story of this compound is intrinsically linked to the development of proton pump inhibitors (PPIs). These drugs, including blockbuster agents like omeprazole, lansoprazole, and rabeprazole, function by irreversibly inhibiting the gastric H+/K+ ATPase (the proton pump), thereby providing potent and long-lasting suppression of stomach acid production[1][2]. The molecular architecture of these PPIs consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge[1][2]. The pyridine component is crucial for the drug's mechanism of action, as it accumulates in the acidic environment of the parietal cell, triggering the transformation of the prodrug into its active form[1][3].

2,3-Lutidine (2,3-dimethylpyridine), a heterocyclic compound first isolated from coal tar, serves as the fundamental starting material for the pyridine moiety of many second-generation PPIs like lansoprazole and rabeprazole[4][5]. The challenge for synthetic chemists was to devise a regioselective and efficient method to functionalize this simple precursor into a reactive electrophile that could be coupled with the benzimidazole thiol counterpart. This need drove the discovery and refinement of synthetic routes to this compound, a molecule perfectly primed for this critical coupling reaction.

The Synthetic Challenge: From 2,3-Lutidine to a Reactive Intermediate

The direct chlorination of 2,3-lutidine presents a significant regioselectivity problem. Free-radical chlorination is notoriously difficult to control, leading to a mixture of products, including chlorination at the 2-methyl group, the 3-methyl group, and on the pyridine ring itself. This lack of specificity results in low yields of the desired isomer and creates complex purification challenges, rendering it unsuitable for large-scale pharmaceutical production.

To overcome this, chemists developed more elegant and controlled strategies. The most successful and widely adopted approach involves a multi-step pathway that leverages the electronic properties of the pyridine ring through N-oxidation.

The N-Oxide Pathway: A Breakthrough in Regioselective Synthesis

The N-oxide pathway represents the most significant advancement in the synthesis of 2-(chloromethyl)pyridine derivatives. This strategy ingeniously activates the methyl group at the 2-position, facilitating its selective transformation. The synthesis of the target molecule, this compound, via this route is a cornerstone of industrial production.

Step 1: N-Oxidation of 2,3-Lutidine

The first crucial step is the oxidation of the nitrogen atom in 2,3-lutidine to form 2,3-dimethylpyridine-N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in the presence of an acid catalyst or a metal catalyst like RuCl₃[6][7].

  • Causality: The formation of the N-oxide has a profound electronic effect on the pyridine ring. The N-oxide group is strongly electron-withdrawing, which acidifies the protons of the adjacent methyl group at the 2-position. This increased acidity makes the 2-methyl group susceptible to rearrangement in the subsequent step, while the 3-methyl group remains largely unaffected.

Step 2: Acetic Anhydride Rearrangement and Hydrolysis

The activated 2,3-dimethylpyridine-N-oxide is then treated with acetic anhydride. This induces a rearrangement reaction (a variation of the Boekelheide rearrangement) where the 2-methyl group is converted into an acetoxymethyl group, yielding 2-(acetoxymethyl)-3-methylpyridine[6]. This acetate is then hydrolyzed under basic conditions to produce 2-hydroxymethyl-3-methylpyridine.

  • Expertise & Experience: This two-stage transformation is a classic and reliable method for functionalizing the 2-methyl position of a pyridine N-oxide. The choice of acetic anhydride is based on its ability to act as both a reagent and a solvent, driving the rearrangement efficiently. Subsequent hydrolysis is a standard procedure to unmask the primary alcohol.

Step 3: Chlorination of the Hydroxymethyl Group

The final step involves the conversion of the primary alcohol, 2-hydroxymethyl-3-methylpyridine, into the target chloride. This is a standard nucleophilic substitution reaction, most commonly accomplished using thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TCCA)[6][8]. The product is typically isolated as the hydrochloride salt to improve its stability and handling characteristics[8].

  • Trustworthiness: Using thionyl chloride is highly effective as the byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. TCCA has emerged as a safer and easier-to-handle alternative for large-scale chlorinations[6]. Controlling the temperature during this step is critical to prevent side reactions.

The overall N-oxide pathway is visualized below:

G cluster_0 The N-Oxide Synthetic Pathway A 2,3-Lutidine B 2,3-Dimethylpyridine-N-oxide A->B H₂O₂ / Catalyst (N-Oxidation) C 2-(Acetoxymethyl)-3-methylpyridine B->C Acetic Anhydride (Rearrangement) D 2-Hydroxymethyl-3-methylpyridine C->D Hydrolysis (e.g., NaOH) E This compound (or its HCl salt) D->E Thionyl Chloride (SOCl₂) or TCCA (Chlorination)

Caption: The N-Oxide pathway for synthesizing this compound.

Alternative Synthetic Strategies

While the N-oxide route is predominant, other methods have been explored and are documented in patent literature. One such approach involves starting with 3-methylpyridine (3-picoline) and building the desired functionality through a different sequence of reactions.

A patented method describes a multi-step synthesis starting from 3-picoline[9]:

  • Oxidation: 3-picoline is oxidized to nicotinic acid (pyridine-3-carboxylic acid) using a strong oxidizing agent like potassium permanganate.

  • Esterification: The carboxylic acid is converted to its methyl ester.

  • Reduction: The methyl nicotinate is reduced to 3-pyridinemethanol.

  • Chlorination: Finally, the alcohol is chlorinated with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride[8][9].

While this route effectively produces a chloromethylpyridine, it yields the 3-chloro isomer, not the 2,3-disubstituted target required for many PPIs. To synthesize the required this compound, one would need to start with 2-methylnicotinic acid or a related precursor, adding complexity to the overall process.

Industrial Application: The Role in Proton Pump Inhibitor Synthesis

The primary industrial application of this compound is its use as a key electrophile in the synthesis of PPIs. The final stage of assembling the core structure of drugs like lansoprazole involves the coupling of this pyridine derivative with the appropriate substituted 2-mercaptobenzimidazole.

G cluster_1 Assembly of the PPI Core Structure Pyridine This compound (Electrophile) Sulfide Sulfide Intermediate Pyridine->Sulfide Benzimidazole Substituted 2-Mercaptobenzimidazole (Nucleophile) Benzimidazole->Sulfide Base-catalyzed Sₙ2 Coupling PPI Proton Pump Inhibitor (e.g., Lansoprazole Sulfide) Sulfide->PPI

Caption: General workflow for PPI synthesis using the chloromethylpyridine intermediate.

This reaction is a classic nucleophilic substitution (Sₙ2), where the sulfur atom of the mercaptobenzimidazole attacks the chloromethyl group, displacing the chloride ion and forming a stable carbon-sulfur bond[10]. The resulting sulfide intermediate is then oxidized in a final step to the active sulfoxide, completing the synthesis of the PPI.

Detailed Experimental Protocol: Synthesis via the N-Oxide Route

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound hydrochloride, adapted from established methodologies[6][11].

Part A: N-Oxidation of 2,3-Lutidine
  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagents:

    • 2,3-Lutidine (1.0 mol)

    • Glacial Acetic Acid (1.1 mol)

    • Hydrogen Peroxide (30% aqueous solution, 1.5 mol)

  • Procedure:

    • Charge the flask with 2,3-lutidine and glacial acetic acid.

    • Heat the mixture to 70-75 °C with stirring.

    • Add the hydrogen peroxide solution dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 80 °C.

    • After the addition is complete, maintain the reaction at 75-80 °C for 10-14 hours, monitoring for completion by TLC.

    • Cool the reaction mixture and remove excess acetic acid and water under reduced pressure to obtain crude 2,3-dimethylpyridine-N-oxide.

Part B: Rearrangement and Chlorination
  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

  • Reagents:

    • Crude 2,3-dimethylpyridine-N-oxide (from Part A)

    • Acetic Anhydride (excess, to act as solvent)

    • Sodium Hydroxide solution (for hydrolysis)

    • Thionyl Chloride (1.2 mol)

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Procedure:

    • Add acetic anhydride to the crude N-oxide and heat the mixture to reflux for 4-6 hours.

    • Cool the mixture and carefully quench with water. Neutralize with a sodium hydroxide solution and extract the product (2-acetoxymethyl-3-methylpyridine) with a suitable organic solvent.

    • Hydrolyze the acetate by stirring with an aqueous NaOH solution until the reaction is complete (monitored by TLC). Extract the resulting 2-hydroxymethyl-3-methylpyridine.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Dissolve the crude 2-hydroxymethyl-3-methylpyridine in anhydrous dichloromethane. Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise. After addition, allow the mixture to warm to room temperature and stir for 16-24 hours[12].

    • The product, this compound hydrochloride, will precipitate. If precipitation is slow, it can be induced by the addition of a non-polar solvent like diethyl ether[12].

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Summary of Synthetic Routes

Route Starting Material Key Reagents Typical Steps Advantages Disadvantages
Direct Chlorination 2,3-LutidineCl₂, SO₂Cl₂, NCS1Atom economical, few steps.Poor regioselectivity, low yield, complex purification.
N-Oxide Pathway 2,3-LutidineH₂O₂, Ac₂O, SOCl₂/TCCA3-4Excellent regioselectivity, high yield, reliable for scale-up.Multi-step process, use of corrosive reagents.
Nicotinic Acid Route 3-PicolineKMnO₄, SOCl₂3-4Utilizes a different feedstock.Synthesizes the wrong isomer for many PPIs; requires a more complex starting material for the correct isomer.

Conclusion

The synthesis of this compound is a testament to the ingenuity of process chemistry in the pharmaceutical industry. The development from non-selective, low-yielding direct chlorination methods to the highly controlled and efficient N-oxide pathway was a critical enabling step for the large-scale production of a generation of life-changing proton pump inhibitors. Understanding the history, the underlying chemical principles, and the practical execution of these synthetic routes provides invaluable knowledge for professionals in drug development and manufacturing. The continued refinement of these processes, focusing on greener, safer, and more cost-effective reagents and conditions, will remain an important objective in pharmaceutical science.

References

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research.
  • 2-Chloro-3-chloromethyl-pyridine | 89581-84-0. Biosynth.
  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.
  • How is 2,3-Lutidine synthesized and purified?. Guidechem.
  • How to synthesize 2- (chloromethyl) Pyridine Hydrochloride. Guidechem.
  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • 2-Chloromethylpyridine. Wikipedia.
  • Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.
  • 2,3-Dimethylpyridine-N-oxide synthesis. ChemicalBook.
  • US5942625A - Preparation of chloromethylpyridine hydrochlorides. Google Patents.
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PMC - NIH.
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • The Chemically Elegant Proton Pump Inhibitors. PMC - NIH.
  • Lutidine. Wikipedia.
  • Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study. ResearchGate.
  • 2,3-dimethylpyridine(2,3-lutidine). Pipzine Chemicals.
  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem.com.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • 3-(ChloroMethyl)pyridazine hydrochloride synthesis. ChemicalBook.
  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
  • Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

Sources

A Theoretical and Mechanistic Exploration of Reactions Involving 3-(Chloromethyl)-2-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the theoretical underpinnings of reaction mechanisms involving 3-(chloromethyl)-2-methylpyridine, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the reactivity of this versatile molecule. By integrating fundamental principles of computational chemistry with established experimental observations, this guide offers a predictive framework for reaction outcomes and optimization.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring a reactive chloromethyl group. This functional group serves as a key electrophilic center, making the molecule an excellent substrate for a variety of nucleophilic substitution reactions. The pyridine ring itself, with its unique electronic properties and the presence of a methyl group at the 2-position, introduces electronic and steric factors that significantly influence the reaction pathways and rates. A thorough understanding of these factors, from both a theoretical and experimental standpoint, is paramount for the rational design of synthetic routes and the development of novel molecules.

The Predominant Reaction Mechanism: A Theoretical Perspective on the SN2 Pathway

The primary reaction pathway for this compound with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted, single-step mechanism, the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs.[1]

The SN2 Transition State: A Computational Glimpse

Theoretical studies on model SN2 reactions, such as the reaction of a chloride ion with methyl chloride, provide a foundational understanding of the transition state geometry.[2] In the case of this compound, the transition state is envisioned as a trigonal bipyramidal arrangement around the methylene carbon. The incoming nucleophile and the departing chloride ion occupy the axial positions, while the hydrogen atoms and the pyridyl group lie in the equatorial plane.

SN2_Transition_State cluster_reactant Reactants cluster_ts Transition State cluster_product Products reactant Nu⁻ + 3-(ClCH₂)-2-Me-Py ts [Nu---CH₂(2-Me-Py)---Cl]⁻ reactant->ts ΔG‡ product Nu-CH₂(2-Me-Py) + Cl⁻ ts->product

Caption: Generalized SN2 reaction coordinate for this compound.

The energy of this transition state (the activation energy, ΔG‡) is a critical determinant of the reaction rate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for modeling this transition state and predicting the activation energy.[2]

Electronic and Steric Effects of the Pyridine Ring and Methyl Group

The pyridine ring and the 2-methyl group exert significant electronic and steric influences on the SN2 reaction.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. This effect is expected to lower the activation energy of the SN2 reaction compared to a simple alkyl chloride.

  • Steric Effects: The methyl group at the 2-position introduces steric hindrance around the reaction center. While not directly attached to the electrophilic carbon, its proximity can influence the approach of the nucleophile. This steric hindrance is likely to be more pronounced with bulkier nucleophiles, potentially leading to a decrease in the reaction rate.

Key Reaction Classes and Mechanistic Considerations

The versatility of this compound as a synthetic building block is demonstrated by its reactions with a variety of nucleophiles.

N-Alkylation: Formation of Amines

The reaction with primary and secondary amines is a common method for introducing a substituted aminomethyl group. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.

Reaction Scheme: R₂NH + 3-(ClCH₂)-2-Me-Py → [R₂NH⁺-CH₂(2-Me-Py)]Cl⁻

The initial product is an ammonium salt, which is typically deprotonated in a subsequent step to yield the free amine. The rate of this reaction is influenced by the nucleophilicity of the amine, which is, in turn, affected by the electronic and steric nature of the R groups.

S-Alkylation: Formation of Thioethers

Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles and react readily with this compound to form thioethers.

Reaction Scheme: RS⁻ + 3-(ClCH₂)-2-Me-Py → RS-CH₂(2-Me-Py) + Cl⁻

The high nucleophilicity of thiolates generally leads to rapid and efficient S-alkylation reactions.

O-Alkylation: Formation of Ethers

Alkoxides (RO⁻) and phenoxides (ArO⁻) react as oxygen-based nucleophiles to produce ethers. These reactions often require a strong base to deprotonate the corresponding alcohol or phenol.

Reaction Scheme: RO⁻ + 3-(ClCH₂)-2-Me-Py → RO-CH₂(2-Me-Py) + Cl⁻

The reactivity of the alkoxide is dependent on the nature of the R group, with less sterically hindered alkoxides generally reacting faster.

The Role of the Solvent: A Theoretical and Practical Analysis

The choice of solvent can have a profound impact on the rate and outcome of SN2 reactions.[2] Both theoretical models and experimental observations highlight the importance of solvent polarity and proticity.

Theoretical Models of Solvation

Computational chemistry employs both implicit and explicit solvent models to simulate the effect of the solvent environment on reaction mechanisms.

  • Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the reactants and the transition state.

  • Explicit Solvent Models (QM/MM): In these more sophisticated models, a number of individual solvent molecules are explicitly included in the quantum mechanical calculation, while the bulk solvent is treated with a molecular mechanics force field. This approach allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding.

Solvent Effects on the SN2 Reaction of this compound

For the SN2 reaction involving a charged nucleophile and a neutral substrate like this compound, the following solvent effects are predicted:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive. This leads to a significant rate enhancement.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophile and lowers its energy. This stabilization of the nucleophile increases the activation energy and slows down the reaction rate.

The following table summarizes the expected relative reaction rates in different solvent types.

Solvent TypeExampleExpected Relative SN2 RateRationale
Polar AproticDMF, DMSOHighSolvates the cation, leaving the nucleophile highly reactive.
Polar ProticWater, EthanolLowSolvates and stabilizes the nucleophile through hydrogen bonding.
NonpolarHexane, TolueneVery LowPoor solubility of most nucleophiles and inability to stabilize the transition state.

Experimental Protocols and Validation

Theoretical predictions of reaction mechanisms must be validated by experimental data. The following section outlines a general experimental workflow for studying the nucleophilic substitution reactions of this compound.

General Experimental Workflow

experimental_workflow start Start: Reactant Preparation dissolve Dissolve Nucleophile and Base in Solvent start->dissolve add_substrate Add this compound dissolve->add_substrate react Stir at Controlled Temperature add_substrate->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography/Distillation) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for nucleophilic substitution.

Step-by-Step Methodology for N-Alkylation with a Primary Amine
  • Reactant Preparation: To a solution of the primary amine (1.2 equivalents) in a polar aprotic solvent such as DMF, add a suitable base like potassium carbonate (1.5 equivalents).

  • Reaction Initiation: Add this compound (1.0 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry.

Computational Tools for Mechanistic Analysis

A variety of software packages are available to researchers for performing theoretical studies on reaction mechanisms.

SoftwarePrimary FunctionKey Features
Gaussian Quantum Chemistry CalculationsPerforms DFT and ab initio calculations, transition state searches (QST2, QST3), frequency calculations, and IRC analysis.[3][4][5][6]
AMBER Molecular Dynamics SimulationsSimulates the dynamic behavior of molecules, including solvent effects, using classical force fields.[7][8][9][10][11]
VMD Molecular VisualizationVisualizes and analyzes molecular structures and trajectories from computational simulations.[12][13][14][15][16]
Chemkin Chemical Kinetics SimulationModels complex, chemically reacting systems and provides insights into reaction rates.
RMG Reaction Mechanism GeneratorAutomatically generates kinetic models composed of elementary reaction steps.[17][18]

Conclusion and Future Directions

The reaction mechanisms of this compound are predominantly governed by the SN2 pathway. A comprehensive understanding of this mechanism, integrating both theoretical and experimental approaches, is essential for optimizing existing synthetic methods and for the rational design of new chemical entities. Theoretical calculations, particularly DFT, provide invaluable insights into the transition state structure and the electronic and steric factors that control reactivity. The choice of solvent is also a critical parameter that can be predicted and rationalized through computational modeling.

Future research in this area could focus on more complex reaction scenarios, such as phase-transfer catalysis or the use of enzymatic catalysts, where theoretical modeling could play a crucial role in elucidating the intricate reaction mechanisms. Furthermore, the development of more accurate and computationally efficient theoretical models will continue to enhance our predictive capabilities and accelerate the pace of discovery in the chemical and pharmaceutical sciences.

References

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.
  • University of Illinois. (n.d.). VMD - Visual Molecular Dynamics.
  • BioSoft. (n.d.). AMBER - Molecular Dynamics Simulation Package.
  • Exxact Corp. (n.d.). VMD | Visual Molecular Dynamics.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. PubMed, 8744570.
  • University of Connecticut. (2024). VMD - Visual Molecular Dynamics - Storrs HPC.
  • NVIDIA. (n.d.). AMBER Molecular Dynamics.
  • Wikipedia. (n.d.). Assisted Model Building with Energy Refinement.
  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs.
  • Ketkaew, R. (n.d.). Gaussian: Finding the Transition State of Chemical Reaction. Google Sites.
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81.
  • Stony Brook University. (n.d.). AmberMD | Research Computing.
  • University of Wisconsin-Madison. (n.d.). Gaussian - UW-Madison Department of Chemistry HPC Center.
  • Jhaa, G. (2023, January 27). Transition State Calculation TS Berny, QST2, QST3 in Gaussian. YouTube.
  • Gaussian, Inc. (n.d.). Opt - Gaussian.com.
  • Ansys. (n.d.). Ansys Chemkin | Chemical Kinetics Simulation Software.
  • Gaussian, Inc. (2017, June 21). Transition State Optimizations with Opt=QST2.
  • RMG - Reaction Mechanism Generator. (n.d.).
  • Computational Chemical Sciences Open-Source Software Development Group. (n.d.).
  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 1027-1032.
  • ResearchGate. (2015). Is there any software which can help to find the reaction mechanism?.
  • Patel, M. G., Patel, R. S., & Patel, S. R. (1972). Kinetics of the reaction of substituted benzyl chlorides with anilines in acetone-water mixtures. Indian Journal of Chemistry, 10, 847-850.
  • Hargrave, K. D., et al. (1991). Novel, potent, non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. 2-Aryl-substituted derivatives of 3-amino-2-chloro-4-methylpyridine. Journal of Medicinal Chemistry, 34(7), 2231-2241.
  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.
  • European Patent Office. (1993). EP05233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. Google Patents.
  • The Organic Chemistry Tutor. (2020, August 10). Nucleophilic Substitution Rates Part 1: SN2 Reactions. YouTube.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wikipedia. (n.d.). 3-Methylpyridine.
  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions.
  • The Organic Chemistry Tutor. (2021, June 13). Nucleophilic Substitution Experiment S21. YouTube.
  • Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
  • The Organic Chemistry Tutor. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. YouTube.
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Kagnon, T., et al. (2015).
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 944-951.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Bakherad, M., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(23), 5738.

Sources

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine and its Structural Isomers: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are fundamental scaffolds in modern medicinal and agrochemical science. Among these, (chloromethyl)methylpyridines represent a class of highly valuable, reactive intermediates. Their utility stems from the presence of a benzylic-like chloride, which serves as an efficient electrophilic handle for introducing the pyridinylmethyl moiety into larger, biologically active molecules. This guide provides a comprehensive technical overview of 3-(Chloromethyl)-2-methylpyridine and its key structural isomers. We will delve into the nuances of their synthesis, exploring the mechanistic rationale behind various synthetic strategies. Furthermore, this document will codify their physicochemical properties, detail their critical applications in drug development, and provide insights into their safe handling. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize these building blocks in their synthetic endeavors.

The Landscape of (Chloromethyl)methylpyridine Isomers

The relative positions of the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups on the pyridine ring give rise to a variety of structural isomers, each with distinct reactivity and synthetic accessibility. While our focus is on this compound, understanding its isomeric landscape is crucial for synthetic planning and impurity profiling.

Below is a diagram illustrating the core structure of this compound alongside several of its key structural isomers. The specific substitution pattern profoundly influences the electronic properties and steric environment of the reactive chloromethyl group.

G 2c3m 2-(Chloromethyl)-3-methylpyridine 2c4m 2-(Chloromethyl)-4-methylpyridine 4c2m 4-(Chloromethyl)-2-methylpyridine 3c4m 3-(Chloromethyl)-4-methylpyridine 2c5m 2-(Chloromethyl)-5-methylpyridine

Caption: Key structural isomers of (chloromethyl)methylpyridine.

Synthesis Strategies and Mechanistic Rationale

The synthesis of chloromethylpyridines can be approached through several distinct pathways. The choice of method is often dictated by the desired isomer, the availability of starting materials, and scalability requirements. The most prevalent strategies involve either direct chlorination of a methyl group or the conversion of a pre-installed functional group.

Method A: Chlorination via Pyridine N-Oxide Intermediate

This is arguably one of the most effective and widely employed methods for selectively chlorinating a methyl group at the 2- or 4-position of the pyridine ring. The N-oxide functionality is critical as it activates the adjacent methyl groups towards rearrangement and substitution.

Causality and Mechanism: The synthesis begins with the N-oxidation of the parent lutidine (dimethylpyridine) or picoline (methylpyridine). The resulting N-oxide can then be treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosgene (COCl₂).[1][2] The reaction proceeds through a rearrangement mechanism where the N-oxide oxygen attacks the chlorinating agent, forming a reactive intermediate. This is followed by an intramolecular rearrangement and subsequent nucleophilic attack by the chloride ion to yield the chloromethylpyridine product. This method avoids the harsh conditions and poor selectivity of direct free-radical chlorination.[2]

G start 2,3-Dimethylpyridine (2,3-Lutidine) n_oxide 2,3-Dimethylpyridine-N-Oxide start->n_oxide N-Oxidation (e.g., RuCl₃/O₂ or H₂O₂) rearrangement Intermediate Formation & Rearrangement n_oxide->rearrangement Activation (e.g., POCl₃, TCCA) product 2-(Chloromethyl)-3-methylpyridine rearrangement->product Chloride Attack

Caption: Synthetic workflow via the N-Oxide pathway.[3]

Method B: Chlorination of Hydroxymethylpyridines

A reliable and high-yielding route involves the conversion of a hydroxymethyl group to the corresponding chloride. This two-step approach offers excellent regiocontrol, provided the starting hydroxymethylpyridine is readily accessible.

Causality and Mechanism: The precursor, a pyridylmethanol, is typically synthesized by the controlled oxidation of the corresponding methylpyridine. The subsequent chlorination is most commonly achieved using thionyl chloride (SOCl₂).[4] The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. The pyridine nitrogen can then deprotonate the hydroxyl group, leading to a neutral alkyl chlorosulfite. This intermediate undergoes an Sₙi (internal nucleophilic substitution) reaction, where the chloride is delivered from the chlorosulfite group to the carbon, releasing sulfur dioxide (SO₂) gas and yielding the final product, often as its hydrochloride salt.[5]

Protocol: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine [4]

  • Dissolution: Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol) in dichloromethane (40 ml).

  • Addition of Chlorinating Agent: Add thionyl chloride (4.23 g, 35.6 mmol) dropwise to the solution, ensuring the internal temperature does not exceed 25°C.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess thionyl chloride.

  • Isolation: The resulting residue is 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (yield: 99.0%). Further purification can be performed if necessary.

Method C: Direct Free-Radical Chlorination

Direct chlorination of the methyl group using elemental chlorine or reagents like Trichloroisocyanuric Acid (TCCA) is also possible.[3][6] This method typically proceeds via a free-radical mechanism.

Causality and Mechanism: The reaction is initiated by a radical initiator (e.g., AIBN) or UV light, which generates chlorine radicals. These radicals abstract a hydrogen atom from the methyl group, creating a pyridinylmethyl radical. This radical then reacts with a chlorine source (Cl₂ or TCCA) to form the chloromethylpyridine product and propagate the radical chain.[7] The primary challenge with this method is controlling the reaction's selectivity. Over-chlorination to form di- and trichloromethyl derivatives is a common side reaction, which can complicate purification and lower yields.[2]

Physicochemical and Spectroscopic Properties

The properties of these isomers are critical for their handling, reaction setup, and purification. They are typically liquids or low-melting solids and are often handled as their more stable hydrochloride salts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)CAS Number
3-(Chloromethyl)pyridine HCl[8]C₆H₇Cl₂N164.03Solid137-1436959-48-4
2-(Chloromethyl)pyridine HCl[6]C₆H₇Cl₂N164.03Solid120-1226959-47-3
4-(Chloromethyl)pyridine HCl[9]C₆H₇Cl₂N164.03Solid166-173 (lit.)1822-51-1
2-Chloro-5-(chloromethyl)pyridine[10]C₆H₅Cl₂N162.01--70258-18-3

Spectroscopic characterization is essential for structure confirmation. In ¹H NMR spectroscopy, the chloromethyl group (-CH₂Cl) typically appears as a characteristic singlet in the range of δ 4.7-4.8 ppm. The signals for the pyridine ring protons and the methyl group will vary depending on the specific isomeric substitution pattern.

Applications in Medicinal and Agrochemical Chemistry

The primary utility of (chloromethyl)methylpyridines lies in their function as electrophilic alkylating agents. The chloromethyl group is an excellent leaving group in Sₙ2 reactions, allowing for the facile attachment of the pyridinylmethyl scaffold to nucleophilic moieties like thiols, amines, and phenols.

This reactivity is the cornerstone of their application in the synthesis of numerous blockbuster drugs, particularly proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[3][11]

Mechanism of Action in Synthesis: In the synthesis of many PPIs, a substituted benzimidazole core containing a nucleophilic thiol group is reacted with an appropriately substituted chloromethylpyridine. The thiol sulfur attacks the benzylic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-sulfur bond. This key step assembles the final drug molecule.

G reactant1 Substituted Benzimidazole-thiol R₁—(imidazole)—SH product Final Drug Molecule (e.g., PPI) R₁—(imidazole)—S—CH₂—(pyridine)—R₂ reactant1:p1->product:p3 Sₙ2 Attack reactant2 Substituted (Chloromethyl)pyridine Cl—CH₂—(pyridine)—R₂ reactant2:p2->product:p3 Chloride Displacement

Caption: General Sₙ2 reaction for the synthesis of proton pump inhibitors.

Notable Examples:

  • Dexlansoprazole: The synthesis utilizes an intermediate like 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine.[3]

  • Pantoprazole: Its synthesis involves intermediates such as 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[12]

  • Rupatadine: An antihistamine whose synthesis relies on 3-(Chloromethyl)-5-methylpyridine as a key building block.[13]

  • Agrochemicals: These compounds are also used to create effective herbicides and fungicides by incorporating the pyridine ring into larger, biologically active structures.[14][15]

Safety and Handling

(Chloromethyl)methylpyridines and their hydrochloride salts are reactive, hazardous chemicals that must be handled with appropriate precautions.

  • Toxicity and Irritation: They are classified as irritants, causing skin and serious eye irritation.[16][17] Inhalation may cause respiratory irritation.[17] They are analogues of nitrogen mustards and have been investigated for mutagenicity.[1][18]

  • Corrosivity: Many of the hydrochloride salts are corrosive.[1]

  • Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[18] Containers should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) for a specific compound before handling.

References

  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]
  • Wikipedia. (n.d.). 2-Chloromethylpyridine.
  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • PubChem. (n.d.). Picolyl chloride hydrochloride. CID 23392.
  • ChemBK. (2024). Picolinoyl chloride hydrochloride.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • PrepChem. (n.d.). Synthesis of picolinic acid chloride.
  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • Chem-Impex. (n.d.). 2-Chloro-3-(hydroxymethyl)pyridine.
  • Justia Patents. (n.d.). Preparation of 2-chloro-5-chloromethylpyridine.
  • Patsnap. (n.d.). CN107721912A - Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.
  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. CID 2762797.
  • PubChem. (n.d.). CID 158038285.
  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. CID 155479.
  • Google Patents. (n.d.). CN107721912A - A kind of preparation method of the picoline of 2 chlorine 5.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Chloromethyl)-5-methylpyridine: A Key Chemical Intermediate for Pharmaceutical Synthesis.
  • SpectraBase. (n.d.). 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine.
  • ACS Publications. (n.d.). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development.
  • ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide.
  • PubChemLite. (n.d.). 3-(chloromethyl)-2-(trifluoromethyl)pyridine.
  • PubChem. (n.d.). 3-Chloro-2-(chloromethyl)pyridine. CID 14517157.

Sources

A Technical Guide to the Thermochemical Landscape of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Chloromethyl)-2-methylpyridine is a key substituted pyridine intermediate utilized in the synthesis of various pharmaceutical and agrochemical agents. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for ensuring process safety, optimizing reaction conditions, and enabling the computational modeling of reaction mechanisms. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental methodologies, and computational approaches essential for determining and interpreting the thermochemical data of this compound. While specific experimental data for this compound is not extensively reported in public literature, this document outlines the authoritative protocols and theoretical frameworks required to obtain these critical values, drawing parallels with analogous substituted pyridine and organochlorine compounds.

Introduction: The Energetic Context of a Key Building Block

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science.[1] this compound, with its reactive chloromethyl group, serves as a versatile precursor for introducing the 2-methyl-pyridin-3-yl)methyl moiety into larger molecules.[2] The thermodynamic stability and reactivity of this intermediate are governed by its intrinsic thermochemical properties.

Accurate thermochemical data is indispensable for:

  • Process Hazard Analysis: Predicting the potential for runaway reactions and ensuring safe scale-up from the laboratory to manufacturing.

  • Reaction Optimization: Calculating reaction enthalpies (ΔH_rxn) to manage thermal loads and improve energy efficiency.

  • Computational Chemistry: Providing benchmark data for validating and developing theoretical models to predict reaction pathways and transition states.[3][4]

  • Chemical Engineering: Designing reactors and downstream processing equipment based on reliable physical property data.

This guide will navigate the scientific underpinnings of thermochemical data acquisition, bridging experimental practice with high-level computational theory.

Core Thermochemical Properties: A Primer

The primary thermochemical properties that define the energetic profile of a molecule are:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is the most critical value for determining the heat of any chemical reaction involving the compound.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of a substance. It is crucial for calculating the Gibbs free energy of reaction.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. This property is essential for heat transfer calculations.

  • Enthalpy of Phase Change (ΔH_vap/sub): The energy required for vaporization (liquid to gas) or sublimation (solid to gas). This is vital for converting thermochemical data from the condensed phase (solid or liquid) to the gaseous phase, which is the standard for theoretical comparisons.[5]

Experimental Determination of Thermochemical Data

Obtaining high-quality experimental data is the cornerstone of thermochemistry. The process typically involves a combination of techniques to determine the enthalpy of formation in the condensed phase and the enthalpy of the phase change to the gaseous state.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

Combustion calorimetry is the gold-standard technique for determining the standard enthalpy of formation of organic compounds.[5] The substance is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter.

Causality Behind Experimental Choices: For organochlorine compounds like this compound, standard static bomb calorimetry is insufficient.[6][7] The combustion process yields a mixture of hydrochloric acid (HCl), free chlorine (Cl₂), and water, which equilibrates slowly and incompletely, leading to imprecise results.[6]

Authoritative Protocol: To overcome this, a rotating-bomb calorimeter or a static bomb with a reducing agent is employed.[5] The use of a reducing agent, such as hydrazine dihydrochloride solution, ensures that all chlorine-containing products are converted to chloride ions (Cl⁻), resulting in a well-defined final state necessary for accurate energy calculations.[6][7]

  • Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter by combusting a certified standard reference material (e.g., benzoic acid).

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible (e.g., platinum). For volatile liquids, this may involve sealing in a polyethylene or polyester bag of known combustion energy.

  • Bomb Preparation: Add a specific volume of a reducing solution (e.g., hydrazine dihydrochloride) to the bomb to quantitatively reduce all chlorine products to HCl.[6]

  • Assembly and Combustion: Seal the bomb, charge it with high-purity oxygen (typically ~30 atm), and place it in the calorimeter jacket. Ignite the sample and record the temperature change of the water bath with high precision.

  • Post-Combustion Analysis: Analyze the bomb's contents to confirm complete combustion and to quantify the amounts of nitric acid (from residual N₂) and unreacted reducing agent. The concentration of hydrochloric acid is determined by titration.

  • Energy Calculation: Calculate the standard molar energy of combustion (ΔcU°) from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for ignition energy and side reactions (e.g., nitric acid formation).

  • Enthalpy Conversion: Convert the standard energy of combustion (ΔcU°) to the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation in the condensed phase (ΔfH°(cond)) using Hess's Law.

Phase Change Enthalpy: From Condensed to Gaseous State

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured.

  • Differential Scanning Calorimetry (DSC): DSC is a sensitive technique used to measure heat flow associated with thermal transitions.[8] It can determine the enthalpy of fusion (melting) and, for some substances, the enthalpy of vaporization.

  • Knudsen Effusion Method: This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature.[9] The vapor pressure can be determined from this rate, and the Clausius-Clapeyron equation is then used to calculate the enthalpy of sublimation or vaporization from the temperature dependence of the vapor pressure.[10] This method is particularly suitable for compounds with low volatility.[11]

Workflow for Experimental Determination

The following diagram illustrates the comprehensive workflow for experimentally determining the standard gas-phase enthalpy of formation.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Approaches to Thermochemical Data

When experimental data is scarce or difficult to obtain, computational quantum chemistry provides a powerful alternative for predicting thermochemical properties.[12]

High-Accuracy Composite Methods: The Gaussian-n (Gn) Theories

For achieving "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values), composite methods like the Gaussian-4 (G4) and G4(MP2) theories are the methods of choice.[13][14] These are not single calculations but rather a sequence of well-defined calculations designed to approximate a very high level of theory with a complete basis set.

Causality Behind the G4 Protocol: G4 theory systematically improves upon its predecessor (G3 theory) by:[13][15]

  • Extrapolating to the Hartree-Fock limit for a more accurate baseline energy.

  • Using the more accurate CCSD(T) method for the highest level of electron correlation.

  • Employing geometries optimized with Density Functional Theory (B3LYP), which are often very accurate at a lower computational cost.

  • Adding empirical higher-level corrections (HLC) to compensate for remaining deficiencies, with separate parameters for open- and closed-shell species.[16]

Caption: A simplified flowchart of the Gaussian-4 (G4) composite method.

Density Functional Theory (DFT)

DFT methods offer a balance between computational cost and accuracy and are widely used to study larger molecules.[4][17] Functionals like B3LYP can provide good structural and vibrational frequency data.[18] For higher accuracy in thermochemistry, especially for systems with non-covalent interactions like halogen bonds, dispersion-corrected functionals are often necessary.[19] To calculate enthalpies of formation with DFT, isodesmic or homodesmotic reactions are typically employed. These are hypothetical reactions where the number and types of bonds are conserved, which allows for significant cancellation of systematic errors in the calculation.[3]

Thermochemical Data Summary

As of this writing, a critically evaluated, experimental standard enthalpy of formation for this compound is not available in the comprehensive NIST Web Thermo Tables or other public databases.[20] However, data for related compounds can provide a useful chemical context.

CompoundFormulaPhaseΔfH° (kJ/mol)Data TypeReference
PyridineC₅H₅Ngas140.4 ± 0.7Experimental[5]
2-MethylpyridineC₆H₇Ngas99.2 ± 1.0Experimental[5]
3-MethylpyridineC₆H₇Ngas106.5 ± 0.9Experimental[5][21]
ChlorobenzeneC₆H₅Clliquid11.1 ± 1.3Experimental[6]
2-ChloropyridineC₅H₄ClNgas104.5 ± 1.9Experimental[5]
3-ChloropyridineC₅H₄ClNgas107.6 ± 1.5Experimental[5]

Table 1: Standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) at 298.15 K for pyridine and related substituted compounds. This data provides context for estimating the properties of this compound.

The enthalpic contribution of a CH₂Cl group on an aromatic ring is complex and depends on its position and interactions with adjacent groups. A high-level computational study using G4 or a similar method would be the most reliable way to predict this value in the absence of experimental data.

Safety and Handling Considerations

This compound and its hydrochloride salt are classified as hazardous substances. They are typically harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[22][23]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[24] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[25]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.[22][25]

  • Thermal Stability: Thermochemical data, particularly from DSC, can reveal the decomposition temperature and energy release, which is critical for preventing thermal runaway events during storage or reaction.

Conclusion

The thermochemical data of this compound are critical for its safe and efficient use in research and industry. While specific experimental values are not currently in the public domain, this guide has detailed the authoritative experimental and computational methodologies required for their determination. A combination of rotating-bomb combustion calorimetry and vapor pressure measurements via the Knudsen effusion method represents the gold standard for experimental work. In parallel, high-accuracy composite computational methods like G4 theory offer a robust and reliable pathway to predict these essential energetic properties. For professionals in drug development and chemical synthesis, applying these principles is not merely an academic exercise but a fundamental component of responsible and innovative science.

References

  • Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Journal of the American Chemical Society, 76(11), 2879-2883. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNrHR6ZYaHQiC-3hakKNKgQOGAwRVnIZucSC4-4B2htvgAm89PVd9zPgdKmJQpEsREWqsrm-ARr9yKp7x4ioiMOAlkXK7uhdt-ecdJG81zinZhpDBCtvorIgNqa1u_EgsPBkB2qk4mCJ-j4w==]
  • U.S. Department of Energy, Office of Scientific and Technical Information. (1954). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJYAZxBMQ7faZ5qqBxh1EzlgSrKD0xKMVDqtCzSGcM1pJTUdAP2XdaEQYr3CLH9evxdDj4CKcfEoss9pfofzC4-pkSDOchJhxsMN7ed9J3faHJVTdQlVBVgNA3-_fa]
  • Ribeiro da Silva, M. A. V. (2007). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG1W302CSRymM4MtHJ83Qh6Fv_mkvmBz0BLGe9wNaui5XSTK00RaKXAmaIEipBv2sp8QqOknrD1mLvsg1Qs_jKVwodaPYL-79MuIfPk1iPpqEBFQfag7AsL2w0fRnN4fYsqJyRY3Y_Fckzz-rLQVMZhiUK23R7EnpsTV_D6-5eDfvMIEuklrRLIyEhj-rMAYek-dyjhV7gLxI=]
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNTH5EIEtlDUehfMulB_RH8b2flmOUbPA6kQFHhZ3rtNGuBNxO0vVTe-__Bun1wI2EozC5BqZs5Bt7TsAwsXvbLofSV1gOL5-DNRQ_xKjj_9KISZerE9dFUV0IsbG7Rkeg25aIUUdhu0UUge2HYHXsTxyD-IM6lXLsYPzuiwyXvmLO6vY]
  • Le, H. T., & Huynh, L. K. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(47), 13305-13312. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkojSATmgdCUfebk24MKY8f2iuo9DH6ih-N1yQD9ug87-0y_lsdf8B_xMKZznENPeHcUE0V2PMFobpCTL0uPj3hRR2oSjVqdyg0a9yl3MvyJpnMLz6toVbIVZGgfFnJz_6b06qb5CJC2w=]
  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzX1z4n5_hWPFXVC_q2Bhb3ztjDvyxFkwHp1BlfwVzNHLdBwFukpF01j04ecykaZ-23-LLYlIdAhZoKdwqkyPvfJuC-szxpGc4NJdCwwLVKrPM1PUes68qPKVG7O5Dq68m3UGGkrGGJHKe1tFv2aipM4HZybuCyh-abkcvYchGb1g2qrgKKr1JJR0eUrwe61sfbgC_H5OUImbQICyCsrmwkrg2rd6wxSS7Ji1WwhB8zQmx4Lyd1AsNGYGA-4ZRVfMY]
  • CymitQuimica. (2022). Safety Data Sheet for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGY1DNzvnhxpth3TTI3WfLvf_MJ4vzwqST90QsMrwe1-fUg3qUiOkeeYCpdteiL2c2dNjcW_qrtSheEKUPLkLMxM9STnVDgOJuY-4Q7bov8A1Jonj5F7fbV5JaZSEI8cV2LGXGaU_0vv8z4QGgG8dTL-d2BMKtF3Wg]
  • Sokolov, N. A., et al. (2018). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 23(11), 2845. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzOlp6rc2zLJPo-Lu0XHUi8u7LjYrELJXFAoCVvfnB8cvSDVDNtbJHXjfCgXe_ClMhbmlguJhk70Yyp45IFKR-2sXxvW6hGmnlFfh2D3qLmyIh4qLtV1-fQMkDo7rjldbxsaSRnycBon5y8jY=]
  • Apollo Scientific. (2023). Safety Data Sheet for 3-(Chloromethyl)-5-methylpyridine hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNHRa4dkG73DoZ21GPsd3A10WzbuUj9q7jkn1z9ttrlwoMbZ2L3nbyJ8NEo6GI8ehVF4lGBoSw9IpFPTpG66rOrQ9cyBtCeaiderwjJOQ89yYlWbVwLHe83Xa-Uh0F7HWCaGWPuwpuQhjXyKqFK5MvJ4gfvVOoTJijfNYsLQ==]
  • Coote, M. L., & Chan, B. (2009). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. The Journal of Physical Chemistry A, 113(16), 4641-4647. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgeaMZYoD97LdqCR7-gJNfIYFvPoBWkxmbcLdtVsA3dVsWJmFAFflhUn4ETk8nppg2mjr1t58rTirfZHqe5bxBpDKc6E26YkJr0EaApD9xt6vm4h5MUOkiomBKLm8Z9kD8hKudDxmaZVhlh9WV]
  • Wikipedia. (n.d.). Quantum chemistry composite methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ED9roIR5zsoemmmsws0U01ZjsgnMVZBA5Ya7Eur__r0aubSWUJxiXWSBH7iz7Pbbyu6F5cUhUnC-BF77uC6rUpl7wnlBnZDww0aA57Jb5jTKgSYdnLgw3gN_0L_P4OOZdZNMG8m4LeiPriRaV2IKXtvwXvqw5OK0DQr5]
  • Sigma-Aldrich. (2025). Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaJsaCmx6m1ITlI6Mn6b-aRjXPmdwXZ3oG3OkPxo7Htlnrt6hnO5QvoaDsud-40n_RivV5Lhmh6cqKaRnFass-ASYLiGIgBLrnYwh0gV3UCDELvyg562eZcTjqxKpD0WKCGEzynJEsyPzzCHTIazEO]
  • ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFonMAm-5WCG5Yju1Vk0i9IHBgVX3dyFy5Amjd_fLwmRnBWX8VMpSbWvzk_EzUFadLjjU6Fm8nNWQS436nuI0IEQfk4YgvKDRZfOSNcJ8Bauu6UU4YZxdaQxxEf1W-EIjv4ommnF3HmwS4D_15mm7uEug8mwHr36V1THBb9Ex-wwVI--hxYs8zLUkt5zQbQH6c_ZXSswOAcD9uzcArXWdg3ikCtNxXGG09VYaMI2jGB6Pg1u6mrgwc4]
  • Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLjzJPvBwv1lNWHhKge1ae3-MuMdee2SNemfLDxDOvla62xpbQzWzzk04q86l1AGwFNMQ86-FkNPmSClbj0srx-8N4fz8HQgFaXqA69v3Oa64EmBNo8fi467FbrSHOVXyMP5pBcQYI-REHQJ3BZzTawHQ3L2fooNI1FQ==]
  • Guidechem. (2024). What are the applications of Pyridine Hydrochloride in (chloromethyl)? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmV_SPSE8TZQkUDO1cl3g4zhnRaXcdraIpZt4YAsYWYL28ePl5og1g4TV8YZod7thTgyoKejvkuK59kOCTCSq3s8IcBnmerBofv8sZOKLXRihIg2DGz59KsuVoo3GW3bIAQrCvA63UUpfilqemGQ6wmbBTBwdIrKUFuiN6cFBc0y_MmmHi1-4Xcpw=]
  • CymitQuimica. (2024). Safety Data Sheet for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Yv-lLwOPuFVGfFAA6wFk7EtTNWKWrUlR8CgSzwAj7Zep-f4FZEevsHuxtkwGIMotPk7N9uRuyfUF3Xqy7VOT6WJy1_gcYpimdUiIAl2w3ha2U5kOZcd_VHlhXjJiKKp54AjVeUtiZpgeb-yMlvPSzYPcg_i7Jz8KxQ==]
  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEmCsleo7JcwPhhviZe8e5Gqfzr-yszj78_r4JHZh0ms9UBJz3Y66-J1IquE4weZ7X0yEQBnJeLiqaQIgDsHylyQyVAxuw30XHfoaksPmcmf-n158giwOAlvE798WZqBBBA9CieFaY1KfIpINFmriwUCVlS48tIxNP1FtXNMs7Sl9T2E-WOVzIIJneqHzgCp8rdlDM-wK1_c6II_SwG6_1BRJ_8M2hlRTacEZy6kY2WIboNWsPy9fAafhYaxAl05tjKsQc]
  • TCI Chemicals. (2025). Safety Data Sheet for 2-(Chloromethyl)pyridine Hydrochloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvUbPMj7OPlzSTGlRE7uPW0EmQkljbbw0-prpV4-ppR-Vn75vKFHDIkNuYEc7a6F8NucxMgt9n551RTCI-ZmUvk9RMSA2JOBDon_yY1mSlDXl0c2R0IypkYiPCEZPT1Gr9giMt2lJCeb4s02Zuf49Cw==]
  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMZpvVsbH1bn1FIYXwbSjoZ6X-iS3D-ybBjmMVgRTXzLLWP5P5h6beV6bb9DU_HssqEPaOa3cXjYIihq2tS7eA6y0aJ0N2ECJ1F6RmfmIGHR5X16zHBPt2uXbx-oB_E10CXZA_-31txpJmCf3hIyXahvigh1Jaoj0phb9Ua6Y5qO2AbGVcggvdC7jExAXtJoOZytabwqRFMNtLodDpYOrIff0=]
  • Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZTv1aa10Fp6g7UeA2WEs5KkQuC6uJp2fBl_tndyHlOLSU7CIOe-EGPE1R6H-oqacOzr6hkZ3g79BFUx9QSGqcT_RNGS30geM6zR6gqvfeTQFaNQH9XitcnHfLKCSKVeNPsWs_CBooNY8xNPZoBTcXgE=]
  • Lawrence Berkeley National Laboratory. (2021). eScholarship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZgOYePm8hjueKRnTVKD-YBHr8YtnohGCYdVINvsAJrrvaoXxA0FYQUPSi4iusLEkLW1hcAae4EffuDZM7poSsFmHfcef5ZwefmoAVmwc4e6li3M-U_2uGjDxsCyfH1C2hBjuGIlofSol62ov0GwTPwCF7k0=]
  • Lengyel, J., & Pysanenko, A. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEMkHkjJOXRzR3skClsEmeMklgWkjDpHYp_AbaXn-p0ZqFs6YfuIoB0jLh6p_UzGnD9IeXhFUgTG13X-BvHct1PwFujnzfJdwpjvJLKIAS53NFmq_WZL4VotKHSHxof15EXT9hE6dXauikzQrBfuZcO-gJGlxySmWqa_ivdZ8awtMygaxYQNFnf9PmhTBTk-bNFDV_8MyhFA576BhFVvQbrwlvggRhfpZj2KmNGYp-1oif_RJ-0vCV9rslgvSQPrWSkSPI6jVG71ZU7VxEHs4vT51lw==]
  • ResearchGate. (n.d.). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3o_S8_QBS11TPo_jwuBpOFK6f6cxko8d82s_RA7_OF54t86pJdicD7yzTXeAgr9SnEVCD-iL5ws9J76L8MYbgLxilAOH81EhlOgHnod-XukVDY5s2Qssaniko4NaQ-Jb84r9mf1zoQAvUrhQRoEhzGvcZhHtWYZk6_uW50IKjMdk4N9MAuV1GB3Kx9t_sWCcKfSbMSX_3X-M828DF2Mhvuh4icUSqE5Sd0j0SECL3asMjlxDFYJGENNnNktdZ0s6L_EBuR99z10S53G_9]
  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiKmnche7bFi-hqfhVA0hLaBosbrrQXtGrfEcMDX7qA7Zm6h4Eyr9XM9kgdZVEfIrtJfzao-4jOhxJHJCoWKbNbnpExwuw5-3t-_hvZ77QsOjTHkfzaw3AH3aEt9Zd45HcAQe410FYJZvOF1Nn_7nNdkDsFOzC3eQ-_4G3]
  • Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe1RMVxihQAmSBeVusDgY4qcqzY4DBaTd8Fymx0Wprn1pGhVo4fbkeItY6q9RKKsnQaNKU3HwmL5lUDdT_8JJC67lKzy3OknsUF7FfIvNTozFQPl4DMGBcZ7NT514Xlz7PYn0MXOVfxtKiVbU8VWs1UFaGDwFenofIZ0le5KJj356etYRu60JWILxGZd-qDoR3JA==]
  • NIST. (n.d.). Pyridine, 3-methyl-. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOdn3zziZyXyqCaxp0UKR5yQW8saWInMouBttNsOwkh_iwizEW4iPCZ1YNqsG9uqwXfrJGSIHyCxNjB04sKts3AQnv_YW2YX_HG_ZHaGNHSd0nZQXkj_ndjL8BLoRruXa_RiokSwrhnvTuu3M4loYDFz-eV7u1LdCYuUaFfgPd_Ns=]
  • Burke, K. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH23zl5CgcrEh_cWaA5MqeUj9_nHem6Ht9Wx4ih0R7H3AVnq_-dSkTBMCa_OsxCbS-c4CNrvV8ZY_C1UvGBbZC5vMB-RaVdOfPsUoezDkceaMVQSSQ2U0VesFn1R1Aj]
  • NIST/TRC. (2012). Web Thermo Tables (WTT). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgAXdDzM7KXNBnPQS3yn-pF4GiHxr-cepGtTXymsAboesKHDdSCcxqCdKY2omjbL4bI_bOgFh9cX5MoSHa_plAJHfAmW6J-Bjm3HtPWfic1zD8xOAqlg-lj278TfJO60N6Ngc7oo3TLrlwNOA48AlEY7_2qS328aPviGA=]
  • Piel, H., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Applied Biotechnology & Bioengineering, 1(1), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwQQ55g9kbZt6fE39cjrc5Rx-PfUJ-yr0Np1-Uh7lPMoVGBpszTDK8jj2-gTyIA5Nr9bUzYla1StN1nNLv-LjxruLwm_mkIlJd5Po7QLFX4yQ75eu7dS2-CssOYm2Q2_amSXEFllc2Le4xGJw=]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is synthesized from authoritative sources and data on structurally related compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 3-(Chloromethyl)-2-methylpyridine (CAS No. 58539-77-8) at the time of publication. All handling of this and any chemical should be preceded by a thorough, institution-specific risk assessment. The user assumes all responsibility for compliance with safety protocols.

Preamble: Understanding the Compound and Associated Risks

This compound is a substituted pyridine derivative, a class of heterocyclic compounds integral to the synthesis of numerous pharmaceutical agents and specialty chemicals. Its utility stems from the reactive chloromethyl group, which serves as a key electrophilic handle for introducing the picolyl moiety into a target molecule. However, this same reactivity is the foundation of its potential hazards. Alkylating agents, such as chloromethylpyridines, are often biologically active and require stringent handling protocols to mitigate risk.

This guide provides a framework for the safe handling of this compound, grounded in the principles of chemical causality and risk mitigation. The recommendations are derived from the hazard profiles of closely related structural analogs, including various isomers and their hydrochloride salts. The consistent toxicological profile across these analogs—highlighting risks of acute toxicity, skin and eye irritation or corrosion, and respiratory tract irritation—forms the basis for the conservative safety measures detailed herein.[1][2][3]

Hazard Identification and Classification: A Composite Profile

Based on data from structural analogs, this compound should be treated as a hazardous substance. The following GHS classifications are inferred from compounds like 3-(Chloromethyl)-5-methylpyridine hydrochloride and 2-(Chloromethyl)pyridine hydrochloride.[2][3]

Hazard ClassGHS Hazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic/Harmful in contact with skin.[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2][3]
Skin Corrosion/IrritationCategory 1B or 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 1 or 2H318/H319: Causes serious eye damage or causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][3]

Signal Word: Danger

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

The chloromethyl group is a known alkylating agent, capable of reacting with nucleophilic functional groups found in biological macromolecules like DNA and proteins. This reactivity is the mechanistic basis for its irritant and toxic properties. The pyridine ring itself, while less reactive, contributes to the overall toxicological profile.

The Hierarchy of Controls: A Multi-Layered Safety Protocol

Effective risk management relies on a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is the bedrock of a robust safety culture.

HierarchyOfControls cluster_main Hierarchy of Controls for this compound Handling cluster_eng Engineering Control Examples cluster_admin Administrative Control Examples cluster_ppe PPE Examples Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Use Less Hazardous Reagent) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative FumeHood Certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE SOP Standard Operating Procedures (SOPs) Administrative->SOP Gloves Dual-Glove System (e.g., Nitrile + Neoprene) PPE->Gloves GloveBox Glove Box (for potent compounds) Ventilation Local Exhaust Ventilation Training Mandatory Hazard Training RestrictedAccess Designated Work Areas Eyewear Chemical Splash Goggles & Face Shield Coat Flame-Resistant Lab Coat Respirator Respirator (if needed)

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[4] The rationale is to maintain a controlled, negative pressure environment that directs any vapors or aerosols away from the user's breathing zone. The fume hood sash should be kept as low as possible. For operations with a high risk of aerosolization, a glove box may be warranted.

Administrative Controls: Standardizing Safe Practices
  • Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the laboratory.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the entire workflow must be developed and approved. This SOP should cover every step from material retrieval to waste disposal.

  • Training: All personnel must receive documented training on the specific hazards of chloromethylpyridines and the procedures outlined in the SOP before beginning work.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and after removing gloves.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls. It serves to protect the user from residual exposure.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving is mandatory. An inner nitrile glove with an outer, more robust glove (e.g., neoprene or butyl rubber).The inner glove provides protection in case the outer glove is breached. Nitrile offers good dexterity, while neoprene/butyl rubber provides superior resistance to a broader range of chemicals. Inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.[5]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards, worn in conjunction with a full-face shield.Goggles provide a seal around the eyes to protect against splashes. The face shield protects the rest of the face from splashes and is critical during procedures with higher risk, such as transfers of larger volumes or reactions under pressure.[4]
Body Protection A flame-resistant laboratory coat, fully fastened. A chemically resistant apron should be worn over the lab coat for larger-scale operations.Protects skin and personal clothing from splashes and spills. Ensure cuffs are tucked into the outer gloves.
Respiratory Protection Typically not required if work is performed within a certified fume hood.If there is a risk of exceeding exposure limits (e.g., large-scale work, spill outside of containment), a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter is necessary. A full respiratory protection program, including fit-testing, is required by OSHA in such cases.

Storage and Handling Protocols

Storage
  • Container: Keep the container tightly closed in a dry, well-ventilated place.[4]

  • Location: Store in a locked, designated cabinet for corrosive and toxic materials.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[6] The lone pair of electrons on the pyridine nitrogen can act as a base, while the chloromethyl group can be oxidized.

  • Atmosphere: Some related compounds are hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent degradation.[6]

Handling and Dispensing
  • Workflow: Plan all experimental steps in advance. Ensure all necessary equipment and reagents are inside the fume hood before retrieving the compound from storage.

  • Dispensing Solids: If the compound is a solid, handle it carefully to avoid generating dust. Use tools like a spatula or powder funnel. Do not "puff" air into the container.

  • Transfers: Use a secondary container when transporting the primary container from storage to the fume hood.

Emergency Procedures: Preparedness and Response

Spills
  • Immediate Action: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill or any spill outside of a fume hood without appropriate respiratory protection.

  • Containment: For small spills inside a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Do not generate dust. Decontaminate the area with a suitable solvent (e.g., soap and water, followed by ethanol), and collect all cleaning materials as hazardous waste.

  • PPE: Wear the full PPE ensemble described in Section 3.3 during cleanup.

First Aid
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Action Directive: In all cases of exposure, show the Safety Data Sheet (or this guide, if an SDS is unavailable) to the responding medical personnel.

Waste Disposal

All waste contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be disposed of as hazardous chemical waste.[5][7]

  • Labeling: Collect waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.

  • Procedure: Follow all institutional, local, and national regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.

Conclusion: A Culture of Safety

This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of its potential hazards and a disciplined application of safety protocols. By embracing the hierarchy of controls—prioritizing engineering solutions, standardizing procedures, and using PPE as a final, critical barrier—researchers can effectively mitigate the risks associated with this reactive compound. This guide serves as a technical foundation for developing institution-specific SOPs that empower scientists to conduct their work with confidence and, above all, safety.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE.
  • American Elements. 3-Chloro-2-methylpyridine.
  • PubChem, National Center for Biotechnology Information. 3-Chloro-2-methylpyridine.
  • PubChem, National Center for Biotechnology Information. 3-(Chloromethyl)pyridine hydrochloride.
  • PubChem, National Center for Biotechnology Information. 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • Fisher Scientific. Safety Data Sheet for 2-Chloromethylpyridine hydrochloride.
  • Duke University Safety Office. Safe Handling of Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • BC Cancer. Safe Handling of Hazardous Drugs.

Sources

Methodological & Application

Application Note & Protocol: Selective Synthesis of 3-(Chloromethyl)-2-methylpyridine from 2,3-Lutidine via Free-Radical Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(chloromethyl)-2-methylpyridine, a critical intermediate in the production of pharmaceuticals such as the proton pump inhibitor Lansoprazole.[1][2][3] The protocol details a method for the selective chlorination of 2,3-lutidine (2,3-dimethylpyridine) at the 3-position methyl group. The core of this synthesis is a free-radical halogenation reaction, which leverages the differential reactivity of the methyl groups on the pyridine ring. This guide covers the underlying chemical principles, a detailed step-by-step laboratory protocol, methods for purification and characterization, and essential safety considerations for researchers and drug development professionals.

Introduction and Strategic Importance

This compound is a key building block in synthetic organic chemistry. Its primary industrial application is as a precursor for active pharmaceutical ingredients (APIs). The selective introduction of a chloromethyl group at the 3-position of the 2,3-lutidine scaffold is a non-trivial synthetic challenge due to the presence of two reactive methyl groups. This application note outlines a reliable method to achieve this transformation with high regioselectivity.

The choice of 2,3-lutidine as a starting material is dictated by its commercial availability and cost-effectiveness. The challenge lies in activating the C-H bonds of one methyl group over the other. The methyl group at the 2-position (α-position) is sterically hindered and electronically influenced by the adjacent nitrogen atom, whereas the methyl group at the 3-position (β-position) behaves more like a typical benzylic-type methyl group. This subtle difference in reactivity is exploited to achieve the desired regioselectivity.

Mechanistic Rationale: Free-Radical Halogenation

The synthesis proceeds via a free-radical chain mechanism, a cornerstone of alkane and alkyl-aromatic halogenation.[4][5] This process is classically divided into three stages: initiation, propagation, and termination.[6][7]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine source to generate chlorine radicals (Cl•). This is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with UV light or heat.

  • Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-lutidine, forming a pyridylmethyl radical and hydrogen chloride (HCl). This pyridylmethyl radical then reacts with another molecule of the chlorine source to yield the desired this compound and a new chlorine radical, which continues the chain reaction.[8]

  • Termination: The reaction ceases when two radicals combine, quenching the chain reaction.[7]

The selectivity for the 3-position methyl group arises from the greater stability of the resulting 2-methyl-3-pyridylmethyl radical compared to the 3-methyl-2-pyridylmethyl radical.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination init Initiator (e.g., AIBN) + Heat/UV rad Radical (R•) init->rad Decomposition h_abs Hydrogen Abstraction rad->h_abs r1 Radical 1 r2 Radical 2 lut 2,3-Lutidine lut->h_abs ncs NCS (Chlorine Source) cl_transfer Chlorine Transfer ncs->cl_transfer pyridyl_rad Pyridylmethyl Radical (at C3-methyl) h_abs->pyridyl_rad succ_rad Succinimide Radical h_abs->succ_rad + Succinimide pyridyl_rad->cl_transfer cl_transfer->rad Generates new R• product This compound cl_transfer->product ncs2 NCS term_prod Stable Product r1->term_prod r2->term_prod Combination

Figure 1. Simplified workflow of the free-radical chlorination mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound hydrochloride. The hydrochloride salt is often the isolated form due to its enhanced stability and ease of handling.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Typical AmountNotes
2,3-LutidineC₇H₉N107.15583-61-910.7 g (0.1 mol)Starting material, ensure high purity.[9]
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53128-09-613.35 g (0.1 mol)Chlorinating agent.
Benzoyl Peroxide (BPO)C₁₄H₁₀O₄242.2394-36-00.24 g (1 mol%)Radical initiator. Handle with care.
Carbon Tetrachloride (CCl₄)CCl₄153.8256-23-5200 mLSolvent. Caution: Toxic and ozone-depleting.
Diethyl Ether(C₂H₅)₂O74.1260-29-7As neededFor precipitation/crystallization.
Hydrochloric Acid (in Ether)HCl36.467647-01-0As neededFor salt formation.
Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Carbon tetrachloride is a known carcinogen.

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-lutidine (10.7 g, 0.1 mol) and carbon tetrachloride (200 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (13.35 g, 0.1 mol) to the solution.

  • Initiation: Add benzoyl peroxide (0.24 g, 1 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of 2,3-lutidine. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Purification and Salt Formation:

    • The crude product is an oil. It can be purified by vacuum distillation, though direct conversion to the hydrochloride salt is often preferred for ease of handling and purification.

    • Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • The hydrochloride salt of this compound will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

G A 1. Setup Add 2,3-Lutidine & CCl₄ to 3-neck flask B 2. Reagent Addition Add NCS and Benzoyl Peroxide A->B C 3. Reaction Heat to reflux (77°C) Monitor by TLC/GC (4-6h) B->C D 4. Work-up Cool to RT Filter off succinimide C->D E 5. Concentration Remove CCl₄ via rotary evaporation D->E F 6. Salt Formation Dissolve crude oil in Ether Add HCl/Ether solution E->F G 7. Isolation Filter precipitated solid Wash with cold Ether Dry under vacuum F->G H Final Product This compound HCl G->H

Figure 2. Experimental workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR spectroscopy is used to confirm the structure. Key signals include a singlet for the chloromethyl (-CH₂Cl) protons, a singlet for the 2-methyl (-CH₃) protons, and signals corresponding to the aromatic protons on the pyridine ring.

    • ¹³C-NMR will show distinct peaks for the chloromethyl carbon, the methyl carbon, and the pyridine ring carbons.[10]

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of the free base, confirming the successful chlorination.[10]

  • Melting Point: The hydrochloride salt should have a sharp and defined melting point, which can be compared to literature values.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, ensure the radical initiator is active. A small additional charge of the initiator can be added. Ensure the reaction temperature is maintained at reflux.

  • Formation of Dichlorinated Products: Over-chlorination can occur. Using a strict 1:1 molar ratio of lutidine to NCS is crucial to minimize the formation of dichlorinated and other polychlorinated side products.[5]

  • Chlorination at the 2-Position: While the 3-position is favored, some chlorination at the 2-position may occur. Purification, either by distillation of the free base or recrystallization of the hydrochloride salt, is necessary to isolate the desired isomer.

Conclusion

The protocol described provides a robust and reproducible method for the selective synthesis of this compound from 2,3-lutidine. By carefully controlling the stoichiometry and reaction conditions of this free-radical chlorination, researchers can effectively produce this valuable intermediate for applications in pharmaceutical and agrochemical development. Adherence to safety protocols, particularly concerning the use of chlorinated solvents, is paramount.

References

  • ResearchGate. (n.d.). Microwave synthesis of lansoprazole drug intermediate.
  • Vidal Carlos Monserrat. (1993). Intermediate for the synthesis of lansoprazole and procedure for obtaining it. SciSpace.
  • ACS Publications. (n.d.). An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API.
  • Google Patents. (n.d.). CN102558148A - Synthesis process of lansoprazole important intermediate.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Google Patents. (n.d.). CN102838537A - Preparation method of lansoprazole intermediate.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Google Patents. (n.d.). US5334724A - Preparation of substituted 2-chloropyridines.
  • Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi, 87(4), 387-389.
  • Wikipedia. (n.d.). Free-radical halogenation.
  • Save My Exams. (n.d.). Free Radical Substitution.
  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.
  • Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube.
  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Google Patents. (n.d.). US4205175A - Chlorination process.
  • eScholarship. (2021). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization.
  • National Institutes of Health. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.
  • Google Patents. (n.d.). US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). 2,3-Lutidine.

Sources

Application Notes & Protocols: 3-(Chloromethyl)-2-methylpyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of medicinal chemistry, pyridine derivatives are foundational scaffolds due to their presence in numerous biologically active molecules and their ability to engage in critical hydrogen bonding interactions with biological targets.[1] 3-(Chloromethyl)-2-methylpyridine (CAS No: 10485-18-4) emerges as a particularly valuable heterocyclic building block. Its structure, featuring a reactive chloromethyl group at the 3-position and a methyl group at the 2-position, offers a potent combination of reactivity and steric influence, making it a key intermediate in the synthesis of a diverse range of pharmaceutical agents.[2]

The chloromethyl group serves as a highly efficient electrophilic handle, enabling facile nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups, including amines, thiols, and ethers, thereby providing a direct route to construct complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis of this compound, its reaction mechanisms, and detailed protocols for its application in constructing pharmaceutical precursors.

Synthesis of the Intermediate: From Picoline to a Reactive Handle

The most common and industrially viable route to this compound involves the controlled chlorination of 2-methyl-3-pyridinemethanol, which itself is derived from 2,3-dimethylpyridine (2,3-lutidine). The process transforms one of the methyl groups into a reactive chloromethyl electrophile.

A typical synthetic pathway involves the oxidation of 2,3-lutidine to form 2-methyl-3-pyridinemethanol, followed by chlorination with a reagent like thionyl chloride (SOCl₂). The reaction with thionyl chloride is mechanistically favored as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

cluster_0 Synthesis of this compound 2,3-Lutidine 2,3-Lutidine 2-Methyl-3-pyridinemethanol 2-Methyl-3-pyridinemethanol 2,3-Lutidine->2-Methyl-3-pyridinemethanol 1. Oxidation (e.g., SeO₂) This compound This compound 2-Methyl-3-pyridinemethanol->this compound 2. Chlorination (SOCl₂)

Caption: Synthetic pathway to this compound.

Protocol 1: Laboratory-Scale Synthesis of this compound Hydrochloride

This protocol details the chlorination of 2-methyl-3-pyridinemethanol. The final product is often isolated as the hydrochloride salt, which enhances stability and simplifies handling.

Materials & Reagents:

  • 2-Methyl-3-pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 2-methyl-3-pyridinemethanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.1-1.3 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM.

  • Precipitation & Isolation: Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Filtration: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Core Application: Nucleophilic Substitution (Sₙ2) Reactions

The utility of this compound lies in the high reactivity of its chloromethyl group towards nucleophiles in an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

This reactivity allows for the facile covalent linkage of the 2-methylpyridine core to a wide array of molecular fragments, a common strategy in building libraries of compounds for drug discovery.[1]

cluster_1 General Sₙ2 Workflow Start Dissolve Nucleophile (Nu-H) & Base in Anhydrous Solvent Add_Reagent Add this compound (Hydrochloride form requires additional base) Start->Add_Reagent React Stir at Specified Temperature (e.g., RT to 60°C) Add_Reagent->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: Generalized workflow for nucleophilic substitution reactions.

Protocol 2: Synthesis of N-((2-methylpyridin-3-yl)methyl)aniline Derivatives

This protocol provides a general method for the N-alkylation of an aniline derivative, a key step in synthesizing various biologically active molecules.

Materials & Reagents:

  • This compound hydrochloride

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). The base is critical for neutralizing the hydrochloride salt and deprotonating the aniline nitrogen to form the active nucleophile.

  • Reagent Addition: Add this compound hydrochloride (1.1 eq) to the suspension.

  • Reaction: Stir the mixture at 50-60°C for 6-12 hours. Monitor the reaction by TLC until the starting aniline spot disappears.

  • Quenching & Extraction: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-((2-methylpyridin-3-yl)methyl)aniline derivative.

Analytical Data & Quality Control

Rigorous characterization is essential to confirm the identity and purity of the intermediate and its subsequent products.

Table 1: Typical Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the structure¹H NMR, ¹³C NMR
Purity (Hydrochloride) ≥ 97.0%HPLC
Melting Point Conforms to reference standardDSC/MPA
Solubility Soluble in water, methanol; sparingly in DCMVisual

Safety and Handling

Hazard Identification:

  • This compound Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

Personal Protective Equipment (PPE) and Handling:

  • Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • When working with thionyl chloride, ensure no water is present and have a quenching agent (e.g., sodium bicarbonate solution) readily available for accidental spills.

  • Avoid inhalation of dust and vapors.

Conclusion

This compound stands out as a high-value intermediate for pharmaceutical research and development. Its predictable reactivity through Sₙ2 mechanisms provides a reliable and versatile platform for synthesizing diverse libraries of pyridine-containing compounds. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this building block in the quest for novel therapeutic agents.

References

  • Chem-Impex. (n.d.). 3-Chloro-2-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • MySkinRecipes. (n.d.). 3-(Chloromethyl)-6-methoxy-2-methylpyridine.
  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • ResearchGate. (2025). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Smolecule. (n.d.). Buy 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0.
  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • AMERICAN ELEMENTS. (n.d.). 3-Chloro-2-methylpyridine.
  • BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate.
  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
  • Guidechem. (2024). What are the applications of Pyridine Hydrochloride in (chloromethyl)?.
  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from Oriental Journal of Chemistry website.
  • Google Patents. (n.d.). CN101602716B - Synthesis method of 2-chromium picolinate.
  • Google Patents. (n.d.). CN101318929B - Synthesis process for chromium picolinate.
  • Google Patents. (2015). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0.
  • LookChem. (n.d.). Pyridine series intermediates.
  • J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis.
  • PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

Sources

Application Notes and Protocols: The Role of Chloromethylpyridines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chloromethylpyridines as Agrochemical Intermediates

Pyridine-based compounds are integral to modern agriculture, forming the structural core of numerous fungicides, herbicides, and insecticides[1]. Among the vast array of pyridine derivatives, chloromethylpyridines stand out as exceptionally important intermediates, particularly in the synthesis of neonicotinoid insecticides[2][3][4]. These insecticides are highly effective against a broad spectrum of sucking insects and have been a cornerstone of pest management for decades[5][6].

While the user query specified "3-(Chloromethyl)-2-methylpyridine," a comprehensive review of scientific and patent literature indicates that the more prominent and widely utilized intermediate in large-scale agrochemical production is 2-Chloro-5-(chloromethyl)pyridine (CCMP) [2][7][8]. CCMP is a key building block for the synthesis of blockbuster neonicotinoids such as Imidacloprid, Acetamiprid, Thiacloprid, and Nitenpyram[2][7]. This document will, therefore, focus on the application of 2-Chloro-5-(chloromethyl)pyridine (CCMP) in agrochemical synthesis, providing detailed protocols and scientific rationale for its use.

Part 1: Synthesis of Neonicotinoid Insecticides from 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The primary application of CCMP in the agrochemical industry is its role as the electrophilic pyridine component in the synthesis of neonicotinoid insecticides. The chloromethyl group at the 5-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the coupling of the pyridine core to the nitrogen-containing heterocyclic portion of the final insecticide molecule.

Featured Application: Synthesis of Imidacloprid

Imidacloprid is one of the most widely used insecticides globally. Its synthesis is a prime example of the industrial application of CCMP. The core reaction involves the condensation of CCMP with 2-nitroiminoimidazolidine.

Reaction Causality and Mechanistic Insights:

The synthesis of Imidacloprid from CCMP is a nucleophilic substitution reaction. The nitrogen atom of the 2-nitroiminoimidazolidine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on CCMP. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, linking the pyridine and imidazolidine rings.

The choice of reaction conditions is critical for maximizing yield and purity while ensuring safety and cost-effectiveness. Key parameters include:

  • Base: An alkali base, such as sodium hydroxide, potassium carbonate, or sodium hydride, is often used to deprotonate the 2-nitroiminoimidazolidine, thereby increasing its nucleophilicity[9][10].

  • Solvent: Aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly employed as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophile[9][11].

  • Temperature: The reaction is typically carried out at moderately elevated temperatures (e.g., 45-60°C) to increase the reaction rate without promoting significant side reactions or degradation of the product[9].

Workflow for Imidacloprid Synthesis:

cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Crude Imidacloprid Crude Imidacloprid 2-Chloro-5-(chloromethyl)pyridine->Crude Imidacloprid Condensation Reaction 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine 2-Nitroiminoimidazolidine->Crude Imidacloprid Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->Crude Imidacloprid Aprotic Solvent (e.g., DMF, Acetonitrile) Aprotic Solvent (e.g., DMF, Acetonitrile) Aprotic Solvent (e.g., DMF, Acetonitrile)->Crude Imidacloprid Temperature (45-60°C) Temperature (45-60°C) Temperature (45-60°C)->Crude Imidacloprid Purification (Filtration, Recrystallization) Purification (Filtration, Recrystallization) Crude Imidacloprid->Purification (Filtration, Recrystallization) Pure Imidacloprid Pure Imidacloprid Purification (Filtration, Recrystallization)->Pure Imidacloprid

Caption: Workflow for the synthesis of Imidacloprid from CCMP.

Part 2: Experimental Protocols for Imidacloprid Synthesis

The following protocols are derived from established patent literature and provide a basis for the laboratory-scale synthesis of Imidacloprid.

Protocol 1: Synthesis using Sodium Hydroxide in DMF

This protocol is adapted from a patented process for Imidacloprid synthesis[9].

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • 2-Nitroiminoimidazolidine

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2-nitroiminoimidazolidine and dimethylformamide.

  • Begin stirring and add sodium hydroxide.

  • Gradually add 2-chloro-5-(chloromethyl)pyridine to the mixture. A molar ratio of CCMP to 2-nitroiminoimidazolidine of 1:1 to 1:1.2 is recommended, with 1:1.12 being optimal for yield improvement[9].

  • Heat the reaction mixture to a temperature between 45°C and 60°C. A temperature of 50°C is preferred for achieving good yields[9].

  • Maintain the reaction at this temperature with continuous stirring until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification, which typically involves filtration to remove inorganic salts, followed by precipitation or recrystallization of the crude product from a suitable solvent to obtain pure Imidacloprid.

Data Summary Table:

ParameterValueRationale
Molar Ratio (CCMP:Imidazolidine)1:1.12To ensure complete conversion of the limiting reagent (CCMP) and improve yield[9].
BaseSodium HydroxideAn effective and economical base for deprotonating the imidazolidine derivative[9].
SolventDimethylformamide (DMF)An aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction[9].
Temperature50°CBalances reaction rate and selectivity, minimizing byproduct formation[9].
Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile

This protocol provides an alternative method using a milder base and a different solvent system[11][12].

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • 2-Nitroiminoimidazolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a reaction flask, add 2-nitroiminoimidazolidine, potassium carbonate, and acetonitrile.

  • Heat the mixture to reflux with stirring.

  • Prepare a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile.

  • Gradually add the CCMP solution to the refluxing mixture of 2-nitroiminoimidazolidine and potassium carbonate[10][13].

  • Continue refluxing for several hours (e.g., 5 hours) until the reaction is complete[11].

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate, containing the dissolved product, is then concentrated under reduced pressure to precipitate the crude Imidacloprid.

  • The crude product can be further purified by recrystallization.

Data Summary Table:

ParameterValueRationale
Molar Ratio (CCMP:Imidazolidine)StoichiometricA 1:1 molar ratio is generally effective in this system[10][13].
BasePotassium CarbonateA milder, non-hygroscopic base that is easy to handle and remove after the reaction.
SolventAcetonitrileA polar aprotic solvent with a convenient boiling point for reflux conditions.
TemperatureRefluxEnsures a sufficient reaction rate for the condensation to proceed to completion.

Part 3: Synthesis of the Precursor - 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The availability of an efficient and cost-effective synthesis for CCMP is crucial for the overall economic viability of neonicotinoid production. Several synthetic routes to CCMP have been developed.

Green Synthesis Approach

A more environmentally friendly approach avoids the use of hazardous chlorine gas[2].

Reaction: Chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA).

Procedure:

  • Charge 2-chloro-5-methylpyridine into a reactor.

  • Add trichloroisocyanuric acid and a chemical initiator or apply a light source.

  • Heat the mixture to a temperature between 80°C and 200°C under normal or slightly negative pressure.

  • After the reaction is complete, the product, 2-chloro-5-(chloromethyl)pyridine, is obtained by filtration[2].

Advantages of this method:

  • Avoids the use of highly hazardous chlorine gas.

  • Solvent-free reaction.

  • Eliminates the need for neutralization and water washing steps, thus reducing wastewater generation[2].

Synthesis Workflow for CCMP:

cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Crude CCMP Crude CCMP 2-Chloro-5-methylpyridine->Crude CCMP Chlorination Trichloroisocyanuric Acid (TCCA) Trichloroisocyanuric Acid (TCCA) Trichloroisocyanuric Acid (TCCA)->Crude CCMP Initiator/Light Source Initiator/Light Source Initiator/Light Source->Crude CCMP Temperature (80-200°C) Temperature (80-200°C) Temperature (80-200°C)->Crude CCMP Filtration Filtration Crude CCMP->Filtration Pure CCMP Pure CCMP Filtration->Pure CCMP

Caption: Green synthesis workflow for 2-Chloro-5-(chloromethyl)pyridine (CCMP).

Safety Considerations:

Working with chloromethylpyridines and the reagents for their synthesis and subsequent reactions requires strict safety protocols. These compounds can be harmful if swallowed and may cause burns or skin sensitization[2]. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Process for the preparation of the insecticide imidacloprid.
  • Process for preparing imidacloprid.
  • Process for the preparation of imidacloprid.
  • 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3. ChemicalBook.
  • 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis. ChemicalBook.
  • Imidacloprid synthesis. ChemicalBook.
  • Method for synthesizing imidacloprid.
  • Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society.
  • SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES.

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine Scaffold

3-(Chloromethyl)-2-methylpyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group, makes it an excellent electrophile for a wide array of nucleophilic substitution reactions. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, and the ability to introduce diverse functional groups at the 3-position via the chloromethyl handle allows for the rapid generation of compound libraries for drug discovery and development.[1] This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering detailed experimental protocols and insights into the underlying reaction mechanisms.

The reaction of this compound with a nucleophile generally proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group. The presence of the methyl group at the 2-position introduces steric hindrance that can influence the reaction rate compared to its unsubstituted counterpart, 3-(chloromethyl)pyridine.

Synthesis of this compound

The starting material, this compound, can be synthesized through several routes, primarily involving the chlorination of a suitable precursor.

Method 1: Chlorination of 2-Methyl-3-pyridinemethanol

A common and reliable method for the synthesis of this compound is the chlorination of 2-methyl-3-pyridinemethanol using thionyl chloride (SOCl₂).[2] The alcohol precursor can be prepared from 2,3-lutidine (2,3-dimethylpyridine).

Protocol 1: Synthesis of 2-Methyl-3-pyridinemethanol

A detailed protocol for the synthesis of the alcohol precursor is beyond the scope of this guide, but it can be achieved through methods such as the oxidation of 2,3-lutidine to its N-oxide, followed by rearrangement and hydrolysis.

Protocol 2: Chlorination of 2-Methyl-3-pyridinemethanol

  • Materials:

    • 2-Methyl-3-pyridinemethanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or chloroform

    • Pyridine (optional, as a base)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-pyridinemethanol (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Side-Chain Chlorination of 2,3-Lutidine

Direct radical chlorination of the methyl group at the 3-position of 2,3-lutidine is another synthetic route. However, this method can lead to a mixture of chlorinated products and requires careful control of reaction conditions to achieve selectivity. A more controlled approach involves the N-oxidation of 2,3-lutidine followed by chlorination.[2]

Protocol 3: N-Oxidation of 2,3-Lutidine

  • Materials:

    • 2,3-Lutidine

    • Hydrogen peroxide (30% solution)

    • Acetic acid

  • Procedure:

    • In a round-bottom flask, combine 2,3-lutidine and acetic acid.

    • Slowly add hydrogen peroxide to the mixture while maintaining the temperature below 70-80 °C.

    • Heat the reaction mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the excess acetic acid and water can be removed under reduced pressure. The resulting 2,3-lutidine-N-oxide is then used in the next step.

Protocol 4: Chlorination of 2,3-Lutidine-N-oxide

  • Materials:

    • 2,3-Lutidine-N-oxide

    • Phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

    • Anhydrous solvent (e.g., chloroform, dichloroethane)

  • Procedure:

    • Dissolve 2,3-lutidine-N-oxide (1.0 equivalent) in an anhydrous solvent.

    • Slowly add the chlorinating agent (e.g., POCl₃, 1.1-1.5 equivalents) at a controlled temperature (often 0 °C to room temperature).

    • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide).

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the crude product for purification.

Diagram of Synthetic Pathways

Synthesis Lutidine 2,3-Lutidine N_Oxide 2,3-Lutidine-N-oxide Lutidine->N_Oxide H₂O₂/AcOH Target This compound N_Oxide->Target POCl₃ or SO₂Cl₂ Alcohol 2-Methyl-3-pyridinemethanol Alcohol->Target SOCl₂

Caption: Synthetic routes to this compound.

General Principles of Nucleophilic Substitution

The reaction of this compound with nucleophiles is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Diagram of the SN2 Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Nu⁻ + 3-(ClCH₂)-2-Me-Py TS [Nu---CH₂(2-Me-Py)---Cl]⁻ ‡ (Transition State) Reactants->TS Backside Attack Products Nu-CH₂(2-Me-Py) + Cl⁻ TS->Products Inversion of Stereochemistry

Caption: The SN2 mechanism for nucleophilic substitution.

Key factors influencing the rate and success of these reactions include:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. Anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻) are typically more reactive than their neutral counterparts (e.g., ROH, RSH, HCN).

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature depends on the reactivity of the specific nucleophile.

  • Steric Hindrance: The methyl group at the 2-position of the pyridine ring sterically hinders the backside attack of the nucleophile on the chloromethyl carbon. This effect is expected to decrease the reaction rate compared to the unsubstituted 3-(chloromethyl)pyridine.

Reactions with Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to the corresponding ethers.

Protocol 5: General Procedure for Reaction with O-Nucleophiles

  • Materials:

    • This compound (or its hydrochloride salt)

    • Alcohol or Phenol (1.1-1.2 equivalents)

    • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)) (1.1-1.5 equivalents)

    • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Procedure:

    • To a stirred solution of the alcohol or phenol in the chosen anhydrous solvent, add the base portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure the formation of the corresponding alkoxide or phenoxide.

    • Add this compound (1.0 equivalent) to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base is required.

    • Stir the reaction at a suitable temperature (room temperature to reflux) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Examples of Reactions with O-Nucleophiles

Nucleophile (Source)BaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium methoxide-MethanolReflux4-63-(Methoxymethyl)-2-methylpyridine~85
PhenolK₂CO₃DMF806-82-Methyl-3-(phenoxymethyl)pyridine~90
4-MethoxyphenolNaHTHF605-73-((4-Methoxyphenoxy)methyl)-2-methylpyridine~88

Reactions with Nitrogen Nucleophiles

Amines and other nitrogen-containing nucleophiles react with this compound to form the corresponding substituted aminomethylpyridines.

Protocol 6: General Procedure for Reaction with N-Nucleophiles

  • Materials:

    • This compound (or its hydrochloride salt)

    • Primary or secondary amine (1.1-2.0 equivalents)

    • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)) (1.5-2.5 equivalents)

    • Solvent (e.g., Acetonitrile, DMF, Ethanol)

  • Procedure:

    • To a stirred solution of the amine in the chosen solvent, add the base.

    • Add this compound (1.0 equivalent).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture, and if a precipitate has formed (e.g., triethylammonium chloride), remove it by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in an organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Table 2: Examples of Reactions with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
MorpholineK₂CO₃AcetonitrileReflux8-124-((2-Methylpyridin-3-yl)methyl)morpholine~92
AnilineEt₃NEthanolReflux12-16N-((2-Methylpyridin-3-yl)methyl)aniline~80
PiperidineK₂CO₃DMF706-81-((2-Methylpyridin-3-yl)methyl)piperidine~88

Reactions with Sulfur Nucleophiles

Thiols, in the presence of a base, are excellent nucleophiles for the SN2 reaction with this compound, leading to the formation of thioethers.

Protocol 7: General Procedure for Reaction with S-Nucleophiles

  • Materials:

    • This compound (or its hydrochloride salt)

    • Thiol (1.1 equivalents)

    • Base (e.g., Sodium hydride (NaH), Sodium hydroxide (NaOH)) (1.2 equivalents)

    • Solvent (e.g., DMF, Ethanol, THF)

  • Procedure:

    • To a stirred solution of the thiol in the chosen solvent at 0 °C, add the base portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to form the thiolate.

    • Add this compound (1.0 equivalent).

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Table 3: Examples of Reactions with S-Nucleophiles

Nucleophile (Source)BaseSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenolNaOHEthanol503-52-Methyl-3-((phenylthio)methyl)pyridine~95
Benzyl thiolNaHTHFRoom Temp2-43-((Benzylthio)methyl)-2-methylpyridine~93
EthanethiolNaOHDMF404-63-((Ethylthio)methyl)-2-methylpyridine~90

Reactions with Carbon Nucleophiles

Carbon nucleophiles, such as cyanide, can also be employed to form new carbon-carbon bonds. The reaction with cyanide is particularly useful as the resulting nitrile can be further elaborated into other functional groups like carboxylic acids, amines, and ketones.

Protocol 8: Reaction with Cyanide

  • Materials:

    • This compound

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2-1.5 equivalents)

    • Solvent (e.g., DMSO, DMF, or a mixture of Ethanol/Water)

    • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

    • Add the cyanide salt (and phase-transfer catalyst, if used).

    • Heat the reaction mixture (e.g., 60-100 °C) and stir vigorously. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting (2-methylpyridin-3-yl)acetonitrile by distillation or column chromatography. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Table 4: Example of Reaction with a C-Nucleophile

NucleophileSolventTemperature (°C)Time (h)ProductYield (%)
KCNDMSO804-6(2-Methylpyridin-3-yl)acetonitrile~85

Experimental Workflow and Data Presentation

General Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

References

  • Ash, M. L., & Pews, R. G. (1981). The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. [Link]
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 944-950. [Link]
  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride.
  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5549-5557. [Link]
  • MDPI. (2021). Site Selective Chlorination of C(sp3)
  • Taylor & Francis Online. (2007). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. [Link]
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
  • YouTube. (2018). Reaction of alcohols with thionyl chloride. [Link]

Sources

Application Notes and Protocols for N-alkylation Reactions using 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for conducting N-alkylation reactions utilizing 3-(Chloromethyl)-2-methylpyridine. It is intended for researchers, scientists, and drug development professionals seeking to incorporate the 2-methyl-3-pyridylmethyl moiety into their target molecules. This document emphasizes the underlying chemical principles, practical execution, and critical considerations for successful and reproducible outcomes.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates and enabling strong interactions with biological targets.[1] The incorporation of substituted pyridines can significantly influence a molecule's metabolic stability, permeability, potency, and binding affinity.[1] N-alkylation is a fundamental transformation in organic synthesis that establishes a carbon-nitrogen bond, and the use of functionalized alkylating agents like this compound allows for the direct installation of a valuable pharmacophore.

Mechanistic Insights: The SN2 Pathway

The N-alkylation of amines with this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this reaction, the amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.[4]

Several factors influence the rate and efficiency of this SN2 reaction:

  • Nucleophilicity of the Amine: Primary and secondary amines are generally good nucleophiles for this transformation.[2] The reactivity of the amine is influenced by its basicity and steric hindrance.[4]

  • The Role of the Base: A base, such as potassium carbonate or triethylamine, is typically required.[3][5] Its primary role is to neutralize the HCl generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.[5]

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are commonly employed as they can solvate the cation of the base while not strongly solvating the amine nucleophile, thus enhancing its reactivity.[3]

  • Influence of the 2-Methyl Group: The presence of the methyl group at the 2-position of the pyridine ring can have a modest steric effect on the approaching nucleophile. However, its electron-donating nature can also slightly influence the electron density of the pyridine ring.

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of various amine nucleophiles with this compound. It is crucial to adapt and optimize these conditions based on the specific substrate and desired outcome.

General Protocol for N-alkylation of Primary and Secondary Amines

This protocol outlines a standard procedure for the synthesis of N-(2-methylpyridin-3-ylmethyl) substituted amines.

Materials:

  • This compound (or its hydrochloride salt)

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and the chosen anhydrous solvent (DMF or MeCN, to make a 0.2-0.5 M solution).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture. If using the hydrochloride salt, increase the amount of base to 3.0 equivalents.

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure, then partition the residue between ethyl acetate and water.[5]

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the desired N-alkylated product.

Visualizing the Workflow

The general experimental workflow for the N-alkylation, work-up, and purification is depicted below.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Amine and Base in Solvent B Add this compound A->B C Heat and Stir at Specified Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry over Drying Agent G->H I Concentrate in vacuo H->I J Column Chromatography or Recrystallization I->J Crude Product K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for N-alkylation.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of various amines with chloromethylpyridine derivatives. These serve as a starting point for optimization with this compound.

Nucleophile (Amine)Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃ (2.0)MeCN80 (reflux)1285-95
AnilineEt₃N (1.5)DMF701670-85
PiperidineK₂CO₃ (2.0)DMF60890-98
BenzylamineK₂CO₃ (2.0)MeCN80 (reflux)1280-90

Yields are approximate and will vary depending on the specific substrate and reaction scale.

Troubleshooting and Key Considerations

  • Low Reaction Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent like DMF, or employing a stronger base. Ensure all reagents and solvents are anhydrous.

  • Formation of Side Products: Over-alkylation can be an issue with primary amines, leading to the formation of tertiary amines.[6] This can sometimes be mitigated by using an excess of the primary amine.

  • Difficulty in Purification: The basic nature of the pyridine product may cause it to streak on silica gel during chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape.

  • Starting Material Stability: this compound can be lachrymatory and should be handled in a well-ventilated fume hood. It is advisable to use it fresh or store it under an inert atmosphere.

Conclusion

N-alkylation with this compound is a robust and versatile method for the synthesis of a wide range of substituted pyridines of interest in pharmaceutical and materials science research. A thorough understanding of the SN2 mechanism and careful control of reaction parameters are key to achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important synthetic transformation.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Benchchem. Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Wikipedia. Amine alkylation.
  • Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

Sources

Application Notes & Protocols: Synthesis of Substituted Pyridines via 3-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Disubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, the 2,3-disubstituted pyridine motif offers a unique steric and electronic profile that is critical for molecular recognition and binding to biological targets. The strategic introduction of diverse functional groups at these positions allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and metabolic stability.

3-(Chloromethyl)-2-methylpyridine, particularly in its more stable hydrochloride salt form, serves as a powerful and versatile electrophilic building block for accessing this valuable chemical space.[3] The chloromethyl group at the 3-position is analogous to a benzylic halide, rendering it highly susceptible to nucleophilic displacement. This reactivity provides a reliable and straightforward method for forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, thus enabling the construction of diverse libraries of novel pyridine derivatives for drug discovery and development.[4]

This guide provides a detailed exploration of the underlying reaction mechanism and offers field-proven protocols for the synthetic utilization of this compound hydrochloride with various classes of nucleophiles.

Mechanistic Rationale: The SN2 Pathway

The primary reaction pathway for the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[5] Understanding the causality behind this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Causality Behind the SN2 Mechanism:

  • Electrophilic Center: The carbon atom of the chloromethyl group is the electrophilic site. It is bonded to a highly electronegative chlorine atom, which polarizes the C-Cl bond, creating a partial positive charge on the carbon and making it an attractive target for nucleophiles.

  • Concerted Reaction: The SN2 mechanism is a single, concerted step. The incoming nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chloride). Simultaneously, the C-Cl bond begins to break.[5]

  • Transition State: The reaction proceeds through a high-energy pentacoordinate transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the departing chloride ion.[5] The steric hindrance from the adjacent methyl group at the 2-position can influence the reaction rate but does not prevent the reaction, as the substitution occurs at a primary carbon.

  • Role of the Base: The starting material is typically this compound hydrochloride. A base (e.g., K₂CO₃, Et₃N, NaH) is essential for two reasons:

    • To neutralize the hydrochloride salt, liberating the free pyridine base.

    • To deprotonate the nucleophile (e.g., an alcohol, thiol, or secondary amine), increasing its nucleophilicity.[4]

experimental_workflow Figure 2: General Experimental Workflow A 1. Prepare Nucleophile Solution (Dissolve Nucleophile & Base in Solvent) B 2. Add Electrophile (this compound HCl) A->B C 3. Reaction (Stir at specified Temperature & Time) B->C D 4. In-Process Control (Monitor by TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Work-up (Quench Reaction, Extract Product) D->E Reaction Complete F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: A self-validating workflow for synthesis.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for reacting this compound hydrochloride with nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: C-N Bond Formation via Amine Nucleophiles

This protocol facilitates the synthesis of various 3-(aminomethyl)-2-methylpyridine derivatives, which are common substructures in pharmacologically active agents.

General Reaction Scheme:

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.1 equivalents) and a suitable anhydrous solvent (e.g., DMF, Acetonitrile) to make a ~0.5 M solution.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.2 equivalents) or triethylamine (Et₃N, 2.2 equivalents). Stir the suspension for 15 minutes at room temperature. The use of a slight excess of base ensures neutralization of the HCl salt and any acid generated.

  • Electrophile Addition: Add this compound hydrochloride (1.0 equivalent) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at the temperature and for the duration specified in Table 1. The choice of temperature depends on the nucleophilicity and steric bulk of the amine.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a 9:1 mixture of Dichloromethane:Methanol.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(aminomethyl)-2-methylpyridine derivative.

Table 1: Representative Conditions for C-N Bond Formation

NucleophileBaseSolventTemp (°C)Time (h)Representative Yield (%)
MorpholineK₂CO₃DMF50685-95
PiperidineK₂CO₃MeCN60880-90
AnilineEt₃NDMF801270-80
BenzylamineK₂CO₃MeCN50685-95

Yields are representative and may vary based on specific reaction scale and purification efficiency.

Protocol 2: C-O Bond Formation via Alcohol & Phenol Nucleophiles

This protocol describes the synthesis of ether linkages, creating 3-(alkoxymethyl)- or 3-(aryloxymethyl)-2-methylpyridine derivatives.

General Reaction Scheme:

Step-by-Step Methodology:

  • Nucleophile Activation: To a stirred solution of the alcohol or phenol (1.2 equivalents) in an anhydrous solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry and perform under an inert atmosphere (N₂ or Ar). Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide. For less reactive phenols, a weaker base like K₂CO₃ can be used at elevated temperatures.

  • Electrophile Addition: Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at the temperature and for the duration indicated in Table 2.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding water or a saturated NH₄Cl solution at 0 °C. Extract the product with a solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired ether. [4] Table 2: Representative Conditions for C-O Bond Formation

NucleophileBaseSolventTemp (°C)Time (h)Representative Yield (%)
PhenolNaHTHF25 - 50480-90
4-MethoxyphenolK₂CO₃DMF60685-95
Benzyl alcoholNaHTHF25390-98
EthanolNaHTHF25575-85

Yields are representative and may vary based on specific reaction scale and purification efficiency.

Protocol 3: C-S Bond Formation via Thiol Nucleophiles

Thiolates are exceptionally potent nucleophiles, and this protocol allows for the efficient synthesis of thioethers (sulfides). [6] General Reaction Scheme:

Step-by-Step Methodology:

  • Nucleophile Activation: To a stirred solution of the thiol (1.1 equivalents) in a suitable solvent (e.g., DMF, Ethanol) at 0 °C, add a base like sodium hydroxide (NaOH, 1.2 equivalents) or sodium hydride (NaH, 1.2 equivalents). Allow the mixture to warm to room temperature and stir for 30 minutes to generate the thiolate anion.

  • Electrophile Addition: Add this compound hydrochloride (1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating as specified in Table 3. These reactions are often rapid.

  • Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography. [4] Table 3: Representative Conditions for C-S Bond Formation

NucleophileBaseSolventTemp (°C)Time (h)Representative Yield (%)
ThiophenolNaOHEtOH25290-98
Benzyl mercaptanNaHDMF25190-98
EthanethiolNaOHEtOH25385-95
4-ChlorothiophenolK₂CO₃DMF40290-95

Yields are representative and may vary based on specific reaction scale and purification efficiency.

Safety and Handling

This compound hydrochloride is an alkylating agent and should be handled with care. [7]It is classified as hazardous, potentially causing skin irritation and serious eye damage. [8]Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound hydrochloride is a highly effective and versatile reagent for the synthesis of 2,3-disubstituted pyridine derivatives. The robust and predictable SN2 reactivity of its chloromethyl group allows for the facile and efficient introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to construct diverse molecular architectures and accelerate the discovery of new chemical entities.

References

  • Title: Synthesis of 2,3-Disubstituted Pyrroles and Pyridines from 3-Halo-1-azaallylic Anions Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Improved Synthesis of 2,3-Disubstituted Pyridines by Metallation of 2-Chloropyridine Source: RSC Publishing URL:[Link]
  • Title: Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
  • Title: Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles (1989) Source: SciSpace URL:[Link]
  • Title: 2-Chloromethylpyridine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Nucleophilic substitution and elimination of alkyl halides Source: University of Calgary URL:[Link]
  • Title: Nucleophilic substitution reactions in pyridine Source: Química Organica.org URL:[Link]

Sources

Application Notes and Protocols for the Preparation of 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Pharmaceutical Synthesis

3-(Chloromethyl)-2-methylpyridine hydrochloride is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. Its strategic placement of a reactive chloromethyl group and a methyl group on the pyridine ring makes it a valuable precursor for the synthesis of a diverse array of more complex molecules. The pyridine scaffold is a ubiquitous feature in many biologically active compounds, and the ability to introduce various functionalities via nucleophilic substitution at the chloromethyl position allows for the systematic exploration of chemical space in the quest for novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the preparation of this compound hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are structured to ensure not only a high yield and purity of the target compound but also to emphasize the safety and mechanistic rationale behind each step, creating a self-validating and reliable synthetic procedure.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
2,3-DimethylpyridineReagentSigma-Aldrich or equivalent
m-Chloroperbenzoic acid (m-CPBA)≤77%Sigma-Aldrich or equivalent
Chloroform (CHCl₃)AnhydrousFisher Scientific or equivalent
Sodium bicarbonate (NaHCO₃)ACS GradeVWR or equivalent
Dichloromethane (DCM)AnhydrousFisher Scientific or equivalent
Methanol (MeOH)AnhydrousJ.T. Baker or equivalent
Acetic anhydrideReagentPlus®, ≥99%Sigma-Aldrich or equivalent
Potassium carbonate (K₂CO₃)AnhydrousEMD Millipore or equivalent
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich or equivalentCaution: Highly corrosive and water-reactive.
TolueneAnhydrousFisher Scientific or equivalent
IsopropanolACS GradeFisher Scientific or equivalentFor recrystallization.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVWR or equivalentFor drying.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Melting point apparatus

Experimental Protocols

This synthesis is a two-part process: first, the preparation of the precursor alcohol, (2-methylpyridin-3-yl)methanol, followed by its chlorination to yield the final product, this compound hydrochloride.

Part 1: Synthesis of (2-Methylpyridin-3-yl)methanol

This procedure is adapted from a standard method for the synthesis of hydroxymethylpyridines from their corresponding methylpyridine precursors via N-oxidation and rearrangement.

Step 1.1: N-Oxidation of 2,3-Dimethylpyridine

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylpyridine (10.7 g, 100 mmol) in 200 mL of anhydrous chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-chloroperbenzoic acid (m-CPBA, ≤77%, 22.4 g, 100 mmol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture to dryness using a rotary evaporator.

  • To the residue, add 50 mL of water and carefully adjust the pH to 8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine-N-oxide as a solid. This crude product is often used in the next step without further purification.

Step 1.2: Rearrangement and Hydrolysis to (2-Methylpyridin-3-yl)methanol

  • In a 250 mL round-bottom flask, dissolve the crude 2,3-dimethylpyridine-N-oxide (from the previous step) in acetic anhydride (100 mL).

  • Heat the solution to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate to dryness on a rotary evaporator to remove excess acetic anhydride. The residue contains the crude acetate intermediate.

  • To the crude (2-methylpyridin-3-yl)methyl acetate, add a solution of potassium carbonate (27.6 g, 200 mmol) in a mixture of methanol (120 mL) and water (60 mL).

  • Stir the mixture vigorously at room temperature for 12 hours to facilitate hydrolysis.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous solution with dichloromethane (5 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to dryness to obtain crude (2-methylpyridin-3-yl)methanol as an oil. The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis_Part1 cluster_step1 Step 1.1: N-Oxidation cluster_step2 Step 1.2: Rearrangement & Hydrolysis A Dissolve 2,3-Dimethylpyridine in Chloroform B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at RT for 16h C->D E Work-up (pH adjustment, extraction, drying) D->E F Crude 2,3-Dimethylpyridine-N-oxide E->F G Dissolve N-oxide in Acetic Anhydride F->G To next step H Reflux for 12h G->H I Hydrolyze with K₂CO₃ in MeOH/H₂O H->I J Work-up (extraction, drying) I->J K Crude (2-Methylpyridin-3-yl)methanol J->K caption Workflow for the Synthesis of (2-Methylpyridin-3-yl)methanol

Caption: Workflow for the Synthesis of (2-Methylpyridin-3-yl)methanol

Part 2: Chlorination of (2-Methylpyridin-3-yl)methanol

This step involves the conversion of the synthesized alcohol to the desired chloromethylpyridine hydrochloride using thionyl chloride.

Step 2.1: Reaction with Thionyl Chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a caustic scrubber, add thionyl chloride (14.3 g, 8.8 mL, 120 mmol).

  • Add 40 mL of anhydrous toluene to the flask and cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of (2-methylpyridin-3-yl)methanol (12.3 g, 100 mmol) in 100 mL of anhydrous toluene and place it in the dropping funnel.

  • Add the solution of the alcohol dropwise to the stirred thionyl chloride solution over a period of 1-2 hours, maintaining the internal reaction temperature below 10 °C. The product will begin to precipitate as a solid.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction by TLC to ensure the complete consumption of the starting alcohol.

Step 2.2: Isolation and Purification of the Product

  • Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold anhydrous toluene (2 x 30 mL) to remove any unreacted thionyl chloride and other soluble impurities.

  • Transfer the crude solid to a clean flask for recrystallization.

  • Recrystallization: Add a minimal amount of hot isopropanol to the crude solid until it is fully dissolved. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to a constant weight to obtain pure this compound hydrochloride.

Synthesis_Part2 cluster_step1 Step 2.1: Chlorination Reaction cluster_step2 Step 2.2: Isolation & Purification A Charge Thionyl Chloride and Toluene to flask B Cool to 0-5 °C A->B C Add (2-Methylpyridin-3-yl)methanol solution dropwise B->C D Stir at RT for 2-3h C->D E Vacuum Filter the Precipitate D->E To Isolation F Wash with cold Toluene E->F G Recrystallize from Isopropanol F->G H Collect and Dry Crystals G->H I Pure this compound hydrochloride H->I caption Workflow for the Chlorination and Purification

Caption: Workflow for the Chlorination and Purification

Mechanism of Chlorination

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic nucleophilic substitution reaction. The mechanism proceeds through several key steps that transform the poor leaving group (-OH) into a much better one.

Mechanism cluster_reactants cluster_intermediate1 cluster_intermediate2 cluster_products Reactants R-CH₂-OH + SOCl₂ Intermediate1 R-CH₂-O-S(O)Cl (Alkyl chlorosulfite) Reactants->Intermediate1 Nucleophilic attack of alcohol on sulfur Intermediate2 [R-CH₂-O-S(O)Cl-Py]⁺ + Cl⁻ Intermediate1->Intermediate2 Pyridine acts as a base and nucleophile Products R-CH₂-Cl + SO₂ + Py-H⁺Cl⁻ Intermediate2->Products SN2 attack by Cl⁻ caption Simplified SN2 Mechanism with Pyridine

Caption: Simplified SN2 Mechanism with Pyridine

  • Activation of the Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.

  • Formation of Alkyl Chlorosulfite Intermediate: After deprotonation (often facilitated by a weak base like pyridine, which is also the solvent in some procedures, or the displaced chloride ion), an alkyl chlorosulfite intermediate is formed.

  • Nucleophilic Attack: The presence of the pyridine nitrogen in the starting material acts as an internal base, facilitating the reaction. The chloride ion generated then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 fashion. This results in the inversion of stereochemistry if the carbon is a stereocenter.

  • Product Formation: The concerted departure of the leaving group results in the formation of the alkyl chloride, sulfur dioxide (a gas), and another chloride ion. The pyridine nitrogen is protonated by the HCl generated in situ, leading to the formation of the hydrochloride salt. The use of an external base like pyridine in other similar reactions ensures the availability of free chloride ions to proceed via an SN2 mechanism.

Characterization of this compound hydrochloride

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point No definitive experimental value found in literature for CAS 58539-77-8. A related isomer has a reported m.p. of 159 °C.
¹H NMR Illustrative shifts (in δ, ppm) in D₂O or DMSO-d₆: Aromatic protons (3H, multiplet, ~7.5-8.5 ppm), Chloromethyl protons (-CH₂Cl, 2H, singlet, ~4.8 ppm), Methyl protons (-CH₃, 3H, singlet, ~2.6 ppm).
¹³C NMR Illustrative shifts (in δ, ppm): Aromatic carbons (~125-155 ppm), Chloromethyl carbon (-CH₂Cl, ~45 ppm), Methyl carbon (-CH₃, ~20 ppm).
IR (KBr) Illustrative peaks (in cm⁻¹): C-H stretching (aromatic and aliphatic, ~2900-3100), C=N and C=C stretching (pyridine ring, ~1400-1600), C-Cl stretching (~650-850).

Note: The NMR and IR data are illustrative and based on typical values for similar compounds. Researchers should obtain and interpret their own analytical data for confirmation.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Neutralize spills with sodium bicarbonate.[1][2]

  • Pyridine Derivatives: Can be irritating and harmful. Avoid inhalation and skin contact.

  • Chloroform and Dichloromethane: Are suspected carcinogens. Handle in a fume hood and minimize exposure.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete N-oxidation or hydrolysis.Ensure m-CPBA is fresh and the reaction goes to completion. Extend hydrolysis time if necessary.
Low yield in Part 2 Moisture in reagents or glassware. Incomplete reaction.Use anhydrous solvents and oven-dried glassware. Ensure the reaction temperature is controlled and allow sufficient reaction time.
Product is an oil or sticky solid Impurities present.Re-purify by recrystallization, possibly using a different solvent system (e.g., ethanol/ether).
Reaction in Part 2 turns dark Side reactions due to elevated temperature.Maintain the reaction temperature below 10 °C during the addition of the alcohol.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride, a crucial intermediate in pharmaceutical research. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently prepare this compound with high purity and yield. The provided characterization data, while illustrative, serves as a benchmark for product verification.

References

  • Matrix Fine Chemicals. This compound HYDROCHLORIDE | CAS 58539-77-8. [Link]
  • Carl ROTH.
  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
  • Bionium.
  • Chemistry LibreTexts.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Application Note: GC-MS Characterization of 3-(Chloromethyl)-2-methylpyridine and its Synthesis-Related Byproducts for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and characterization of 3-(Chloromethyl)-2-methylpyridine, a key intermediate in pharmaceutical synthesis. The protocol provides a comprehensive approach to not only confirm the identity and purity of the primary compound but also to identify and semi-quantify critical process-related impurities and byproducts. This method is indispensable for ensuring the quality and consistency of raw materials in drug development and manufacturing, thereby safeguarding the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

1. Introduction

This compound serves as a vital building block in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide mandate stringent quality control of all raw materials used in pharmaceutical production.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound.[4][5] Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, allows for the precise characterization of the main component and the detection of trace-level impurities.[1][2] This application note provides a detailed protocol for the GC-MS analysis of this compound, including potential byproducts that may arise during its synthesis.

2. Experimental

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Helium (carrier gas), 99.999% purity

  • A certified reference standard of a suitable internal standard (e.g., 2,6-Dibromophenol) for quantitative analysis.[6]

2.2. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1000 µg/mL. From this stock, prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution with dichloromethane.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard (Optional, for quantitation): If quantitative analysis is required, add a known concentration of the internal standard to all standard and sample solutions.

2.3. GC-MS Instrumentation and Conditions

The analysis is performed on a standard benchtop GC-MS system. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.[7]

Parameter Condition Rationale
Gas Chromatograph
Injection PortSplit/SplitlessSplitless mode is often preferred for trace analysis to enhance sensitivity.
Injection Volume1 µLA standard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte and byproducts.
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column provides good separation for a wide range of compounds.[7]
Carrier GasHeliumAn inert carrier gas compatible with mass spectrometry.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Oven ProgramInitial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that yields consistent and comparable mass spectra.[8]
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CMaintains ion trajectory and mass filtering.
Scan Range40-400 amuA suitable range to capture the molecular ion and key fragments of the target compound and expected byproducts.
Solvent Delay3 minPrevents the solvent peak from saturating the detector.

3. Results and Discussion

3.1. Chromatographic Separation

The described GC method should provide good separation of this compound from the solvent front and potential byproducts. The peak shape should be symmetrical.

3.2. Mass Spectral Analysis of this compound

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of substituted pyridines is influenced by the nature and position of the substituents.[8][9]

  • Molecular Ion (M⁺): The molecular weight of this compound is 141.59 g/mol . The molecular ion peak should be observed at m/z 141.

  • Key Fragment Ions: The fragmentation of pyridine derivatives often involves the loss of substituents or ring cleavage.[10] For this compound, key fragmentation pathways may include:

    • Loss of a chlorine radical (-Cl) to give a fragment at m/z 106.

    • Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z 92.

    • Loss of HCl to give a fragment at m/z 105.

.dot

Fragmentation_Pathway M This compound M+• = m/z 141 F1 [M - Cl]+• m/z 106 M->F1 - Cl• F2 [M - CH2Cl]+ m/z 92 M->F2 - •CH2Cl F3 [M - HCl]+• m/z 105 M->F3 - HCl

Caption: Proposed Fragmentation Pathway of this compound.

3.3. Identification and Characterization of Byproducts

The synthesis of this compound can lead to the formation of several byproducts. The exact nature of these byproducts will depend on the synthetic route employed.[11][12][13] Common synthesis methods, such as the chlorination of 2,3-lutidine (2,3-dimethylpyridine), can result in:

  • Isomeric Products: Chlorination at other positions on the pyridine ring or methyl group.

  • Dichlorinated Species: Introduction of a second chlorine atom.

  • Unreacted Starting Material: Residual 2,3-lutidine.

  • Oxidation Products: If oxidative conditions are present.

The following table summarizes potential byproducts and their expected mass spectral characteristics.

Compound Potential Source Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
2,3-LutidineUnreacted starting material107106, 92
Isomeric Monochlorinated ProductsSide reaction141Similar to the main compound, but with different relative abundances.
Dichlorinated ProductsOver-chlorination175140, 105

4. Detailed Protocol: A Step-by-Step Workflow

.dot

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Dichloromethane prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 analysis1 Inject Sample into GC-MS prep3->analysis1 analysis2 Acquire Data analysis1->analysis2 data1 Integrate Chromatogram analysis2->data1 data2 Identify Peaks via Mass Spectral Library data1->data2 data3 Confirm Identification with Reference Standard data2->data3 data4 Quantify Impurities (if necessary) data3->data4 report report data4->report Generate Report

Caption: Overall workflow for GC-MS analysis.

  • Sample Receipt and Preparation:

    • Log the sample details.

    • Prepare the sample and standards as described in section 2.2.

  • Instrument Setup and Calibration:

    • Set up the GC-MS instrument with the parameters outlined in section 2.3.

    • Perform a system suitability test by injecting a standard solution to ensure proper chromatographic performance and mass spectral sensitivity.

  • Sample Analysis:

    • Inject the prepared sample solution into the GC-MS.

    • Acquire the data over the specified scan range.

  • Data Processing and Interpretation:

    • Integrate the peaks in the total ion chromatogram.

    • For each peak, examine the corresponding mass spectrum.

    • Compare the mass spectrum of the main peak with that of the this compound reference standard to confirm its identity.

    • For any impurity peaks, perform a library search (e.g., NIST) to tentatively identify the compounds.

    • Confirm the identity of any significant impurities by analyzing corresponding reference standards, if available.

    • Calculate the area percentage of the main peak and all impurities to assess the sample's purity.

The GC-MS method detailed in this application note is a reliable and robust tool for the characterization of this compound and its process-related byproducts.[4] By implementing this protocol, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, contributing to the overall safety and efficacy of the final drug product.[1][2] The method's high sensitivity and specificity make it an invaluable asset in a regulated pharmaceutical quality control environment.[14]

6. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79724, 2-(Chloromethyl)-3,4-dimethoxypyridine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Retrieved from

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine. Retrieved from

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Retrieved from

  • Brieflands. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. Retrieved from [Link]

  • YouTube. (2025, July 26). How Is GC-MS Used In Quality Control?. Chemistry For Everyone. Retrieved from [Link]

  • MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Retrieved from [Link]

  • Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, April 12). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

  • GenTech Scientific. (2023, March 14). How Gas Chromatography Is Used for Quality Control. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Retrieved from [Link]

Sources

Application Note: A Streamlined Approach to 3-(Chloromethyl)-2-methylpyridine Synthesis Using Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(Chloromethyl)-2-methylpyridine, a crucial intermediate in the pharmaceutical industry. Addressing the inherent safety and scalability challenges of traditional batch chlorination, this document details a robust, two-stage continuous flow process. The methodology leverages the intrinsic advantages of microreactor technology—including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely—to achieve enhanced yield, purity, and operational safety. This guide is intended for researchers, chemists, and process development professionals seeking to implement modern, efficient, and scalable synthetic methodologies.

Introduction: The Case for Flow Chemistry

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its traditional synthesis often involves hazardous reagents and highly exothermic reactions, posing significant challenges for safe and consistent large-scale production. Batch processing of such reactions can lead to poor temperature control, resulting in the formation of impurities, such as di-chlorinated byproducts and isomers, which complicates purification and reduces overall yield.

Continuous flow chemistry offers a compelling solution to these problems. By confining reactions to the small volumes of microreactors or tube reactors, flow systems provide an exceptionally high surface-area-to-volume ratio. This enables near-instantaneous heat dissipation, mitigating the risks of thermal runaways.[1][2] Furthermore, the precise control over residence time, temperature, and stoichiometry allows for fine-tuning of the reaction to maximize selectivity and minimize side reactions.[3] The ability to generate and consume hazardous intermediates in situ drastically reduces the risk associated with their storage and handling, a principle of paramount importance in modern process chemistry.[4]

This application note details a two-step flow synthesis pathway starting from 2,3-dimethylpyridine (2,3-lutidine), as illustrated below.

Synthetic_Pathway Start 2,3-Dimethylpyridine Intermediate 2,3-Dimethylpyridine-N-oxide Start->Intermediate Step 1: N-Oxidation (H₂O₂ / Catalyst) Product This compound Intermediate->Product Step 2: Rearrangement & Chlorination (SOCl₂)

Caption: Overall two-step synthetic pathway.

Reaction Mechanisms and Process Rationale

The selected synthetic route involves two distinct chemical transformations, each ideally suited for a continuous flow setup.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

The initial step is the selective oxidation of the pyridine nitrogen. While various oxidizing agents can be used, a green and efficient method employs hydrogen peroxide with a heterogeneous catalyst, such as Titanium Silicalite-1 (TS-1), in a packed-bed reactor.[5][6]

  • Mechanism: The TS-1 catalyst activates the hydrogen peroxide, facilitating the transfer of an oxygen atom to the nucleophilic pyridine nitrogen.

  • Flow Chemistry Rationale:

    • Safety: Using a packed-bed reactor with a solid catalyst simplifies downstream processing and contains the active species. Continuous processing with H₂O₂ is safer than large-scale batch operations.

    • Efficiency: The high mass transfer in a micro-packed bed reactor enhances the reaction rate, allowing for short residence times and high throughput.[6]

    • Green Chemistry: This method avoids the use of harsher, less environmentally friendly oxidizing agents and produces water as the primary byproduct.

Step 2: Chlorination via Rearrangement

The chlorination of the methyl group at the 3-position is achieved via a rearrangement of the N-oxide intermediate. This process is a variation of the Boekelheide rearrangement. The N-oxide is first activated, typically with acetic anhydride, followed by nucleophilic attack and rearrangement. Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields the desired product.[7][8]

  • Mechanism: The N-oxide reacts with an activating agent to form an intermediate that rearranges to place a functional group on an adjacent methyl group. This intermediate is then converted to the chloride. The use of thionyl chloride directly can often accomplish activation and chlorination in one sequence.

  • Flow Chemistry Rationale:

    • Thermal Control: The reaction with thionyl chloride is highly exothermic and produces corrosive HCl gas. A flow reactor provides superior temperature control, preventing hot spots and byproduct formation.[9]

    • Residence Time Control: The precise control of residence time is critical to prevent over-reaction or the formation of undesired isomers.

    • Telescoping: This step can be directly "telescoped" with the N-oxidation step. The output from the first reactor can be fed directly into a second flow module where it is mixed with the chlorinating agent, eliminating the need for intermediate isolation, which improves efficiency and reduces manual handling.[10]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Continuous Flow N-Oxidation of 2,3-Dimethylpyridine

This protocol describes the synthesis of 2,3-dimethylpyridine-N-oxide using a packed-bed microreactor.

Materials & Equipment:

  • 2,3-Dimethylpyridine

  • Hydrogen Peroxide (30% aq. solution)

  • Methanol (solvent)

  • Titanium Silicalite-1 (TS-1) catalyst (40-60 mesh)

  • Two HPLC pumps

  • Stainless steel column (e.g., 100 mm x 4.6 mm) to be used as a packed-bed reactor

  • T-mixer

  • Column heater or oil bath

  • Back pressure regulator (BPR) (50 psi)

  • Collection flask

Procedure:

  • Reactor Preparation: Carefully pack the stainless steel column with TS-1 catalyst (approx. 1-2 g). Ensure the packing is uniform to avoid channeling.

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 2,3-dimethylpyridine in methanol.

    • Solution B: Prepare a 0.6 M solution of hydrogen peroxide (30%) in methanol. Caution: Handle H₂O₂ with care.

  • System Setup: Connect the pumps to the T-mixer, and the mixer to the packed-bed reactor. Place the reactor in the column heater. Connect the reactor outlet to the BPR and then to the collection flask.

  • Reaction Execution:

    • Begin by pumping methanol through the entire system at 0.5 mL/min to wet the catalyst bed and equilibrate the system pressure.

    • Set the column heater to 60 °C.

    • Set Pump A (2,3-dimethylpyridine) to a flow rate of 0.25 mL/min.

    • Set Pump B (H₂O₂) to a flow rate of 0.25 mL/min. The total flow rate is 0.5 mL/min.

    • Allow the reaction to run, collecting the output after the system has reached a steady state (typically after 3-5 reactor volumes have passed).

  • Work-up and Analysis:

    • The collected methanolic solution contains the N-oxide product.

    • The solvent can be removed under reduced pressure. The crude product can be used directly in the next step or purified if necessary.

    • Monitor reaction conversion by GC-MS or ¹H NMR analysis of the output stream.

Protocol 2: Telescoped Flow Synthesis of this compound

This protocol describes the conversion of the N-oxide intermediate to the final product in a two-stage flow setup.

Flow_Workflow cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Collection PumpA Pump A 2,3-Dimethylpyridine-N-oxide in Acetonitrile Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B Thionyl Chloride (SOCl₂) in Acetonitrile PumpB->Mixer1 Reactor1 Heated Reactor Coil 1 (R1) | 10 mL PFA Tubing | T = 80°C Mixer1->Reactor1 BPR Back Pressure Regulator (BPR) Reactor1->BPR Quench Quench Stream (Sat. NaHCO₃) Mixer2 T-Mixer Collection Product Collection BPR->Collection

Caption: Experimental workflow for telescoped flow synthesis.

Materials & Equipment:

  • Crude 2,3-dimethylpyridine-N-oxide solution from Protocol 1 (solvent exchanged to acetonitrile or used directly if methanol is compatible with the chlorination).

  • Thionyl chloride (SOCl₂)

  • Anhydrous acetonitrile (solvent)

  • Two HPLC pumps

  • T-mixer

  • PFA or Hastelloy reactor coil (e.g., 10 mL)

  • Oil bath or other suitable heater

  • Back pressure regulator (BPR) (50 psi)

  • Collection flask containing a quench solution (e.g., saturated sodium bicarbonate).

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.4 M solution of 2,3-dimethylpyridine-N-oxide in anhydrous acetonitrile.

    • Solution B: Prepare a 0.5 M solution of thionyl chloride in anhydrous acetonitrile. Extreme Caution: Thionyl chloride is corrosive and reacts violently with water. Prepare in a dry glovebox or under an inert atmosphere.

  • System Setup: Assemble the flow system as depicted in the workflow diagram. The entire setup must be scrupulously dried.

  • Reaction Execution:

    • Prime the entire system with anhydrous acetonitrile.

    • Set the oil bath for the reactor coil to 80 °C.

    • Set Pump A (N-oxide) to a flow rate of 0.4 mL/min.

    • Set Pump B (SOCl₂) to a flow rate of 0.4 mL/min. This gives a total flow rate of 0.8 mL/min and a residence time of 12.5 minutes in a 10 mL reactor.

    • Direct the output from the BPR into a vigorously stirred collection flask containing cold, saturated aqueous sodium bicarbonate to neutralize excess SOCl₂ and HCl gas.

  • Work-up and Analysis:

    • Once the collection is complete, transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

    • Analyze the product by GC-MS and NMR to confirm identity and purity.

Data and Optimization

Effective process development requires systematic optimization. The following tables provide examples of parameters to vary and plausible outcomes based on similar literature procedures.

Table 1: Example Optimization Data for N-Oxidation (Protocol 1)

Entry Temperature (°C) Residence Time (min) H₂O₂ Equiv. Conversion (%)
1 50 5.0 1.1 85
2 60 5.0 1.1 >98
3 60 2.5 1.1 92

| 4 | 70 | 5.0 | 1.1 | >98 |

Conversion determined by GC analysis of the crude reaction output.

Table 2: Example Optimization Data for Chlorination (Protocol 2)

Entry Temperature (°C) Residence Time (min) SOCl₂ Equiv. Yield (%) Purity (%)
1 70 12.5 1.2 75 90
2 80 12.5 1.2 88 94
3 80 12.5 1.5 85 88

| 4 | 90 | 10.0 | 1.2 | 82 | 91 |

Yield and purity determined by ¹H NMR and GC-MS of the isolated product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion (N-Ox) Catalyst deactivation; Insufficient temperature/time.Regenerate or replace catalyst; Increase temperature or residence time (lower flow rate).
Byproduct Formation (Chlorination) Temperature too high; Excess SOCl₂.Lower the reaction temperature; Reduce the equivalents of SOCl₂; Decrease residence time.
Reactor Clogging Precipitation of starting material, intermediate, or product.Increase solvent volume (lower concentration); Use a more suitable solvent; Increase temperature if solubility is an issue.
Inconsistent Results Unstable pump flow rates; Leaks in the system.Degas all solvents before use; Check all fittings for leaks; Ensure pumps are properly primed and functioning.

Conclusion

The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant improvements in safety, efficiency, and scalability. The detailed protocols and rationale presented in this application note provide a robust framework for the synthesis of this compound. By leveraging the precise control afforded by microreactor technology, chemists can overcome the limitations of traditional methods, enabling the safer, cleaner, and more efficient production of this vital pharmaceutical intermediate.

References

  • Deadman, B. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2335-2343.
  • Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
  • Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry.
  • St-Jean, F., et al. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 6(5), 602-605.
  • Gilbile, R., et al. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Almac Group. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis.
  • Pharmaceutical Technology. (2016). Flow Chemistry Discoveries Advance Continuous Processing.
  • University of Liège. (2025). Hazardous reactions made safer through flow technology. ScienceDaily.
  • Thompson, D., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7007.

Sources

Application Note & Protocols: Strategic Derivatization of 3-(Chloromethyl)-2-methylpyridine for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse substitutions, make it an invaluable component in the design of novel therapeutics.[1][3] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][][6]

This application note focuses on 3-(chloromethyl)-2-methylpyridine, a versatile building block for creating libraries of novel compounds for biological screening. The strategic placement of the reactive chloromethyl group at the 3-position and the methyl group at the 2-position allows for a wide range of chemical modifications. The chloromethyl group serves as a highly reactive electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions.[7] This guide provides a comprehensive overview of the derivatization strategies for this scaffold, detailed experimental protocols, and considerations for subsequent biological evaluation.

Chemical Principles of Derivatization: Leveraging the Reactivity of the Chloromethyl Group

The primary route for derivatizing this compound is through nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom, displacing the chloride leaving group.[8] The reactivity of this position is enhanced by the adjacent pyridine ring.

Key reaction types for derivatization include:

  • Nucleophilic Substitution with N, O, and S Nucleophiles: This is the most direct approach to introduce a wide variety of functional groups. Amines, phenols, thiols, and their respective anions are excellent nucleophiles for this transformation.

  • Cross-Coupling Reactions: While the chloromethyl group itself is not typically used directly in cross-coupling, it can be converted to other functionalities (e.g., boronic esters, organozincs) that are amenable to reactions like Suzuki or Negishi coupling, allowing for the formation of carbon-carbon bonds.[9][10][11]

Part 1: Protocols for Nucleophilic Substitution Reactions

This section provides detailed, step-by-step protocols for the derivatization of this compound hydrochloride with various nucleophiles. The hydrochloride salt is the common commercially available form and requires a base to neutralize the HCl and deprotonate the nucleophile.[7][12]

General Workflow for Nucleophilic Substitution

The following diagram outlines the typical experimental workflow for the synthesis, work-up, and purification of 3-substituted-2-methylpyridine derivatives.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Nucleophile & Base in Solvent B Add this compound Hydrochloride A->B C Stir at Specified Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry over Anhydrous Salt G->H I Concentrate in vacuo H->I J Column Chromatography or Recrystallization I->J Crude Product K Characterize Product (NMR, MS) J->K

Caption: General Experimental Workflow for Derivatization.

Protocol 1.1: Synthesis of 3-(Aminomethyl)-2-methylpyridine Derivatives

This protocol describes the reaction with primary and secondary amines to generate the corresponding substituted aminomethylpyridines.

Materials:

  • This compound hydrochloride

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of the amine (1.2 equivalents) in DMF (0.5 M), add potassium carbonate (2.5 equivalents).

  • Add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Protocol 1.2: Synthesis of 3-(Alkoxymethyl)- and 3-(Aryloxymethyl)-2-methylpyridine Derivatives

This protocol details the synthesis of ether derivatives using alcohols and phenols.

Materials:

  • This compound hydrochloride

  • Desired alcohol or phenol (e.g., phenol, 4-methoxybenzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Diethyl ether

  • Water

Procedure:

  • For Alcohols (using NaH): To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add the alcohol (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • For Phenols (using K₂CO₃): To a stirred solution of the phenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Cool the respective mixture to 0 °C and add a solution of this compound hydrochloride (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.3: Synthesis of 3-(Thioalkoxymethyl)- and 3-(Thioaryloxymethyl)-2-methylpyridine Derivatives

This protocol describes the synthesis of thioether derivatives using thiols.

Materials:

  • This compound hydrochloride

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or Sodium hydroxide (NaOH)

  • Anhydrous THF or Ethanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a stirred solution of the thiol (1.1 equivalents) in ethanol, add powdered sodium hydroxide (1.2 equivalents) and stir for 20 minutes at room temperature to form the thiolate.

  • Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile Type Example Nucleophile Base Solvent Temp (°C) Time (h) Typical Yield (%)
AmineMorpholineK₂CO₃DMF80685-95
AlcoholPhenolK₂CO₃DMF251280-90
ThiolThiophenolNaOHEthanol25390-98

Table 1: Representative Reaction Conditions and Yields for Nucleophilic Substitution.

Part 2: Protocol for Suzuki Cross-Coupling Reaction

For the synthesis of derivatives with a new carbon-carbon bond at the 3-position, a Suzuki-Miyaura cross-coupling reaction can be employed.[9][11] This typically requires prior conversion of the chloromethyl group to a more suitable coupling partner, such as a boronic ester. However, direct coupling with the chloro position on the pyridine ring is also a viable strategy if the starting material is appropriately substituted. For the purpose of this guide, we will focus on the derivatization of a related scaffold, 3-chloro-2-methylpyridine, to illustrate the Suzuki coupling principle.

Protocol 2.1: Synthesis of 3-Aryl-2-methylpyridine Derivatives

This protocol outlines a general procedure for the Suzuki coupling of a chloropyridine with an arylboronic acid.

Suzuki_Coupling 3-Chloro-2-methylpyridine 3-Chloro-2-methylpyridine Catalytic_Cycle Pd(0) Catalyst Base, Solvent 3-Chloro-2-methylpyridine->Catalytic_Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic_Cycle 3-Aryl-2-methylpyridine 3-Aryl-2-methylpyridine Catalytic_Cycle->3-Aryl-2-methylpyridine C-C Bond Formation

Caption: Suzuki-Miyaura Cross-Coupling Reaction Scheme.

Materials:

  • 3-Chloro-2-methylpyridine

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 3-chloro-2-methylpyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and sodium carbonate (2.0 equivalents).

  • Add the toluene/water solvent mixture.

  • Bubble argon through the mixture for 15-20 minutes to degas the solution.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Arylboronic Acid Catalyst Base Solvent Temp (°C) Time (h) Typical Yield (%)
Phenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O1001875-85
4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O1001870-80

Table 2: Representative Conditions for Suzuki Coupling.

Part 3: Biological Screening Considerations

The newly synthesized library of 3-substituted-2-methylpyridine derivatives should be subjected to a panel of biological assays to identify potential therapeutic activities. The choice of assays should be guided by the known biological profiles of pyridine-containing molecules.[2][4][13]

Recommended Primary Screens:

  • Antimicrobial Assays: Test compounds against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine Minimum Inhibitory Concentrations (MICs).[6]

  • Anticancer Assays: Screen against a panel of human cancer cell lines (e.g., NCI-60 panel) to assess antiproliferative activity. Determine the GI₅₀ (50% growth inhibition) values.

  • Kinase Inhibition Assays: Pyridine scaffolds are common in kinase inhibitors.[1] Screen against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) to identify potential inhibitors.

  • Antiviral Assays: Evaluate compounds for activity against various viruses, depending on available resources and therapeutic targets.[14]

Data Analysis and Structure-Activity Relationship (SAR):

The biological data obtained should be carefully analyzed to establish structure-activity relationships. This involves correlating the structural modifications (i.e., the different substituents introduced at the 3-position) with the observed biological activity. This analysis is crucial for guiding the next round of synthesis to optimize potency and other desirable properties.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a solid foundation for the synthesis of a wide range of derivatives through robust and well-established chemical transformations. By systematically exploring the chemical space around this scaffold and employing a well-designed biological screening cascade, researchers can significantly increase the probability of discovering novel lead compounds for drug development.

References

  • Abu-Taweel, G. M., et al. (2021). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]
  • Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [Link]
  • de Suoza, M. V. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]
  • Sanda, F. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]
  • Wang, L., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. [Link]
  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. [Link]
  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
  • Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • ResearchGate. (2016). Newer biologically active pyridines: A potential review.
  • Popiolek, L., & Kosikowska, U. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
  • ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2022, July 18). 8.S: Nucleophilic Substitution Reactions (Summary). Chemistry LibreTexts. [Link]

Sources

3-(Chloromethyl)-2-methylpyridine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(Chloromethyl)-2-methylpyridine in the Synthesis of Heterocyclic Compounds

Introduction: The Strategic Importance of this compound

This compound is a versatile and highly valuable reagent in the field of organic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group and a methyl group, makes it an exceptional building block for constructing complex molecular architectures. The pyridine moiety is a prevalent scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The chloromethyl group at the 3-position serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the strategic introduction of the (2-methylpyridin-3-yl)methyl fragment into a wide array of molecules, facilitating the synthesis of diverse compound libraries for drug discovery and development.[3][4]

The strategic placement of the methyl group at the 2-position influences the reagent's reactivity, both sterically and electronically, offering a unique profile compared to other isomers. This guide provides a comprehensive overview of its application, focusing on the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Core Reactivity and Mechanistic Principles

The primary utility of this compound stems from the high reactivity of the chloromethyl group, which acts as an excellent electrophile for SN2 reactions.

1.1 The SN2 Reaction Pathway

The fundamental reaction involves the displacement of the chloride ion by a nucleophile (Nu:). This process typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which polarizes the C-Cl bond, making the methylene carbon more susceptible to nucleophilic attack.[3][5]

The general workflow for these reactions is straightforward and highly adaptable, as illustrated below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Nucleophile & Base in Anhydrous Solvent B Add this compound (often as hydrochloride salt) A->B C Stir at Specified Temperature (e.g., 0°C to reflux) B->C D Monitor Progress (TLC / LC-MS) C->D E Quench Reaction (e.g., with water) D->E F Aqueous/Organic Extraction E->F G Dry & Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for SN2 reactions.

Causality Behind Experimental Choices:

  • Base: When the starting material is the hydrochloride salt of this compound, a base is required to neutralize the HCl.[3] Furthermore, if the nucleophile is not anionic (e.g., an amine, thiol, or alcohol), a base is needed to deprotonate it, thereby increasing its nucleophilicity. Common choices include inorganic bases like K₂CO₃ or Na₂CO₃ for moderate reactivity, and stronger bases like NaH for less reactive nucleophiles like alcohols.[3][6]

  • Solvent: Anhydrous polar aprotic solvents such as DMF, acetonitrile (MeCN), or THF are typically preferred. These solvents can dissolve the reactants and salts formed during the reaction but do not interfere with the nucleophile, allowing the SN2 reaction to proceed efficiently.[3]

Part 2: Synthesis of Imidazo[1,2-a]pyridines

One of the most powerful applications of α-halomethyl pyridine derivatives is in the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged core structure in medicinal chemistry known for its diverse biological activities, including anticancer and kinase inhibitory properties.[7][8] The synthesis is a classic example of a condensation-cyclization reaction.

2.1 Reaction Principle

The reaction proceeds via the initial N-alkylation of a 2-aminopyridine derivative with this compound. The resulting intermediate then undergoes an intramolecular cyclization, followed by aromatization to yield the final fused heterocyclic product. This transformation is a variation of the well-established methods for constructing this ring system.[9][10]

G reagents 2-Aminopyridine + This compound step1 Step 1: N-Alkylation (SN2) reagents->step1 intermediate N-Alkylated Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product Imidazo[1,2-a]pyridine Product step2->product

Caption: Synthesis of Imidazo[1,2-a]pyridines.

2.2 Detailed Experimental Protocol: Synthesis of 2-((2-methylpyridin-3-yl)methyl)imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative.

  • Materials:

    • 2-Aminopyridine

    • This compound hydrochloride

    • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

    • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine solution

  • Procedure:

    • To a round-bottom flask, add 2-aminopyridine (1.0 equivalent) and the chosen solvent (e.g., Ethanol, 10 mL per mmol of aminopyridine).

    • Add the base, sodium bicarbonate (2.5 equivalents), to the solution.

    • Add this compound hydrochloride (1.1 equivalents) to the stirred suspension.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain the pure imidazo[1,2-a]pyridine derivative.

Part 3: Broader Applications in Heterocyclic Synthesis

Beyond the synthesis of fused systems, this compound is widely used to alkylate various nucleophiles, leading to the formation of diverse heterocyclic and acyclic precursors.

3.1 N-Alkylation of Heterocycles

The introduction of the (2-methylpyridin-3-yl)methyl group onto a nitrogen atom of another heterocyclic ring is a common strategy in drug design to modulate properties like solubility, basicity, and receptor binding.[11]

  • Causality: The nitrogen atoms in heterocyclic rings like imidazoles, piperidines, or pyrazoles are nucleophilic and can readily displace the chloride from this compound. The choice of base and solvent is critical; for less nucleophilic nitrogens, a stronger base like sodium hydride (NaH) may be required to deprotonate the N-H bond first.[6]

3.2 Reactions with Oxygen and Sulfur Nucleophiles

Reactions with O- and S-nucleophiles are equally facile and provide access to valuable ether and thioether intermediates, which can be used in subsequent synthetic steps, including further cyclizations.[3][5]

  • O-Nucleophiles (Alcohols & Phenols): The reaction with an alcohol or phenol, typically in the presence of a base like NaH or K₂CO₃, generates an alkoxide or phenoxide that attacks the chloromethyl group to form an ether linkage.

  • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and react readily with this compound. A mild base is usually sufficient to form the thiolate anion, which then efficiently displaces the chloride.[3][5]

Summary of Reaction Conditions

The following table summarizes typical conditions for the reaction of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileTypical Base(s)Typical Solvent(s)Temperature (°C)
Nitrogen Piperidine, AnilineK₂CO₃, Et₃NMeCN, DMF25 - 80
Nitrogen ImidazoleNaH, K₂CO₃DMF, THF0 - 60
Oxygen Phenol, Benzyl alcoholNaH, K₂CO₃DMF, THF0 - 60
Sulfur Thiophenol, EthanethiolNaOH, NaHEtOH, DMF0 - 25

Table based on general protocols for nucleophilic substitution.[3][6]

Part 4: Detailed Application Protocols

Protocol 1: General Procedure for N-Alkylation with this compound

  • Scope: Applicable to a wide range of N-H containing heterocycles (e.g., imidazoles, pyrazoles, secondary amines).

  • Procedure:

    • To a stirred solution of the N-H heterocycle (1.0 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise under a nitrogen atmosphere.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.

    • Re-cool the mixture to 0 °C and add a solution of this compound hydrochloride (1.1 equivalents) and a base like triethylamine (1.1 equivalents) in DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.[3][11]

Protocol 2: General Procedure for Thioether Synthesis

  • Scope: Applicable to alkyl and aryl thiols.

  • Procedure:

    • To a stirred solution of the thiol (1.1 equivalents) in DMF or Ethanol at 0 °C, add a base such as sodium hydroxide or NaH (1.2 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

    • Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • After completion (monitored by TLC), quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane or ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[3]

Conclusion

This compound has firmly established itself as a cornerstone reagent for the synthesis of a multitude of heterocyclic compounds. Its predictable reactivity via the SN2 pathway allows for the reliable incorporation of the (2-methylpyridin-3-yl)methyl moiety, a valuable pharmacophore. From the construction of complex fused systems like imidazo[1,2-a]pyridines to the straightforward alkylation of N, O, and S nucleophiles, this building block provides a direct and efficient route to novel chemical entities. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage the synthetic potential of this versatile reagent in their drug discovery and development endeavors.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Molecules. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (PMC).
  • BMC Chemistry. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health (PMC).
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • WestminsterResearch. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • MySkinRecipes. 3-(Chloromethyl)-6-methoxy-2-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development.
  • Google Patents. Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • ResearchGate. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking.
  • Russian Journal of General Chemistry. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. National Institutes of Health (PMC).
  • YouTube. nucleophilic aromatic substitutions.
  • RSC Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (PMC).
  • Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-(Chloromethyl)-2-methylpyridine. The inherent reactivity of both the starting materials and the product makes this synthesis susceptible to several side reactions that can impact yield, purity, and scalability. This document provides in-depth troubleshooting advice, mechanistic explanations for common side products, and validated protocols to mitigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent laboratory and industrial method is the chlorination of the corresponding alcohol, 3-(hydroxymethyl)-2-methylpyridine, using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2] This method is favored for its directness and use of readily available reagents. The alcohol precursor is typically synthesized via the reduction of nicotinic acid derivatives.[3]

Q2: My reaction mixture turns dark brown or black upon addition of the chlorinating agent. What is causing this discoloration?

This is a common observation and typically indicates product degradation or polymerization. This compound is a reactive benzylic-type halide. Under the acidic conditions generated during chlorination (especially with SOCl₂ which produces HCl), and at elevated temperatures, the product can undergo self-alkylation or polymerization, leading to complex, high-molecular-weight, colored impurities.[4] Strict temperature control is the most critical factor in preventing this.[2]

Q3: I'm observing a significant amount of a white precipitate forming during the reaction, and my overall yield is low. What is this solid?

The white precipitate is almost certainly the hydrochloride salt of your starting material, 3-(hydroxymethyl)-2-methylpyridine. The pyridine nitrogen is basic and readily reacts with the hydrogen chloride (HCl) generated as a byproduct of the reaction with thionyl chloride.[2][5] This salt is often insoluble in common organic solvents like toluene or dichloromethane and is unreactive towards further chlorination, effectively removing your starting material from the reaction and halting conversion.[6]

Q4: My final product is contaminated with di-chlorinated species. How can I prevent this?

Di-chlorination can occur either on the pyridine ring (ring chlorination) or through the formation of undesired isomers. This is typically a result of overly harsh reaction conditions, such as high temperatures or using a large excess of the chlorinating agent.[7][8] To mitigate this, maintain a reaction temperature below 35°C and use only a slight excess (approx. 1.1-1.3 molar equivalents) of the chlorinating agent.[1][2]

Q5: What is the purpose of adding a base like pyridine when using thionyl chloride?

Adding a base like pyridine is a classic strategy to scavenge the HCl produced during the reaction.[5][9][10] This prevents the formation of the unreactive hydrochloride salt of the starting alcohol (as discussed in Q3), keeping it in solution and available for reaction. However, this can complicate the work-up, as you will need to separate your product from pyridine hydrochloride. An alternative and often cleaner strategy is to employ "inverse addition," where the alcohol solution is added slowly to the thionyl chloride solution.[2]

Section 2: Troubleshooting Guide: Side Reaction Pathways & Mitigation

This section details the most common side reactions, their underlying mechanisms, and actionable protocols to minimize their formation.

Problem 1: Formation of Bis(2-methyl-3-pyridylmethyl) Ether

This is one of the most significant yield-reducing side reactions, particularly when the reaction is run at elevated temperatures or with slow conversion rates.

  • Mechanism: The formation of the ether is an acid-catalyzed intermolecular dehydration. The hydroxyl group of one molecule of the starting alcohol attacks the activated intermediate (e.g., the chlorosulfite ester formed with SOCl₂) of another molecule, eliminating the leaving group to form a stable ether linkage.

  • Identification: The ether byproduct will have a significantly higher molecular weight than the product. It can be identified by GC-MS (looking for a mass corresponding to C₁₄H₁₆N₂O) and ¹H NMR (presence of characteristic methylene ether signals, typically a singlet around 4.5-5.0 ppm, and the absence of the hydroxyl proton).

  • Mitigation Protocol:

    • Inverse Addition: Add a solution of 3-(hydroxymethyl)-2-methylpyridine in an inert solvent (e.g., toluene) dropwise to a stirred solution of thionyl chloride (1.1-1.2 eq.) in the same solvent.[2] This ensures that the chlorinating agent is always in excess, promoting the rapid conversion of the intermediate to the final product before it can be intercepted by another alcohol molecule.

    • Strict Temperature Control: Maintain the internal reaction temperature between 20-30°C during the addition using an ice bath.[2] Do not allow the temperature to exceed 35°C.

    • Sufficient Stirring: Ensure vigorous agitation to prevent localized heating and concentration gradients.

Problem 2: Deactivation via Hydrochloride Salt Formation

As mentioned in the FAQ, this is a primary cause of incomplete reactions.

  • Mechanism: A simple acid-base reaction between the basic pyridine nitrogen and the byproduct HCl. Py-CH₂OH + HCl → [PyH⁺]-CH₂OH Cl⁻

  • Identification: A thick white or off-white slurry forms, making stirring difficult. Analysis of the isolated solid (after filtering a sample and washing with solvent) by ¹H NMR in D₂O will confirm the structure of the starting alcohol.

  • Mitigation Protocol:

    • The inverse addition protocol described above is highly effective. By adding the basic alcohol to the acidic thionyl chloride solution, any molecule that enters the flask is immediately in an environment rich with the chlorinating agent, favoring chlorination over protonation.

    • After the reaction is complete, precipitation of the product hydrochloride can be induced by applying a vacuum or a nitrogen purge to remove excess HCl and SO₂.[2] This is a desired outcome for product isolation, distinguishing it from the premature precipitation of the starting material.

Problem 3: Ring Chlorination

While the methyl and chloromethyl groups are weakly deactivating, the pyridine ring can still undergo electrophilic chlorination under forcing conditions.

  • Mechanism: The chlorinating agent (or species in equilibrium with it) can act as an electrophile, attacking the electron-rich positions of the pyridine ring.

  • Identification: Ring-chlorinated byproducts can be detected by GC-MS (looking for an M+2 peak pattern characteristic of a second chlorine atom) and ¹H NMR (changes in the aromatic proton splitting patterns and chemical shifts).

  • Mitigation Protocol:

    • Avoid High Temperatures: Do not heat the reaction mixture unless absolutely necessary, and only after conversion of the starting alcohol is complete.

    • Use Minimal Excess of Chlorinating Agent: Stick to a stoichiometry of 1.1 to 1.3 equivalents of the chlorinating agent.[1]

    • Choose a Milder Reagent: If ring chlorination is persistent, consider alternative chlorination methods, though these are often less direct.

Section 3: Visualization & Workflows

The following diagrams illustrate the key reaction pathways and a logical troubleshooting flow.

SynthesisPathways SM 3-(Hydroxymethyl)-2-methylpyridine Intermediate Reactive Intermediate (e.g., Chlorosulfite Ester) SM->Intermediate + SOCl₂ Side_HCl_Salt Starting Material Hydrochloride Salt (Inactive) SM->Side_HCl_Salt + HCl (Byproduct) Product This compound (Desired Product) Intermediate->Product Intramolecular Cl⁻ attack Side_Ether Bis(2-methyl-3-pyridylmethyl) Ether Intermediate->Side_Ether + Starting Material (High Temp / Slow Rxn) Side_RingCl Ring-Chlorinated Byproduct Product->Side_RingCl + Excess SOCl₂ (High Temp) TroubleshootingFlow Start Reaction Issue? Check_Precipitate Thick white precipitate during addition? Start->Check_Precipitate Check_Color Reaction turns dark brown/black? Start->Check_Color Check_Yield Low yield with high MW impurity? Start->Check_Yield Action_HCl Likely SM Hydrochloride. - Use Inverse Addition - Ensure good stirring Check_Precipitate->Action_HCl Yes Action_Degradation Likely Degradation. - Lower Temperature (<30°C) - Prompt work-up Check_Color->Action_Degradation Yes Action_Ether Likely Ether byproduct. - Use Inverse Addition - Strict Temp Control Check_Yield->Action_Ether Yes

Caption: A troubleshooting decision tree for common issues.

Section 4: Data & Protocols

Table 1: Comparison of Common Chlorination Conditions
ReagentMolar Ratio (Reagent:Alcohol)Typical SolventTemperature (°C)Key AdvantagesCommon Side Reactions / Disadvantages
Thionyl Chloride (SOCl₂) 1.1 - 1.3Toluene, CH₂Cl₂20 - 35High reactivity, volatile byproducts (SO₂, HCl)HCl salt formation, ether formation, degradation at high temp. [2]
Phosphorus Oxychloride (POCl₃) 1.5 - 3.0Neat or CHCl₃Reflux (60-110)Effective for less reactive alcoholsHigh temp can cause degradation, difficult work-up (hydrolysis of excess POCl₃). [11][12]
Triphenylphosphine / CCl₄ 1.1 - 1.5CH₃CN, CH₂Cl₂25 - 80Milder conditions (Appel Reaction)Stoichiometric phosphine oxide byproduct removal can be difficult.
Protocol 1: Optimized Synthesis via Inverse Addition with Thionyl Chloride

This protocol is designed to minimize the formation of both the ether byproduct and the starting material hydrochloride salt.

Materials:

  • 3-(Hydroxymethyl)-2-methylpyridine (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.2 eq.)

  • Anhydrous Toluene

  • Ice-water bath

  • Standard laboratory glassware under an inert atmosphere (N₂ or Argon)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, prepare a solution of thionyl chloride (1.2 eq.) in anhydrous toluene (approx. 5 mL per gram of alcohol). Cool the flask to 20°C using a water bath.

  • Reactant Solution: In the addition funnel, prepare a solution of 3-(hydroxymethyl)-2-methylpyridine (1.0 eq.) in anhydrous toluene (approx. 10 mL per gram of alcohol).

  • Inverse Addition: Begin vigorous stirring of the thionyl chloride solution. Add the alcohol solution dropwise from the addition funnel to the flask over a period of 60-90 minutes. [2]4. Temperature Control: Carefully monitor the internal reaction temperature throughout the addition. Use an ice-water bath as needed to maintain the temperature between 20°C and 30°C. Crucially, do not let it exceed 35°C. [2]5. Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Product Isolation: Once the reaction is complete, apply a gentle vacuum to the flask for 1-2 hours while continuing to stir. This will remove dissolved SO₂ and HCl, promoting the precipitation of the product as its hydrochloride salt. [2]7. Filtration and Drying: Collect the solid product by filtration. Wash the filter cake with three portions of cold toluene to remove any soluble impurities. Dry the product under vacuum at room temperature. A slightly off-white crystalline solid of this compound hydrochloride is expected with a typical yield of >95%. [2]8. Storage: The product should be stored in a cool, dry place under an inert atmosphere, as it can be unstable over time. [4]

References

  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Pipzine Chemicals. 2-(Methylamino) - 3-pyridinemethanol in China. [Link]
  • Google Patents. CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]
  • Google Patents.
  • PubMed. Action of thionyl chloride on carboxylic acids in presence of pyridine. [Link]
  • SciSpace. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]
  • Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Google Patents. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines.
  • Quora. In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. [Link]
  • ResearchGate.
  • ResearchGate. The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III). [Link]
  • ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]
  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents.
  • ResearchGate.
  • PubChem. Hydron;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;chloride | C8H10ClNO3. [Link]
  • ChemTube3D.
  • PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
  • California State Water Resources Control Board. 2. CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS 2.1 Background. [Link]
  • Google Patents.
  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
  • PubChem. 3-Chloro-2-(chloromethyl)pyridine | C6H5Cl2N | CID 14517157. [Link]

Sources

Formation of over-chlorinated byproducts in 2,3-lutidine chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis and modification of pyridine derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in synthetic chemistry: controlling the chlorination of 2,3-lutidine and minimizing the formation of over-chlorinated byproducts. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reactions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and over-chlorinated byproducts I should expect when chlorinating 2,3-lutidine?

During the electrophilic chlorination of 2,3-lutidine, the primary goal is typically mono-chlorination. The methyl groups at the C2 and C3 positions are electron-donating and activating, directing substitution to the available ortho and para positions. The main mono-chlorinated isomers are typically 4-chloro-2,3-lutidine and 6-chloro-2,3-lutidine.

However, over-chlorination is a significant competing reaction. The mono-chlorinated products are still susceptible to further electrophilic attack, leading to a mixture of di- and even tri-chlorinated byproducts. Common over-chlorinated species include:

  • 4,6-dichloro-2,3-lutidine

  • 4,5-dichloro-2,3-lutidine

  • 5,6-dichloro-2,3-lutidine

Furthermore, under certain conditions (e.g., radical initiation via heat or UV light), chlorination can occur on the methyl side chains, producing chloromethyl derivatives, which adds another layer of complexity to the product mixture.[1][2]

Q2: Why is controlling over-chlorination so difficult in this reaction?

The pyridine ring is inherently electron-deficient, which makes electrophilic aromatic substitution (EAS) more challenging than for benzene.[3][4] While the two methyl groups on 2,3-lutidine activate the ring, the conditions required to achieve mono-chlorination are often harsh enough to also facilitate a second or third chlorination event. The activation energy barrier between the first and second chlorination is not sufficiently large to allow for perfect selectivity. Factors like the high reactivity of the chlorinating agent, local concentration spikes, and elevated temperatures can easily push the reaction past the desired mono-chloro stage.

Q3: What is the fundamental mechanism for the ring chlorination of 2,3-lutidine?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5] A highly electrophilic chlorine species (Cl⁺ or a polarized complex) is generated from the chlorinating agent. This electrophile is attacked by the π-electrons of the lutidine ring, which acts as the nucleophile. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom where the chlorine was added, restoring aromaticity and yielding the chlorinated lutidine product.[4][5]

Q4: Which chlorinating agent is best for minimizing byproducts?

There is no single "best" agent, as the optimal choice depends on the desired regioselectivity, scale, and available equipment. However, some are generally easier to control than others.

Chlorinating AgentCharacteristics & Typical Byproducts
Chlorine Gas (Cl₂) Highly reactive and difficult to handle. Often requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).[4] Prone to aggressive over-chlorination if addition is not carefully controlled.
Sulfuryl Chloride (SO₂Cl₂) A convenient liquid source of chlorine. Can react via radical or electrophilic pathways.[6] Without careful temperature control, it can lead to significant byproduct formation.[7][8]
N-Chlorosuccinimide (NCS) A solid, milder electrophilic chlorinating agent.[9] Often provides better control and higher selectivity for mono-chlorination, reducing over-chlorination.[5] The reaction can be catalyzed by acids.[10]

For achieving selective mono-chlorination, N-Chlorosuccinimide (NCS) is often the preferred starting point for process development due to its more moderate reactivity.[11]

Troubleshooting Guide: Over-chlorination Issues

This section addresses specific experimental outcomes and provides a logical framework for diagnosing and solving the problem.

Problem 1: High Levels of Di- and Tri-chlorinated Byproducts on the Aromatic Ring

You've completed your reaction and GC-MS analysis shows a low yield of the desired mono-chloro-2,3-lutidine and significant peaks corresponding to dichloro- and trichloro-lutidine species.

G start High Ring Over-chlorination Detected cause1 Cause 1: Stoichiometry (Excess Chlorinating Agent) start->cause1 Is agent >1.1 eq.? cause2 Cause 2: Reaction Kinetics (Rate of Addition / Temperature) start->cause2 Was addition fast or temp >25°C? cause3 Cause 3: Catalyst Activity (If Applicable) start->cause3 Using a strong Lewis Acid? action1 Action: Reduce agent to 0.95-1.05 eq. Monitor reaction by GC to halt at optimal point. cause1->action1 action2 Action: Use slow, continuous addition (syringe pump). Lower reaction temp (-10°C to 0°C). cause2->action2 action3 Action: Reduce catalyst loading. Switch to a milder catalyst or a non-catalytic system (e.g., NCS). cause3->action3

Caption: Troubleshooting workflow for excessive ring chlorination.

  • Re-evaluate Stoichiometry: The most common cause of over-chlorination is an excess of the chlorinating agent.

    • Protocol: Carefully calculate the molar equivalents. Start with a slight sub-stoichiometric amount (e.g., 0.95 eq.) of the chlorinating agent. Titrate the reaction by adding small aliquots and monitoring the disappearance of the starting material and the appearance of the mono- and di-chloro products by in-process controls (e.g., GC-MS or TLC).

    • Causality: By keeping the 2,3-lutidine in slight excess, you maximize the probability that the chlorinating agent will react with a starting material molecule rather than the already chlorinated product.

  • Control Reaction Kinetics: Rapid addition of the chlorinating agent creates localized "hot spots" of high concentration, driving over-reaction.

    • Protocol: Dissolve the chlorinating agent in the reaction solvent and add it dropwise or via a syringe pump over an extended period (e.g., 1-2 hours). Maintain a low and stable internal reaction temperature (0°C is a good starting point) using an ice-salt or dry ice/acetone bath.

    • Causality: Slow addition and low temperature keep the instantaneous concentration of the active electrophile low and reduce the overall reaction rate, providing a larger kinetic window to stop the reaction after the first chlorination.

  • Moderate Catalyst Activity: If using a Lewis acid catalyst with Cl₂ or SO₂Cl₂, its activity might be too high.

    • Protocol: Reduce the catalyst loading significantly (e.g., from 5 mol% to 1 mol%). Alternatively, consider switching to a milder, non-catalytic system like NCS, which often does not require a strong activator.

    • Causality: A highly active catalyst generates a very "hot" electrophile, which is less selective and aggressively chlorinates the ring multiple times.[4]

Problem 2: Significant Side-Chain (Methyl Group) Chlorination Detected

Your analysis shows byproducts with mass shifts corresponding to the addition of chlorine but with fragmentation patterns suggesting chlorination on a methyl group (e.g., formation of 2-(chloromethyl)-3-methylpyridine).

G cluster_0 Electrophilic Pathway (Desired) cluster_1 Radical Pathway (Side Reaction) Lutidine 2,3-Lutidine SigmaComplex Sigma Complex (Intermediate) Lutidine->SigmaComplex + Cl⁺ (from NCS, SO₂Cl₂) Low Temp, Dark Lutidine_Radical 2,3-Lutidine MonoChloro Mono-chloro-2,3-lutidine (Ring Chlorination) SigmaComplex->MonoChloro - H⁺ MethylRadical Lutidine-Methyl Radical (Intermediate) Lutidine_Radical->MethylRadical + Cl• (from SO₂Cl₂) High Temp, UV Light SideChainChloro Chloromethyl-lutidine (Side-Chain Chlorination) MethylRadical->SideChainChloro + Cl₂ or SO₂Cl₂

Caption: Competing electrophilic and radical chlorination pathways.

  • Eliminate Radical Initiators: Side-chain chlorination is characteristic of a free-radical mechanism.[6]

    • Protocol: Conduct the reaction in complete darkness by wrapping the flask in aluminum foil. Ensure your solvent is free of peroxides, which can act as radical initiators. If using an agent like SO₂Cl₂, avoid high temperatures (>60°C) which can cause homolytic cleavage.

    • Causality: Free-radical chlorination proceeds by abstracting a hydrogen atom from the benzylic-like methyl group, which is more susceptible to radical attack than the aromatic ring. Eliminating light and initiators starves the radical pathway.

  • Choose an Appropriate Chlorinating Agent:

    • Protocol: Switch from agents known to participate in radical reactions (like SO₂Cl₂) to a dedicated electrophilic agent like N-Chlorosuccinimide (NCS).

    • Causality: NCS primarily acts as a source of electrophilic chlorine, especially under acidic catalysis, and is much less prone to initiating radical chain reactions compared to sulfuryl chloride or elemental chlorine under UV light.[5][9]

Analytical Methodologies for Product and Byproduct Quantification

Accurate analysis is critical for troubleshooting and optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying the various chlorinated isomers and byproducts.

Recommended GC-MS Protocol

A robust analytical method is essential for process control. The separation of closely related isomers is key.[12][13]

ParameterRecommended SettingRationale
Column Mid-polarity capillary column (e.g., DB-17ms, HP-5ms), 30m x 0.25mm x 0.25µmProvides good separation of aromatic positional isomers.
Injector Temp. 250 °CEnsures complete volatilization of the analytes.
Oven Program Start at 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp is crucial for separating the volatile starting material from the higher-boiling di- and tri-chlorinated products.
Carrier Gas Helium, constant flow ~1.0 mL/minStandard inert carrier gas for GC-MS.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Sample Prep Dilute a 10 µL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).Prevents column overloading and ensures sharp peaks.

By implementing these troubleshooting strategies and analytical controls, researchers can gain precise control over the chlorination of 2,3-lutidine, leading to improved yields of the desired mono-chlorinated product and a more profound understanding of the reaction mechanism.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). Google Vertex AI Search.
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. (2017). Oriental Journal of Chemistry.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). Morressier.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (N.D.). ChemRxiv.
  • Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. (2003). Journal of the American Chemical Society.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (N.D.). PubMed Central.
  • Effect of substituents in directing the regioselective synthesis of novel pyridinium chlorins. (2000). ResearchGate.
  • Separation of Lutidine Isomers by Selective Enclathration. (N.D.). ResearchGate.
  • Electrophilic halogenation. (N.D.). Wikipedia.
  • Analytical Methods. (N.D.). Japan Environment Agency.
  • Application of different analytical methods for determination of volatile chlorination by-products in drinking water. (2002). Talanta.
  • Selective mono-chlorination of aromatic compounds. (N.D.). Green Chemistry (RSC Publishing).
  • Chlorination process. (N.D.). Google Patents.
  • N-Chlorosuccinimide (NCS). (N.D.). Organic Chemistry Portal.
  • Chlorination with sulfuryl chloride. (N.D.). Google Patents.
  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2020). Journal of Chemical Reviews.
  • Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (N.D.). ResearchGate.
  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. (2023). Organic Process Research & Development.
  • Sulfuryl chloride. (N.D.). Wikipedia.
  • Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. (N.D.). Benchchem.

Sources

Technical Support Center: Purification of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Chloromethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this critical chemical intermediate. As a key building block in pharmaceutical synthesis, achieving high purity of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues, alongside detailed experimental protocols and data to support your work.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up and purification of this compound.

Q1: My crude product is a dark, viscous oil after synthesis and solvent removal. What causes this, and how can I proceed with purification?

A1: The appearance of a dark, oily residue often points to the formation of polymeric byproducts or degradation of the target compound. This compound can be susceptible to self-reaction (polymerization) or decomposition, especially at elevated temperatures or in the presence of acidic or basic impurities left over from the synthesis. The chlorination of the starting material, 2,3-lutidine, can generate various reactive species.[2][3]

Recommended Actions:

  • Aqueous Work-up: Before attempting purification, perform a thorough aqueous work-up. Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid (e.g., HCl), followed by water and then brine. This removes inorganic salts and polar impurities.

  • Column Chromatography: After drying and concentrating the organic layer, flash column chromatography is typically the most effective method to separate the desired product from colored impurities and oligomers. Use a silica gel stationary phase and an appropriate eluent system, determined by prior TLC analysis.

Q2: My TLC analysis shows multiple spots, including one very close to my product. How can I improve the separation on a column?

A2: Achieving good separation between structurally similar compounds is a common challenge. The primary impurity is often the starting material, 2,3-lutidine, or isomers formed during chlorination.

Optimization Strategies:

  • Solvent System Optimization: The key is to find a solvent system that provides an optimal retention factor (Rf) for your target compound, ideally between 0.2 and 0.4 on a TLC plate.[4] Start with a non-polar solvent like hexane or petroleum ether and gradually increase the concentration of a more polar solvent like ethyl acetate or diethyl ether.[4] Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) to maximize the distance (ΔRf) between your product spot and the impurity.

  • High-Efficiency Silica: Use high-quality silica gel with a small, uniform particle size (e.g., 40-63 µm) for flash chromatography. This increases the surface area and improves resolution.

  • Gradient Elution: Employ a solvent gradient during column chromatography. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

Q3: My product appears to be degrading on the silica gel column, resulting in low yield and streaking on TLC. What is happening and what are the alternatives?

A3: This is a classic issue encountered when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The pyridine nitrogen is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption, peak tailing, and acid-catalyzed degradation.[4]

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).[4] This base will compete for the acidic sites, allowing your product to elute cleanly.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[4] Perform TLC analysis on alumina plates first to determine the appropriate solvent system.

  • Purify as the Hydrochloride Salt: Convert the crude free base to its hydrochloride (HCl) salt. These salts are often crystalline solids that can be purified effectively by recrystallization, completely avoiding chromatography.

Q4: I am trying to purify my product by vacuum distillation, but it is decomposing at a high temperature. How can I avoid this?

A4: Thermal instability is a significant concern for many chloromethylated heterocyclic compounds. While vacuum distillation can be effective for large-scale purification, the required temperatures can initiate decomposition or polymerization, especially if impurities are present to catalyze these processes.

Recommendations:

  • Use a High-Vacuum System: Employ a high-performance vacuum pump to lower the boiling point as much as possible. Distillation at pressures below 1 mmHg is often necessary.

  • Short-Path Distillation: Use a short-path distillation apparatus (like a Kugelrohr) to minimize the time the compound spends at high temperatures. This technique is ideal for thermally sensitive liquids.

  • Consider Alternative Methods: If thermal decomposition is unavoidable, chromatography or crystallization of the HCl salt are superior methods for achieving high purity, even if they are less scalable than distillation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends on the synthetic route, which typically involves the chlorination of 2,3-lutidine (2,3-dimethylpyridine). Common impurities include:

  • Unreacted Starting Material: 2,3-lutidine.

  • Isomeric Products: Chlorination can sometimes occur at the other methyl group, yielding 2-(chloromethyl)-3-methylpyridine.

  • Over-chlorinated Byproducts: Dichlorinated species such as 3-chloro-2-(chloromethyl)pyridine or products where both methyl groups are chlorinated.[6]

  • Oxidation Products: Pyridine-N-oxides can form if an oxidizing agent is present or if the reaction is exposed to air at high temperatures.[7]

  • Solvent and Reagent Residues: Residual solvents or chlorinating agents (e.g., thionyl chloride, sulfuryl chloride) and their byproducts.[8][9]

Q2: Which purification method—distillation, chromatography, or crystallization—is best for my needs?

A2: The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision workflow can help guide your choice.

G start Crude this compound scale What is your scale? start->scale purity_req Purity Requirement? scale->purity_req < 10 g (Lab Scale) distill Vacuum Distillation scale->distill > 100 g (Pilot/Mfg Scale) impurities Nature of Impurities? purity_req->impurities Moderate (>95%) chrom Flash Column Chromatography purity_req->chrom Highest (>99%) impurities->chrom Similar Boiling Points/ Thermally Labile impurities->distill Different Boiling Points/ Thermally Stable recryst Convert to HCl Salt & Recrystallize impurities->recryst Product is Oil, Impurities interfere distill->recryst Product still impure/ decomposes

Caption: Decision workflow for selecting a purification method.

Q3: How do I prepare and handle the hydrochloride salt of this compound for purification?

A3: Converting the oily free base to its hydrochloride salt is an excellent strategy for purification and improving handling and stability. The salt is typically a stable, crystalline solid.

Procedure:

  • Dissolve the crude this compound free base in a suitable anhydrous solvent, such as diethyl ether, toluene, or ethyl acetate.[8]

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution with stirring, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.

  • The hydrochloride salt will precipitate as a solid.

  • Collect the solid by filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove residual impurities, and dry it under vacuum.[8]

Q4: What are the recommended storage conditions for this compound?

A4:

  • This compound (Free Base): As a liquid, it can be unstable over long periods. It should be stored in an airtight container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) and protected from light.

  • This compound Hydrochloride (HCl Salt): The salt is significantly more stable. It should be stored in a tightly sealed container in a cool, dry place away from moisture. Its solid form makes it easier to handle and less prone to decomposition.

Data & Protocols

Table 1: Physical and Chemical Properties
CompoundFormulaMolecular Weight ( g/mol )FormMelting Point (°C)Boiling Point (°C)
This compound C₇H₈ClN141.60LiquidN/A~75-77 °C at 4 mmHg
This compound HCl C₇H₈ClN·HCl178.06Solid145-150 °CN/A
2,3-Lutidine (Starting Material) C₇H₉N107.15Liquid-15 °C162-163 °C

Note: Data compiled from various chemical supplier specifications and literature.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying small to medium quantities (<10 g) of crude product to high purity.

Materials:

  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column, collection tubes, TLC plates, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of Hexane:Ethyl Acetate. Aim for a product Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. If deactivation is needed, add 0.5% triethylamine to the eluent. Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Apply gentle positive pressure.

  • Fraction Collection: Collect fractions systematically and monitor their contents by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This protocol is ideal when the product is an oil but its salt is a stable solid, allowing for purification without chromatography.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or toluene

  • Anhydrous HCl (gas or solution in ether)

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/ether)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Salt Formation: Following the procedure in FAQ Q3, convert the crude oily free base into its solid hydrochloride salt.

  • Recrystallization:

    • Place the crude salt in a flask and add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).

    • Heat the mixture gently with stirring until the solid completely dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small portion of the cold recrystallization solvent. Dry the crystals thoroughly under high vacuum to remove all residual solvent.

References

  • Japan Environment Agency. Analytical Methods for Chemicals in Environmental Samples.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Chen, J. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents, CN105085377A.
  • Bay, E. (1999). Preparation of chloromethylpyridine hydrochlorides. Google Patents, US5942625A.
  • Maurer, J. L., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents, US5329011A.
  • Unknown. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents, CN101648907A.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Chemical Intermediate Purity: A Focus on 3-(Chloromethyl)-5-methylpyridine.
  • Unknown. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents, CN102304083A.
  • Semiotic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
  • Euro Chlor. (2013). Halogenated by-products. Focus on Chlorine Science.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • ResearchGate. (2012). Unexpected Products and Reaction Mechanisms of the Aqueous Chlorination of Cimetidine.
  • PubChem. 3-Chloro-2-(chloromethyl)pyridine.
  • Stilling, M. L. (1980). Preparation of 2-(Chloromethyl)pyridine. Google Patents, US4221913A.
  • PubChem. 3-Chloro-2-methylpyridine.
  • ResearchGate. (1998). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
  • PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • California State Water Resources Control Board. CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS.

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic yields and purity.

Overview of Synthetic Strategy

This compound is a critical building block in the pharmaceutical industry, notably in the synthesis of various proton pump inhibitors. The most prevalent and economically viable route to this compound involves the chlorination of its corresponding alcohol, 2-methyl-3-pyridinemethanol. This precursor is typically synthesized from readily available starting materials like 2,3-dimethylpyridine (2,3-lutidine).

The overall synthetic pathway can be visualized as a multi-step process, each with its own set of challenges and optimization parameters.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Final Chlorination Step 2,3-Lutidine 2,3-Lutidine 2-Methyl-3-pyridinecarboxylic_Acid 2-Methyl-3-pyridinecarboxylic_Acid 2,3-Lutidine->2-Methyl-3-pyridinecarboxylic_Acid Oxidation Methyl_2-methyl-3-pyridinecarboxylate Methyl_2-methyl-3-pyridinecarboxylate 2-Methyl-3-pyridinecarboxylic_Acid->Methyl_2-methyl-3-pyridinecarboxylate Esterification 2-Methyl-3-pyridinemethanol 2-Methyl-3-pyridinemethanol Methyl_2-methyl-3-pyridinecarboxylate->2-Methyl-3-pyridinemethanol Reduction Target_Product This compound (often as HCl salt) 2-Methyl-3-pyridinemethanol->Target_Product Chlorination (e.g., SOCl2)

Caption: General synthetic pathway to this compound.

Recommended Experimental Protocol: Chlorination of 2-Methyl-3-pyridinemethanol

This protocol details the final and most critical step: the conversion of the precursor alcohol to the desired chlorinated product using thionyl chloride. The product is typically isolated as its hydrochloride salt to enhance stability.

Materials:

  • 2-Methyl-3-pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Toluene, Dichloromethane)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), charge thionyl chloride (1.1-1.3 molar equivalents) and an inert solvent like toluene.[1][2]

  • Temperature Control: Cool the stirred thionyl chloride solution to 0-5 °C using an ice bath.

  • Substrate Addition: Dissolve 2-methyl-3-pyridinemethanol (1.0 molar equivalent) in the same inert solvent. Add this solution dropwise to the cooled thionyl chloride solution via the dropping funnel. It is crucial to maintain the reaction temperature below 35 °C during this exothermic addition.[2] Introducing the alcohol solution below the surface of the thionyl chloride can help prevent impurity formation.[2]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Upon completion, the product, this compound hydrochloride, often precipitates from the solution. To assist precipitation, a vacuum can be applied or a nitrogen purge can be used.[2]

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with several portions of the cold, inert solvent to remove any unreacted thionyl chloride and soluble impurities.

  • Drying: Dry the product under vacuum at room temperature to yield the final hydrochloride salt as a crystalline solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I fix this?

Low yield is a frequent problem stemming from several factors, including incomplete reaction, product degradation, or side reactions.

Low_Yield_Troubleshooting Start Low Yield Observed Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Degradation Product Degradation? Start->Degradation Side_Reactions Side Reactions? Start->Side_Reactions Purity_Issue Starting Material Purity? Start->Purity_Issue Sol_Incomplete_Rxn Solutions: - Increase reaction time - Slightly increase temperature - Use fresh SOCl2 - Increase SOCl2 stoichiometry (1.2-1.3 eq) Incomplete_Rxn->Sol_Incomplete_Rxn Sol_Degradation Solutions: - Maintain low temperature during addition (<35°C) - Avoid prolonged reaction times at high temp - Isolate as HCl salt promptly Degradation->Sol_Degradation Sol_Side_Reactions Solutions: - Ensure anhydrous conditions - Add alcohol solution subsurface - Use milder chlorinating agents (e.g., cyanuric chloride/DMF) Side_Reactions->Sol_Side_Reactions Sol_Purity_Issue Solutions: - Recrystallize or distill starting alcohol - Ensure starting material is completely dry (anhydrous) Purity_Issue->Sol_Purity_Issue

Caption: Troubleshooting logic for low product yield.

Detailed Breakdown:

Potential Cause Explanation & Scientific Rationale Recommended Solutions
Incomplete Reaction The conversion of the alcohol to the chloride may not have reached completion. This can be due to insufficient reaction time, low temperature, or deactivated/insufficient chlorinating agent.Monitor: Use TLC to track the disappearance of the starting alcohol. Stoichiometry: Ensure a slight excess of thionyl chloride (1.1-1.3 eq.) is used.[1][2] Time/Temp: If the reaction stalls, consider extending the reaction time at room temperature or gently warming (e.g., to 40-50°C), but be cautious of degradation.
Product Degradation This compound is a reactive benzylic-type halide. It can be susceptible to hydrolysis (if water is present) or self-reaction (polymerization) upon prolonged heating or during work-up. Isolating it as the hydrochloride salt significantly improves its stability.Temperature Control: Strictly maintain low temperatures (<35°C) during the exothermic addition of the alcohol.[2] Prompt Isolation: Once the reaction is complete, proceed with isolation without delay. Isolate as Salt: Do not attempt to isolate the free base unless it will be used immediately. The hydrochloride salt is more stable for storage.
Side Reactions Several side reactions can compete with the desired chlorination, consuming starting material and reducing the yield. The most common is the formation of bis(2-methyl-3-pyridinylmethyl) ether from the reaction of the product with unreacted starting alcohol. Over-chlorination on the pyridine ring can also occur under harsh conditions.[3]Anhydrous Conditions: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent reagent quenching and side reactions. Addition Method: Adding the alcohol solution subsurface to the thionyl chloride ensures it reacts immediately, minimizing its chance to react with the newly formed product.[2]
Impure Starting Material The presence of water or other nucleophilic impurities in the 2-methyl-3-pyridinemethanol will consume the thionyl chloride, effectively reducing its stoichiometry and leading to an incomplete reaction.Purity Check: Verify the purity of the starting alcohol by NMR or GC-MS. Drying: Ensure the alcohol is thoroughly dried before use. If it is a solid, dry it in a vacuum oven. If it is an oil, consider dissolving it in a solvent and drying over MgSO₄ or Na₂SO₄.
Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Product purity is paramount. Understanding the source of impurities is key to their prevention and removal.

Common Impurity Identification (Expected Analytical Signature) Formation Mechanism & Prevention Purification Strategy
Unreacted 2-Methyl-3-pyridinemethanol A more polar spot on TLC compared to the product. Characteristic -OH peak in IR and a singlet for the -CH₂OH protons in ¹H NMR.Cause: Incomplete reaction (see Q1). Prevention: Drive the reaction to completion by using a slight excess of SOCl₂ and allowing sufficient reaction time.The product hydrochloride salt is typically insoluble in toluene or CH₂Cl₂, while the starting alcohol has some solubility. Washing the filtered product with the cold solvent should remove most of it.
Bis(2-methyl-3-pyridinylmethyl) ether A less polar, higher molecular weight impurity observed in GC-MS. Complex aromatic and methylene signals in ¹H NMR.Cause: Nucleophilic attack of a starting alcohol molecule on the electrophilic chloromethyl group of the product. Prevention: This is minimized by adding the alcohol to the thionyl chloride (not the reverse) to ensure the alcohol is always the limiting reagent in the immediate reaction environment.This impurity is difficult to remove from the final product. Prevention is the best strategy. If present, purification may require column chromatography of the free base.
Over-chlorinated Pyridines Products where a hydrogen on the pyridine ring has been substituted by chlorine. Detectable by MS (different isotopic pattern) and complex changes in the aromatic region of the ¹H NMR.Cause: Occurs with harsh chlorinating agents or high reaction temperatures.[3] Prevention: Use the mildest conditions possible (low temperature, just enough SOCl₂). For sensitive substrates, consider alternative, milder chlorinating reagents like a cyanuric chloride•DMF adduct.[3]Separation is very difficult and often requires careful column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the best chlorinating agent for this synthesis? A: Thionyl chloride (SOCl₂) is the most commonly used and cost-effective reagent for this transformation on a lab and industrial scale.[1][2][4] It provides good yields and the byproducts (SO₂ and HCl) are gaseous, which simplifies work-up. However, for substrates sensitive to over-chlorination, milder reagents like oxalyl chloride or phosphorus trichloride can be considered.

Q: How can I improve the stability of the final this compound? A: The product is most stable as its hydrochloride salt. The protonated pyridine nitrogen deactivates the ring, making the chloromethyl group less susceptible to nucleophilic attack and self-reaction. Store the hydrochloride salt in a cool, dry, and dark place under an inert atmosphere. Avoid isolating the free base unless it is to be used immediately in a subsequent step.

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes. The starting alcohol is significantly more polar than the chlorinated product. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible.

Q: What are the key safety precautions for this synthesis? A: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction generates HCl and SO₂ gas, which are also toxic and corrosive. Ensure the reaction vessel is connected to a scrubber containing a base (e.g., NaOH solution) to neutralize these gases.

Q: How can I purify the crude product if washing is insufficient? A: If the crude hydrochloride salt contains significant impurities, you can perform a recrystallization. Alternatively, the salt can be neutralized carefully with a base (e.g., NaHCO₃ solution) and the free base can be extracted into an organic solvent (e.g., ethyl acetate). After drying and removing the solvent, the free base can be purified by vacuum distillation or column chromatography on silica gel. The purified free base can then be converted back to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ether or isopropanol).

References

  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.

Sources

Technical Support Center: Column Chromatography Purification of 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Chloromethyl)-2-methylpyridine via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the successful isolation of your target compound.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the chromatographic purification of this compound and other basic heterocyclic compounds.

Issue 1: Significant Peak Tailing in Eluted Fractions

Q: My collected fractions show significant tailing on TLC analysis, and the separation is poor. What is causing this and how can I fix it?

A: Peak tailing is the most frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2]

  • Root Cause: The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This creates a secondary, non-ideal retention mechanism, leading to a gradual "bleeding" of the compound from the column rather than a sharp, defined band.

  • Solutions:

    • Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is a common choice.[1]

      • Action: Add 0.1% to 1% triethylamine to your mobile phase (e.g., 1 mL of TEA in 1 L of your hexane/ethyl acetate mixture).

      • Mechanism: The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively masking them from your pyridine compound.[1] This allows for a more uniform interaction based on polarity, resulting in symmetrical, sharp peaks.

    • Stationary Phase Deactivation: You can neutralize the silica gel before packing the column.

      • Action: Prepare a slurry of your silica gel in the mobile phase containing 1% triethylamine. Let it stand for an hour before packing the column. This pre-treats the entire stationary phase.[2]

Issue 2: Low or No Recovery of the Product

Q: I've run my column, but I have very low recovery of my compound, or in the worst case, it seems to have disappeared. What happened?

A: This alarming issue can stem from several factors, from compound instability to incorrect elution conditions.

  • Root Cause 1: On-Column Degradation: this compound, like many functionalized pyridines, can be sensitive to the acidic environment of silica gel.[2] The chloromethyl group is an electrophilic site, and the acidic surface can catalyze decomposition or irreversible binding.

    • Diagnostic Test (2D TLC): Before running a large-scale column, you can check for stability.[3]

      • Spot your crude material on the bottom-left corner of a square TLC plate.

      • Develop the plate in your chosen solvent system.

      • Dry the plate completely, then rotate it 90 degrees counter-clockwise.

      • Develop the plate again in the same solvent system.

      • If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.[3]

    • Solutions:

      • Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Neutral or basic alumina is a common alternative for acid-sensitive compounds.[2]

      • Deactivate Silica: As mentioned for tailing, pre-treating the silica with triethylamine can also prevent acid-catalyzed degradation.[2][4]

  • Root Cause 2: Incorrect Mobile Phase Polarity: The chosen eluent may be too weak (non-polar) to move your compound off the column.[5]

    • Solution: After your expected fractions have been collected, perform a "methanol purge" by flushing the column with 100% methanol or a highly polar mixture like 10% MeOH in dichloromethane.[3][5] Collect these fractions and check by TLC. If your compound is present, it means your initial mobile phase was not polar enough. You must re-optimize your eluent system using TLC to achieve an Rf value between 0.2 and 0.4 for the target compound.[2]

  • Root Cause 3: Volatility: Halogenated pyridines can be volatile.[6]

    • Solution: When removing the solvent from your collected fractions using a rotary evaporator, use a lower bath temperature and avoid applying a very high vacuum to prevent loss of the product.[6]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start Purification problem Poor Separation or Low Recovery? start->problem check_tailing Is there peak tailing? problem->check_tailing Yes success Successful Purification problem->success No add_tea Add 0.1-1% TEA to Mobile Phase check_tailing->add_tea Yes check_recovery Is recovery low or zero? check_tailing->check_recovery No add_tea->check_recovery run_2d_tlc Perform 2D TLC to check stability check_recovery->run_2d_tlc Yes check_recovery->success No is_stable Is compound stable? run_2d_tlc->is_stable use_alumina Switch to Neutral Alumina or Deactivated Silica is_stable->use_alumina No check_polarity Did a high-polarity flush elute product? is_stable->check_polarity Yes reoptimize_tlc Re-optimize Mobile Phase using TLC (Rf 0.2-0.4) use_alumina->reoptimize_tlc check_polarity->reoptimize_tlc Yes check_polarity->success No reoptimize_tlc->success

Caption: A workflow for troubleshooting common chromatography issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Standard flash silica gel (40-63 µm) is the most common and cost-effective choice.[2][7] However, if you experience degradation or irreversible adsorption, consider using silica gel that has been neutralized with triethylamine or switching to neutral alumina.[2][4]

Q2: How do I select the right mobile phase (eluent)? A2: Mobile phase selection is critical and must be done empirically using Thin-Layer Chromatography (TLC) before every column.[2]

  • Starting Point: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[2]

  • Optimization Goal: The goal is to find a solvent ratio where your target compound, this compound, has an Rf value between 0.2 and 0.4.[2] This range typically provides the best separation from impurities.

  • Modifier: As discussed, always include 0.1-1% triethylamine in your eluent system to prevent peak tailing.[1][2]

Q3: My starting material is this compound hydrochloride. Can I run this directly on a silica column? A3: It is highly inadvisable. The hydrochloride salt is a polar, ionic compound that will likely remain at the origin of the silica gel column under normal-phase conditions. Before chromatography, you must perform a basic aqueous work-up (e.g., with sodium bicarbonate solution) to neutralize the HCl salt and extract the free base into an organic solvent.[8] This free base is the species you will purify by column chromatography.

Q4: Should I load my sample wet or dry? A4: Both methods work, but dry loading is often superior for achieving the best separation.

  • Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and carefully pipetting it onto the top of the column.[2][9] This is fast but can cause band broadening if too much solvent is used or if the sample has poor solubility.

  • Dry Loading (Recommended): Involves pre-adsorbing your crude material onto a small amount of silica gel.[9] Dissolve your sample in a low-boiling solvent (e.g., DCM or EtOAc), add a few grams of silica gel, and remove the solvent on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique results in a very sharp starting band and often leads to better resolution.[9]

Section 3: Experimental Protocol & Data

Recommended Purification Conditions

This table summarizes typical starting conditions for the purification. The exact solvent ratio must be optimized via TLC.

ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography.[7]
Mobile Phase Hexanes / Ethyl AcetateProvides a good polarity range for many pyridine derivatives.[2]
Mobile Phase Additive 0.1 - 1.0% Triethylamine (TEA)Crucial for preventing peak tailing by masking acidic silanol sites.[1][2]
TLC Optimization Target Rf = 0.2 - 0.4This Rf range generally provides the best separation resolution on a column.[2]
Sample Loading Dry LoadingRecommended for achieving the sharpest bands and best separation.[9]
Step-by-Step Protocol: Flash Column Chromatography

This protocol assumes the starting material is the free base of this compound.

  • TLC Optimization:

    • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5% TEA.

    • Spot your crude material on TLC plates and develop them.

    • Identify the solvent system that gives your target compound an Rf value of approximately 0.3. This will be your column's mobile phase.[2]

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.[2]

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.[2]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the packed silica bed.[2]

    • Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top layer of sand.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 5-10 times the mass of your crude sample) to the solution.[9]

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure (flash chromatography) to begin elution.

    • Collect fractions in an array of test tubes. The size of the fractions depends on the column size, but 10-20 mL per fraction is typical for a medium-sized column.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) at a low temperature to yield the purified this compound.[6]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • BenchChem. (2025).
  • ACS Publications. (2025). Antimalarial Potential of Heme-Targeting Dimeric Compounds.
  • University of Rochester, Department of Chemistry.
  • PubMed. (2007).
  • Chromatography Forum. (2015).
  • ChemistryViews. (2012).
  • BenchChem. (2025).
  • Reddit. (2016).

Sources

Technical Support Center: Recrystallization of 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 3-(Chloromethyl)-2-methylpyridine hydrochloride via recrystallization. As a critical intermediate in numerous synthetic pathways, achieving high purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Recrystallization Challenges

This section addresses specific issues that may arise during the recrystallization of this compound hydrochloride, offering causative explanations and actionable solutions.

Question 1: My compound has "oiled out" during cooling, forming a liquid layer instead of solid crystals. What causes this and how can I resolve it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common challenge, especially with hydrochloride salts which can have depressed melting points in the presence of impurities or solvent.[1][2][3] This phenomenon occurs when the solute precipitates from the solution at a temperature above its melting point, forming an immiscible liquid phase.[2] This oily layer often traps impurities, defeating the purpose of recrystallization.[1][4]

Probable Causes & Solutions:

  • High Solute Concentration & Rapid Cooling: The solution may be too supersaturated, causing the compound to crash out of solution too quickly.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% v/v) of the primary ("good") solvent to reduce the supersaturation level.[2] Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote the slow, ordered crystal growth required for high purity.[2]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound (or its eutectic mixture with impurities).

    • Solution: Select a solvent or solvent system with a lower boiling point. For instance, if you are using ethanol (BP 78 °C), consider trying isopropanol (BP 82.5 °C) or a mixture with a lower-boiling co-solvent. The goal is to ensure the solution's saturation point is reached at a temperature below the compound's melting point.[5]

  • High Impurity Load: Significant levels of impurities can depress the melting point of the solute, increasing the likelihood of oiling out.[3]

    • Solution: If the crude material is heavily contaminated, consider a pre-purification step. This could involve a simple wash of the crude solid with a solvent in which the desired compound is insoluble but impurities are (e.g., cold toluene or diethyl ether), or a preliminary purification by column chromatography if feasible.[6]

Question 2: The solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?

Answer:

This is indicative of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[7][8] This can happen with highly purified compounds or when the cooling vessel is exceptionally smooth.

Probable Causes & Solutions:

  • Lack of Nucleation Sites: Crystal formation requires an initial site for the lattice to begin growing.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus.[2][7] The microscopic imperfections in the glass provide nucleation points for crystallization to begin.

    • Solution 2: Seeding: Introduce a "seed crystal"—a tiny speck of the pure, solid compound—into the cold solution.[2][7] This provides a perfect template for further crystal growth.

  • Excessive Solvent: You may have simply used too much solvent, and the solution is not yet saturated even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent (10-20%).[2] Allow the solution to cool again slowly. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.

Question 3: My final yield of recrystallized product is very low. What went wrong?

Answer:

A low recovery is a common issue and can often be traced back to several procedural steps. While some loss of product to the mother liquor is inevitable, excessive loss can be minimized.[9]

Probable Causes & Solutions:

  • Using Too Much Solvent: The most frequent cause of low yield is dissolving the crude material in an excessive volume of hot solvent.[7][9] The more solvent used, the more compound will remain dissolved upon cooling.

    • Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[7] Add the hot solvent in small portions to the solid, waiting for it to dissolve before adding more.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), significant product can be lost on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the filtration. Keep the solution at or near its boiling point during the transfer.[8] If crystallization does occur in the funnel, it may be possible to rinse it with a small amount of fresh, hot solvent.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve and wash away some of your product.[7]

    • Solution: Wash the filter cake with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum to pull the wash through.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for recrystallizing this compound hydrochloride?

An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at low temperatures.[10] Given that this compound hydrochloride is a polar, organic salt, polar protic solvents are excellent starting points. Water can be a good choice for highly polar compounds, but alcohols like ethanol or isopropanol often provide a better solubility gradient.[11] A mixed-solvent system is often highly effective.[5]

Q2: What are some recommended solvent systems?

A mixed-solvent or "solvent-antisolvent" approach is often highly effective for polar compounds.[12] In this method, the compound is dissolved in a minimum of a hot "good" solvent (in which it is very soluble), and a "poor" or "antisolvent" (in which it is insoluble) is added dropwise until the solution becomes faintly cloudy (turbid). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Good Solvent (Polar)Compatible Antisolvent (Non-polar)Comments
Ethanol / MethanolTolueneToluene is an effective antisolvent and was used as the reaction solvent in one synthesis method.[13]
Isopropanol (IPA)Heptane / HexaneA common and effective pair for moderately polar compounds.
AcetoneDiethyl Ether / HeptaneAcetone is a polar aprotic option; care must be taken due to its low boiling point.[14]
WaterEthanol / AcetoneAs the compound is water-soluble, water can be the "good" solvent, with a miscible organic solvent as the antisolvent.[15]

Q3: What are the likely impurities I need to remove?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 3-(hydroxymethyl)-2-methylpyridine with thionyl chloride.[16]

  • Unreacted Starting Material: 3-(hydroxymethyl)-2-methylpyridine. This is more polar and may be removed by selecting a solvent system where it remains in the mother liquor.

  • Side-Products: Impurities from the chlorination reaction or prior synthetic steps. A patent for a related compound mentions impurities like lutidines and their N-oxides.[17]

  • Color: If your crude product is colored (e.g., yellow or tan), this may be due to polymeric or oxidized impurities.[15] These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration, but be aware that charcoal can also adsorb your product and reduce yield.

Q4: What specific safety precautions are necessary?

  • Compound Hazards: this compound hydrochloride is classified as an acute oral toxin and an irritant. It is also hygroscopic (readily absorbs moisture from the air).[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Always be aware of the flammability and toxicity of the solvents being used. Never heat flammable organic solvents with an open flame; use a steam bath, heating mantle, or hot plate. Ensure your glassware is free of cracks and is securely clamped.

Visualized Workflow: Troubleshooting Recrystallization

The following diagram outlines a decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start: Cool Supersaturated Solution check_crystals Crystals Formed? start->check_crystals oiling_out Problem: 'Oiling Out' Occurred check_crystals->oiling_out No, liquid droplets form no_crystals Problem: No Crystals Formed check_crystals->no_crystals No, solution remains clear success Success: Proceed to Filtration & Drying check_crystals->success Yes oil_solution_1 Re-heat to dissolve oil. Add 5-10% more 'good' solvent. oiling_out->oil_solution_1 no_xtal_solution_1 Induce Crystallization: 1. Scratch inner surface of flask. 2. Add a seed crystal. no_crystals->no_xtal_solution_1 oil_solution_2 Cool solution much more slowly. Insulate flask. oil_solution_1->oil_solution_2 oil_solution_2->start Retry Cooling check_saturation Still No Crystals? no_xtal_solution_1->check_saturation check_saturation->success Yes, crystals form no_xtal_solution_2 Solution is likely not saturated. Boil off some solvent and re-cool. check_saturation->no_xtal_solution_2 No no_xtal_solution_2->start Retry Cooling

Caption: Troubleshooting decision tree for recrystallization.

General Protocol: Mixed-Solvent Recrystallization

This protocol provides a general methodology for purifying this compound hydrochloride using a solvent/antisolvent system (e.g., Isopropanol/Heptane).

  • Preparation: Place the crude this compound hydrochloride solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: In a separate beaker, gently heat the "good" solvent (e.g., isopropanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring until the solid is completely dissolved. Use the absolute minimum amount of solvent necessary.

  • Addition of Antisolvent: While keeping the solution hot and stirring, add the "antisolvent" (e.g., heptane) dropwise using a pipette or dropping funnel. Continue adding until you observe a persistent cloudiness (turbidity), indicating the solution is saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold antisolvent (or the solvent mixture) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper under vacuum. For final drying, the solid can be transferred to a watch glass or drying oven (use a temperature well below the compound's melting point).

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Tajima, S., et al. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • Thompson Rivers University. (n.d.). Crystallization.
  • University of York Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
  • Unknown. (n.d.).
  • U.S. Patent 5,942,625. (1999). Preparation of chloromethylpyridine hydrochlorides.
  • Nichols, L. (n.d.). Recrystallization.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information.
  • Unknown. (n.d.).
  • Reddit r/chemistry. (2013). Recrystallization (help meeeeee).
  • Chinese Patent CN105085377A. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Chinese Patent CN101648907A. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Professor Dave Explains. (2020, January 10).
  • ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
  • Wikipedia. (n.d.). 2-Chloromethylpyridine.

Sources

Navigating the Challenges of 2,3-Lutidine Chlorination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective chlorination of 2,3-lutidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent electronic properties of the 2,3-lutidine ring present unique challenges in controlling the position of chlorination. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve your desired regioselectivity with higher yields and purity.

Understanding the Core Challenge: Regioselectivity in 2,3-Lutidine

The pyridine ring is electron-deficient, which generally makes electrophilic substitution more difficult than on a benzene ring. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. In 2,3-lutidine, the two methyl groups are electron-donating, which activates the ring towards substitution. However, they also introduce steric hindrance and create a complex interplay of electronic effects that can lead to a mixture of chlorinated products. The primary goal is to direct the chlorination to a specific position (C4, C5, or C6) while minimizing the formation of undesired isomers and side-products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.

Q1: My reaction is producing a mixture of monochlorinated isomers (4-chloro, 5-chloro, and 6-chloro-2,3-lutidine) with no clear selectivity. How can I favor one isomer over the others?

A1: This is the most common challenge. Achieving high regioselectivity requires a careful selection of reaction conditions. Here’s a breakdown of factors to consider:

  • Steric Hindrance: The C6 position is sterically hindered by the adjacent methyl group at C2. Therefore, chlorination at C6 is generally less favorable with bulky chlorinating agents. To favor chlorination at the less hindered C4 and C5 positions, consider using a sterically demanding chlorinating agent or catalyst system.

  • Electronic Effects: The nitrogen atom strongly deactivates the C4 and C6 positions. The methyl groups activate the ring, but their influence is subtler. To overcome the deactivating effect of the nitrogen, consider strategies that modify the electronic nature of the ring.

  • N-Oxide Strategy: A highly effective method to control regioselectivity in pyridines is through the formation of the N-oxide.[1] The N-oxide group is strongly activating and directs electrophilic substitution to the C4 (para) and C2/C6 (ortho) positions. In the case of 2,3-lutidine N-oxide, the C4 position becomes highly activated, making it the prime target for chlorination. Subsequent deoxygenation of the N-oxide will yield the desired 4-chloro-2,3-lutidine.

Experimental Workflow for N-Oxide Strategy:

Caption: N-Oxide strategy for regioselective C4-chlorination.

Q2: I am observing significant side-chain chlorination on the methyl groups. How can I prevent this?

A2: Side-chain chlorination is typically indicative of a radical reaction mechanism. This is often promoted by high temperatures and exposure to UV light.

  • Control Temperature: Perform the reaction at lower temperatures. Electrophilic aromatic substitution is generally favored at or below room temperature, while radical chain reactions often require thermal initiation.

  • Exclude Light: Run the reaction in the dark or in a flask wrapped in aluminum foil to prevent photochemical initiation of radical chlorination.

  • Choice of Chlorinating Agent: Some chlorinating agents are more prone to generating radicals. For example, chlorine gas (Cl₂) under UV light or at high temperatures will favor side-chain chlorination. Reagents like N-chlorosuccinimide (NCS) in the presence of an acid catalyst, or phosphorus oxychloride (POCl₃), are more likely to proceed through an electrophilic pathway.

Q3: The reaction is very slow or does not proceed to completion. What can I do to improve the reaction rate and yield?

A3: The low reactivity of the pyridine ring can lead to sluggish reactions. Here are some strategies to enhance reactivity:

  • Catalysis: The use of a Lewis acid or a strong protic acid catalyst can increase the electrophilicity of the chlorinating agent, thereby accelerating the reaction.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates.[2] Polar aprotic solvents like acetonitrile or nitromethane can help to stabilize charged intermediates in the electrophilic substitution mechanism, potentially increasing the reaction rate.

  • Temperature: While high temperatures can promote side-chain chlorination, a moderate increase in temperature may be necessary to drive the desired aromatic chlorination to completion. Careful optimization is key.

  • Activating Groups: As mentioned in A1, converting the pyridine to its N-oxide is a powerful way to activate the ring system.[1]

Q4: I am trying to synthesize 6-chloro-2,3-lutidine, but the yield is consistently low due to steric hindrance. Are there any specific strategies for this isomer?

A4: Directing chlorination to the sterically hindered C6 position is challenging. Here are a couple of approaches to consider:

  • Directed Ortho Metalation (DoM): This strategy involves using a directing group to deprotonate a specific position with a strong base (like n-butyllithium), followed by quenching with an electrophilic chlorine source. For 2,3-lutidine, this is complex due to the presence of two methyl groups which can also be deprotonated. A more advanced approach might involve introducing a directing group at the C2-methyl position.

  • Alternative Synthetic Routes: It may be more efficient to synthesize the 6-chloro-2,3-lutidine isomer through a different synthetic pathway rather than direct chlorination. For example, a cyclization reaction to form the pyridine ring with the chlorine atom already in place could be a viable option.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose chlorinating agent for 2,3-lutidine?

A: There is no single "best" agent, as the optimal choice depends on the desired regioselectivity and reaction conditions. However, for a controlled electrophilic chlorination, N-chlorosuccinimide (NCS) in the presence of an acid catalyst is often a good starting point due to its solid form and milder reactivity compared to chlorine gas. For chlorination of the N-oxide, phosphorus oxychloride (POCl₃) is a common and effective reagent.[3]

Q: How can I effectively monitor the progress of my reaction and identify the different isomers?

A: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

  • TLC: Provides a quick and easy way to monitor the consumption of the starting material and the formation of products.

  • GC-MS: Is invaluable for separating the different chlorinated isomers and confirming their identity through their mass spectra. The fragmentation patterns can help distinguish between the isomers. For quantitative analysis of the isomer ratio, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often used.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the purified isomers.

Q: What are the primary safety precautions I should take when performing these chlorination reactions?

A: Chlorinating agents can be corrosive, toxic, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when working with reagents like POCl₃ and PCl₅, as they react violently with water.

Detailed Experimental Protocol: Regioselective Synthesis of 4-Chloro-2,3-lutidine via the N-Oxide Strategy

This protocol provides a step-by-step method for the synthesis of 4-chloro-2,3-lutidine, a commonly desired isomer.

Part 1: Synthesis of 2,3-Lutidine N-Oxide

  • Dissolve 2,3-lutidine: In a round-bottom flask, dissolve 1 equivalent of 2,3-lutidine in glacial acetic acid.

  • Cool the solution: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Add hydrogen peroxide: Slowly add 1.5 equivalents of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-lutidine N-oxide.

Part 2: Chlorination of 2,3-Lutidine N-Oxide

  • Set up the reaction: In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place the crude 2,3-lutidine N-oxide.

  • Add POCl₃: Slowly add 3 equivalents of phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Heat: After the addition, heat the reaction mixture to reflux (approximately 110-120 °C) for 2-3 hours.

  • Monitoring: Monitor the reaction by GC-MS to confirm the formation of the desired product.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-2,3-lutidine.

Data Summary Table:

StepReactantReagentProductTypical Yield
1 2,3-LutidineH₂O₂/AcOH2,3-Lutidine N-Oxide>90%
2 2,3-Lutidine N-OxidePOCl₃4-Chloro-2,3-lutidine70-85%

Logical Flow for Troubleshooting:

Troubleshooting_Flow Start Reaction Start Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Desired_Product High Yield of Desired Isomer? Analysis->Desired_Product End Process Complete Desired_Product->End Yes Low_Selectivity Low Regioselectivity Desired_Product->Low_Selectivity No, Mixture of Isomers Side_Chain_Chlorination Side-Chain Chlorination Detected Desired_Product->Side_Chain_Chlorination No, Side-Chain Products Low_Conversion Low Conversion/Yield Desired_Product->Low_Conversion No, Low Yield Action_Selectivity Implement N-Oxide Strategy or Change Catalyst/Solvent Low_Selectivity->Action_Selectivity Action_Side_Chain Lower Temperature Exclude Light Change Chlorinating Agent Side_Chain_Chlorination->Action_Side_Chain Action_Conversion Increase Temperature Moderately Add Catalyst Use Activating Group (N-Oxide) Low_Conversion->Action_Conversion Action_Selectivity->Start Action_Side_Chain->Start Action_Conversion->Start

Caption: Troubleshooting flowchart for 2,3-lutidine chlorination.

References

  • ResearchGate. Optimization of the Chlorination Conditions.
  • ResearchGate. Regioselective chlorination of pyridine N-oxides under optimized....
  • ResearchGate. Optimization of reaction conditions. [a].
  • National Center for Biotechnology Information. [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives].
  • MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
  • Google Patents. US6051714A - Processes for dechlorinating pyridines.
  • Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.
  • Google Patents. CN1317268C - The preparation method of 2,6-lutidine.
  • ResearchGate. Optimization of the reaction conditions.
  • National Center for Biotechnology Information. 2,3-Lutidine | C7H9N - PubChem.
  • Wiley Online Library. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization.
  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. US3227766A - Stabilization of hydrocarbon halides.
  • ResearchGate. Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines....
  • Google Patents. US4256894A - Preparation of chlorinated pyridines.
  • Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • National Center for Biotechnology Information. Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine.
  • ResearchGate. Optimization of the reaction conditions. a.
  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Suzhou Senfeida Chemical Co., Ltd. China 2,3-Lutidine Manufacturers Suppliers Factory.
  • CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
  • ScienceDirect. Unexpected Products and Reaction Mechanisms of the Aqueous Chlorination of Cimetidine.
  • ResearchGate. 2,3-Lutidine | Request PDF.
  • National Center for Biotechnology Information. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
  • Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Japan International Cooperation Agency. III Analytical Methods.
  • National Center for Biotechnology Information. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
  • MDPI. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • ResearchGate. (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments.
  • Loba Chemie. 583-61-9 CAS | 2, 3-LUTIDINE | Laboratory Chemicals | Article No. 4454G.
  • ACS Publications. Regioselective para-chlorination of activated aromatic compounds.

Sources

Technical Support Center: Handling and Quenching of 3-(Chloromethyl)-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Chloromethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and quenching of reactions involving this versatile reagent. Our goal is to equip you with the knowledge to perform these reactions safely and efficiently, and to troubleshoot common issues.

I. Core Concepts: Understanding this compound

This compound, often supplied as its hydrochloride salt, is a key building block in medicinal chemistry. Its utility stems from the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the introduction of diverse functionalities onto the pyridine scaffold.[1] However, its reactivity also necessitates careful handling and well-designed quenching procedures.

This guide will address critical aspects of working with this compound, from initial handling to the final quench of your reaction mixture.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound.

Q1: What are the primary hazards associated with this compound hydrochloride?

A1: this compound hydrochloride is classified as a hazardous substance. Key hazards include:

  • Corrosive: It can cause severe skin burns and eye damage.[2]

  • Harmful if swallowed: It is acutely toxic via the oral route.[3]

  • Irritant: It may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Q2: How should I properly store this compound hydrochloride?

A2: Due to its reactivity and potential for degradation, proper storage is crucial. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Some suppliers recommend refrigeration.

Q3: My this compound hydrochloride is a solid. Do I need to freebase it before reaction?

A3: Not necessarily. Most protocols for nucleophilic substitution with this reagent account for the hydrochloride salt by using at least two equivalents of a base: one to neutralize the HCl salt and another to deprotonate the nucleophile (if required).[1]

Q4: What are some common side reactions to be aware of?

A4: Besides the desired nucleophilic substitution, several side reactions can occur:

  • Hydrolysis: The chloromethyl group can react with water, especially under basic conditions, to form the corresponding hydroxymethylpyridine. Therefore, maintaining anhydrous reaction conditions is important.[6]

  • Di-substitution: With certain nucleophiles, particularly primary amines, there is a risk of the product acting as a nucleophile itself and reacting with another molecule of the starting material.[6]

  • Reaction with Solvent: In some cases, solvents can participate in the reaction. For example, at high temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile.[6]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during reactions and work-up involving this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Reagent2. Insufficient Base3. Low Reaction Temperature4. Steric Hindrance1. Check the purity and age of your this compound. Consider purchasing a fresh batch.2. Ensure you are using at least two equivalents of base if starting with the hydrochloride salt. Use a sufficiently strong base to deprotonate your nucleophile.3. Gradually increase the reaction temperature. Some nucleophilic aromatic substitutions require elevated temperatures to proceed at a reasonable rate.[6]4. If your nucleophile is bulky, consider using a less hindered alternative if possible.
Formation of Multiple Products 1. Di-substitution2. Side reaction with solvent3. Impurities in starting material1. Use a larger excess of the nucleophile or add the this compound slowly to the reaction mixture.2. If using DMF at high temperatures, consider switching to a more stable solvent like DMSO.[6]3. Analyze the starting material for impurities. Common impurities can include unreacted precursors or over-chlorinated species.[7][8]
Difficult Product Purification 1. Presence of polar byproducts2. Product is an oil instead of a solid1. A mild acidic wash (e.g., dilute HCl) can help remove basic impurities. A wash with saturated aqueous sodium bicarbonate can remove acidic byproducts. Standard workup often involves extraction, washing with brine, and drying over an anhydrous salt.[1]2. If crystallization fails, consider purification by column chromatography. If the product is an amine, it may be possible to precipitate it as an HCl salt.
Exothermic or Uncontrolled Quench 1. Quenching too quickly2. Quenching a large excess of a highly reactive reagent (e.g., NaH)3. Incomplete reaction1. Always add the quenching agent slowly and with efficient stirring, while monitoring the temperature of the reaction mixture.2. For reactions using strong, water-reactive bases like sodium hydride, a stepwise quenching protocol is essential (see Section IV).[9][10]3. Be aware that unreacted this compound can still react with the quenching agent (e.g., water, alcohols), potentially generating heat.

IV. Experimental Protocols: Quenching Procedures

The quenching of a reaction is a critical step that must be performed with care to ensure safety and to facilitate product isolation. The appropriate quenching procedure depends on the reagents used in your reaction.

Protocol 1: General Quenching of Nucleophilic Substitution Reactions

This protocol is suitable for reactions that do not involve highly water-reactive reagents like sodium hydride.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice-water bath. This helps to control any potential exotherm during the quench.

  • Slow Addition of Quenching Agent: With vigorous stirring, slowly add cold water dropwise to the reaction mixture.[1]

  • Monitor for Exotherm: Monitor the internal temperature of the flask. If a significant increase in temperature is observed, slow down the rate of addition.

  • Proceed to Work-up: Once the quenching is complete (i.e., no further gas evolution or heat generation), the reaction mixture can be warmed to room temperature and proceed to the extractive work-up.

Protocol 2: Stepwise Quenching for Reactions Involving Sodium Hydride (NaH)

Sodium hydride is a highly reactive base that reacts violently with water to produce flammable hydrogen gas. A stepwise quench with progressively more reactive protic solvents is mandatory for safety.[9][11]

Step-by-Step Methodology:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quench with Isopropanol: Slowly and dropwise, add isopropanol to the reaction mixture with vigorous stirring. You will observe gas evolution (H₂). Continue adding isopropanol until the gas evolution subsides.[10]

  • Quench with Methanol: After the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive than isopropanol and will quench any remaining traces of NaH. Again, wait for gas evolution to cease.[9]

  • Final Quench with Water: Once the reaction with methanol is complete, slowly add water to ensure all reactive materials are quenched.[11]

  • Neutralization and Work-up: After the final quench, the mixture may be basic. You can neutralize it with a dilute acid (e.g., 1M HCl) before proceeding to the extractive work-up.

V. Visualizing Workflows

Understanding the sequence of operations is key to successful experimentation. The following diagrams, rendered in DOT language, illustrate the general experimental workflow and the critical decision-making process for quenching.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Nucleophile & Base Dissolve Nucleophile & Base Add this compound HCl Add this compound HCl Dissolve Nucleophile & Base->Add this compound HCl Anhydrous Solvent Stir at Temp. Stir at Temp. Add this compound HCl->Stir at Temp. Monitor Progress (TLC/LCMS) Monitor Progress (TLC/LCMS) Stir at Temp.->Monitor Progress (TLC/LCMS) Quench Reaction Quench Reaction Monitor Progress (TLC/LCMS)->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Wash & Dry Organic Layer Wash & Dry Organic Layer Extract Product->Wash & Dry Organic Layer Concentrate Concentrate Wash & Dry Organic Layer->Concentrate Purify (Column/Recrystallization) Purify (Column/Recrystallization) Concentrate->Purify (Column/Recrystallization) Characterize Product Characterize Product Purify (Column/Recrystallization)->Characterize Product

Caption: General experimental workflow for nucleophilic substitution.

Quenching Decision Pathway

G start Reaction Complete decision Used NaH or other reactive hydride? start->decision quench_stepwise Stepwise Quench: 1. Isopropanol 2. Methanol 3. Water decision->quench_stepwise Yes quench_direct Direct Quench: Slowly add cold water decision->quench_direct No workup Proceed to Extractive Work-up quench_stepwise->workup quench_direct->workup

Caption: Decision pathway for quenching reactions.

VI. References

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • University of California, Los Angeles. (2018). Sodium-quench-reaction-gone-bad. [Link]

  • Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. [Link]

  • American Elements. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. [Link]

  • LabSolutions. (n.d.). 3-Chloro-2-(chloromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]

  • Khan, I. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(16), 4999. [Link]

  • Chen, J. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. CN105085377A.

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.

  • U.S. Patent No. 4,221,913. (1980). Preparation of 2-(Chloromethyl)pyridine.

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-(Chloromethyl)-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this critical synthetic transformation. As a key building block in pharmaceuticals and agrochemicals, achieving high yields of this compound is often paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your laboratory work.

Core Troubleshooting Guide

This section addresses the most common and impactful issues that lead to low conversion rates. Each entry explains the underlying chemical principles and provides actionable steps for resolution.

Question 1: My conversion of 2,3-lutidine (2-methyl-3-methylpyridine) to this compound is very low. Where should I start my investigation?

Low conversion is a frequent issue that can typically be traced back to one of three areas: the reaction mechanism, reagent quality, or reaction conditions. The most common synthesis route is a free-radical chlorination of the 3-methyl group of 2,3-lutidine. This reaction is highly sensitive to inhibitors, moisture, and incorrect initiation.

Initial Diagnostic Workflow:

  • Confirm the Reaction Pathway: The selective chlorination of one methyl group over another on a lutidine ring is challenging. The target transformation relies on a free-radical mechanism, typically using reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator. Confirm that you are not using conditions that favor electrophilic aromatic substitution on the pyridine ring.

  • Assess Reagent Purity:

    • Starting Material: Is your 2,3-lutidine pure? Contaminants can interfere with radical propagation.

    • Chlorinating Agent: NCS is a common choice. It should be a pure, white crystalline solid. If it is discolored, it may have decomposed. Recrystallize from acetic acid if purity is suspect.

    • Solvent: Solvents must be anhydrous. The presence of water can consume reagents and lead to undesirable side reactions.[1]

    • Initiator: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) decompose over time. Use a fresh bottle or test for activity.

  • Review Reaction Conditions:

    • Temperature: Radical reactions require a specific temperature range to ensure proper initiation without promoting unwanted side reactions or initiator decomposition.

    • Light: Many radical chlorinations are initiated by UV light.[2] Ensure your reaction is either appropriately irradiated or shielded from light, depending on your chosen initiation method.

    • Atmosphere: Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from interfering with radical intermediates.

Below is a workflow to guide your troubleshooting process.

G start Low Conversion Observed reagent_check Step 1: Verify Reagent Purity & Integrity - 2,3-Lutidine - Chlorinating Agent (e.g., NCS) - Radical Initiator (e.g., AIBN) - Anhydrous Solvent start->reagent_check Start Here condition_check Step 2: Review Reaction Conditions - Temperature Control - Inert Atmosphere (N₂/Ar) - Light Source/Exclusion reagent_check->condition_check Reagents OK mechanism_check Step 3: Analyze Reaction Mechanism - Correct Initiator? - Evidence of Side Reactions? (e.g., Ring Chlorination, Dichlorination) condition_check->mechanism_check Conditions OK workup_check Step 4: Evaluate Workup & Purification - Product Instability? - Inefficient Extraction? - Column Chromatography Issues? mechanism_check->workup_check Mechanism Correct solution Problem Resolved workup_check->solution Workup Optimized

Caption: General troubleshooting workflow for low conversion rates.

Specific FAQs and In-depth Explanations
Question 2: I see a significant amount of starting material left, and multiple new spots on my TLC plate. What are the likely side reactions?

The presence of multiple products indicates a lack of selectivity. In the free-radical chlorination of 2,3-lutidine, several side reactions can compete with the desired transformation.

Plausible Side Reactions:

  • Ring Chlorination: Although less likely under radical conditions, any contamination with species that promote electrophilic substitution can lead to chlorination on the electron-rich pyridine ring.[3]

  • Over-chlorination: The desired product, this compound, can undergo further radical chlorination to yield 3-(dichloromethyl)-2-methylpyridine or even chlorination at the 2-methyl position.

  • Chlorination of the 2-Methyl Group: While the 3-methyl group is generally more susceptible to radical chlorination in this system, some amount of 2-(chloromethyl)-3-methylpyridine may form.

  • Polymerization: Pyridine derivatives can sometimes polymerize under radical conditions, leading to an intractable reaction mixture.

The diagram below illustrates the competition between the desired reaction and common side pathways.

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions start 2,3-Lutidine desired_product 3-(Chloromethyl)- 2-methylpyridine start->desired_product Radical Chlorination (Correct Conditions) ring_chlor Ring Chlorinated Isomers start->ring_chlor Electrophilic Conditions isomer_chlor 2-(Chloromethyl)- 3-methylpyridine start->isomer_chlor Poor Selectivity over_chlor Di/Trichlorinated Products desired_product->over_chlor Excess Reagent/ Long Reaction Time

Caption: Desired reaction versus common side reaction pathways.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. A slight excess (1.05-1.1 equivalents) is often optimal.

  • Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the most kinetically accessible C-H bond.

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction. Stop the reaction once the starting material is consumed to prevent the formation of over-chlorinated products.

Question 3: What is the specific role of the radical initiator and how do I choose the right one?

A radical initiator is a substance that generates radical species under mild conditions, kicking off the chain reaction.[4] For chlorination, the initiator helps create the initial chlorine radical (Cl•) that propagates the reaction.[2][5]

InitiatorTypical Decomposition Temp. (°C)Comments
AIBN (Azobisisobutyronitrile) 60-80Most common and reliable. Cleanly decomposes to nitrogen gas and cyanoisopropyl radicals.[4]
BPO (Benzoyl Peroxide) 80-100Also common, but can lead to side reactions from the benzoyloxy radicals.[4]
UV Light (Photolysis) N/A (Ambient)A very clean initiation method. Requires a photoreactor. The Cl-Cl bond in Cl₂ or the N-Cl bond in NCS can be cleaved by UV light.[4]

Expert Insight: A common mistake is to run the reaction at a temperature too low for the chosen initiator to decompose efficiently. For AIBN, the reaction solvent should be refluxing at a temperature within its active range (e.g., carbon tetrachloride at ~77°C or benzene at ~80°C). If your solvent boils at a lower temperature, the initiation will be too slow, leading to low conversion.

Question 4: My product appears to be degrading during workup or purification. How can I improve its stability?

This compound can be unstable, particularly in the presence of nucleophiles, water, or bases, and at elevated temperatures.[1] The chloromethyl group is a potent electrophile, making the compound susceptible to hydrolysis or reaction with other nucleophiles.

Protocol for Stable Product Isolation:

  • Quenching: At the end of the reaction, cool the mixture to 0°C. Quench carefully with a cold, dilute aqueous solution of sodium bicarbonate or sodium sulfite to neutralize any remaining acid and destroy excess chlorinating agent.

  • Extraction: Promptly extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate. Do not let the product sit in the aqueous phase for extended periods, especially if it is basic.[1][6]

  • Drying and Concentration: Dry the organic layer thoroughly with anhydrous magnesium sulfate or sodium sulfate. Concentrate the solvent in vacuo at low temperatures (<40°C) to prevent thermal degradation.

  • Purification: If column chromatography is necessary, use a neutral stationary phase like silica gel and elute quickly. Deactivation of the silica gel with a small percentage of triethylamine in the eluent can sometimes prevent on-column degradation. The product should be stored in a cool, dark place under an inert atmosphere.[1]

Key Experimental Protocols
Protocol 1: Standard Free-Radical Chlorination with NCS

This protocol provides a robust starting point for the synthesis.

Reagents & Equipment:

  • 2,3-Lutidine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq), recrystallized

  • AIBN (0.05 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Benzene

  • Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, and heating mantle

Procedure:

  • To a dry, three-neck flask under a nitrogen atmosphere, add 2,3-lutidine and anhydrous CCl₄.

  • Add NCS to the solution.

  • Add AIBN to the mixture.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete in 4-8 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with a 5% aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • The crude product can be purified by vacuum distillation or flash column chromatography.

References
  • Preparation of chloromethylpyridine hydrochlorides. (U.S. Patent No. 5,942,625A).
  • Method for chlorination of side chain of picolines. (Chinese Patent No. CN101337924A).
  • Applications of N-Chlorosuccinimide in Organic Synthesis.
  • Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]
  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (Chinese Patent No. CN105085377A).
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (U.S. Patent No. 5,329,011A).
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
  • Radical initi
  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. (Canadian Patent No. CA1283413C).
  • Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. (U.S. Patent No. 5,319,088A).
  • Method of side-chain chlorination of 2-chloro-methylpyridine. (European Patent No. EP0557967A1).
  • Preparation of 2-(Chloromethyl)pyridine. (U.S. Patent No. 4,221,913A).
  • Method of chlorinating side chain of 2-chloro-methylpyridine. (U.S. Patent No. 5,324,841A).
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • Procedure for the preparation of α-carboline. Organic Syntheses. [Link]
  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide.
  • This compound. Chongqing Chemdad Co. [Link]
  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox C
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH. [Link]
  • 3-(Chloromethyl)-5-methylpyridine hydrochloride. PubChem. [Link]
  • Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. [Link]
  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PMC - NIH. [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Industrial Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable insights for minimizing impurity formation. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered during industrial-scale production, offering not just solutions but the underlying scientific principles to empower your process development.

Section 1: Frequently Asked Questions - The Fundamentals of Impurity Control

This section addresses the foundational knowledge required to understand and manage pharmaceutical impurities.

Q1: What is a pharmaceutical impurity?

An impurity is any component present in a drug substance or final drug product that is not the desired active pharmaceutical ingredient (API).[2] These unwanted chemicals can arise from numerous sources throughout the manufacturing process and storage, potentially affecting the product's quality and safety.[3][4]

Q2: How are impurities in APIs classified?

According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A and Q3B, impurities are broadly categorized into three main types:[2][3][5]

  • Organic Impurities: These are often process-related or drug-related compounds. They can include starting materials, by-products from side reactions, intermediates, and degradation products.[5][6][7]

  • Inorganic Impurities: These impurities typically originate from the manufacturing process and are not carbon-based. Examples include reagents, ligands, catalysts, heavy metals, and inorganic salts.[1][5][7]

  • Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed from the final API.[1][2][6] Their presence is carefully regulated due to their potential toxicity.[6]

Q3: What are the primary sources of these impurities?

Identifying the origin of an impurity is the first critical step toward its control.[2] Common sources include:

  • Raw Materials: Contaminants may already be present in the starting materials or reagents used for synthesis.[2][3][4][]

  • Manufacturing Process: Side reactions, incomplete reactions, or fluctuations in process parameters like temperature and pH can generate impurities.[2][3][9]

  • Degradation: The API itself can degrade over time due to exposure to heat, light, moisture, or interaction with excipients, forming degradation products.[2][10][11][12]

  • Storage and Packaging: Unsuitable storage conditions can accelerate degradation.[2][] Additionally, compounds can leach from container closure systems into the drug product.[2]

Q4: Why is the control of impurities a critical aspect of drug manufacturing?

Strict control of impurities is fundamental for several reasons:

  • Patient Safety: Certain impurities, especially genotoxic compounds, can pose significant health risks, including toxicity or carcinogenicity, even at very low levels.[1][13][14]

  • Product Efficacy: Impurities can potentially reduce the therapeutic effectiveness of the API.[1][15]

  • Stability and Shelf-Life: The presence of impurities can negatively affect the stability of the API and the final drug product, leading to a reduced shelf life.[1][][15]

  • Regulatory Compliance: Global regulatory authorities like the ICH, FDA, and EMA have established stringent guidelines and thresholds for the reporting, identification, and qualification of impurities to ensure public health.[5][16]

Section 2: Troubleshooting Guide - Proactive Strategies for Impurity Mitigation

This section provides a problem-solving framework for specific issues you may encounter during your experiments and production scale-up.

Q5: An unknown impurity has been detected in our latest batch. What is the systematic approach to identify and control it?

Discovering a new impurity requires a structured investigation. The goal is to move from detection to control efficiently. A robust strategy involves initial assessment, comprehensive characterization, source identification, and finally, the implementation of a control strategy.[17][18]

Below is a workflow diagram illustrating this systematic approach.

G cluster_0 Phase 1: Detection & Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Source Identification cluster_3 Phase 4: Control Strategy A New Impurity Detected (e.g., via HPLC) B Quantify Impurity Level Is it above the Reporting Threshold? A->B C Isolate Impurity (e.g., Prep-HPLC) B->C If > Identification Threshold D Structural Elucidation (LC-MS, NMR, etc.) C->D E Review Synthesis Pathway - Starting Materials? - Intermediates? - By-products? D->E F Forced Degradation Study Is it a degradant? D->F G Source Confirmed E->G F->G H Optimize Process Parameters (Temp, pH, etc.) G->H I Improve Purification Step (e.g., Recrystallization) G->I J Set Specification for Raw Material or In-Process Control G->J K Impurity Controlled Below Qualification Threshold H->K I->K J->K

Caption: Workflow for Identification and Control of a New Impurity.

Q6: We are observing high levels of process-related impurities (e.g., by-products, unreacted intermediates). How can we optimize our reaction conditions?

Process optimization is a critical lever for minimizing the formation of impurities during synthesis.[19][20] By carefully adjusting reaction conditions, you can often favor the desired reaction pathway and suppress the formation of unwanted by-products.[17]

Key Parameters for Optimization:

ParameterImpact on Impurity FormationCausality & Recommended Action
Temperature Can increase the rate of side reactions or degradation.Higher temperatures provide the activation energy for undesired pathways. Action: Evaluate a range of temperatures to find the optimal balance between reaction rate and purity.
pH / Acidity Can catalyze side reactions or cause degradation (e.g., hydrolysis).The stability of reactants, intermediates, and the final product is often pH-dependent. Action: Tightly control the pH throughout the reaction and work-up steps.[2]
Reaction Time Insufficient time leads to unreacted intermediates; excessive time can lead to by-products or degradation.The concentration of the desired product and impurities changes over time. Action: Monitor the reaction profile over time to identify the optimal endpoint where the product is maximized and impurities are minimized.
Reagent Stoichiometry Excess of a reactant can lead to specific by-products or remain as an impurity itself.The molar ratio of reactants directly influences the reaction pathway. Action: Experiment with varying the stoichiometry to reduce the formation of by-products.
Catalyst The choice and concentration of a catalyst can influence selectivity and generate impurities.Catalysts can open up alternative reaction pathways. Impurities within the catalyst itself can also be problematic. Action: Screen different catalysts and ensure their purity. Control catalyst loading precisely.

Q7: Our API is failing tests for residual solvents. What are the best practices for their removal?

Residual solvents are a common issue, and their removal is a key focus of downstream processing.[1][21] The strategy depends on the solvent's properties and the API's stability.

  • Optimize the Final Crystallization Step: The choice of crystallization solvent is crucial. An ideal solvent is one in which the API has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. This differential solubility is key to purification.

  • Enhance Drying Procedures:

    • Vacuum Drying: Lowering the pressure reduces the boiling point of solvents, allowing for their removal at lower temperatures, which is beneficial for heat-sensitive APIs.

    • Temperature Control: Carefully increase the drying temperature to just below the API's degradation point to maximize solvent removal without creating new impurities.

  • Consider Alternative Downstream Techniques:

    • Tangential Flow Filtration (TFF): This membrane-based technique can be used for buffer exchange and removing solvents from biomolecules.[10][22]

    • Gas Stripping: For volatile solvents, passing an inert gas through the product slurry can help carry away the residual solvent.[10]

Q8: Degradation products are increasing during storage and stability studies. How can we improve API stability?

Increased degradation indicates an inherent instability in the API or an interaction with its environment. A forced degradation study is the first step to understanding and mitigating this.[2]

  • Forced Degradation (Stress Testing): Intentionally exposing the API to harsh conditions (e.g., high heat, humidity, strong acid/base, light, oxidation) helps to rapidly identify potential degradation products and understand the degradation pathways.[2] This is crucial for developing stability-indicating analytical methods.[17]

  • Identify Degradation Pathways: Once degradation products are identified, determine the mechanism (e.g., hydrolysis, oxidation, photolysis).

  • Control Storage Conditions: Based on the degradation pathway, implement strict controls. If the API is sensitive to light (photolytic degradation), use light-protective packaging. If it's sensitive to moisture (hydrolysis), control humidity during storage and use appropriate desiccants.[][17]

  • Formulation Optimization: The interaction between the API and excipients can cause degradation.[12] Screen different excipients to find a compatible formulation that enhances stability.

Below is a simplified diagram showing common degradation pathways.

G cluster_stress Stress Conditions cluster_products Degradation Products API Active Pharmaceutical Ingredient (API) Hydrolysis Hydrolysis Products API->Hydrolysis Hydrolysis Oxidation Oxidation Products API->Oxidation Oxidation Photolysis Photolytic Products API->Photolysis Photolysis Water Water / Humidity Water->Hydrolysis Oxygen Oxygen / Peroxides Oxygen->Oxidation Light Light (UV/Vis) Light->Photolysis

Caption: Common API Degradation Pathways Under Stress Conditions.

Section 3: Key Methodologies & Protocols

To effectively troubleshoot impurity issues, robust analytical methods are essential.

Protocol 1: General Protocol for Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying impurities.[23][24]

Objective: To develop a stability-indicating HPLC method capable of separating the main API peak from all known and potential impurities.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a reverse-phase C18 column, as it is versatile for a wide range of organic molecules.

    • Select a mobile phase system, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Development:

    • Run a broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to elute all components and identify the approximate retention times of the API and impurities.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal resolution (>1.5) between the API and the closest eluting impurity.

    • Ensure the method is specific, meaning all impurity peaks are well-separated from each other and the API.[17]

  • Wavelength Selection:

    • Use a Photodiode Array (PDA) detector to analyze the UV spectra of the API and impurities. Select a wavelength that provides a good response for both the API and the impurities of interest.

  • Validation:

    • Perform method validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and assess the intrinsic stability of the API.

Methodology:

  • Prepare Samples: Prepare solutions or suspensions of the API in various media. Include a control sample protected from stress conditions.

  • Apply Stress Conditions:

    • Acid/Base Hydrolysis: Treat the API with 0.1N HCl and 0.1N NaOH at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Treat the API with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Expose the solid API and a solution to high heat (e.g., 80°C).

    • Photostability: Expose the solid API and a solution to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Analysis: Analyze all stressed samples and the control using the developed HPLC-UV impurity profiling method (Protocol 1).

  • Peak Purity and Mass Balance: Use a PDA detector to check for co-eluting peaks. Calculate the mass balance to ensure that the decrease in the API peak corresponds to the increase in impurity peaks.

Section 4: Regulatory Landscape & Quantitative Thresholds

Adherence to regulatory guidelines is mandatory. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in new drug substances and products, respectively.[5][25][26][27]

Q9: What are the ICH thresholds for reporting, identifying, and qualifying impurities?

The ICH establishes thresholds based on the maximum daily dose of the drug. Above these thresholds, specific actions are required.[5]

ICH Q3A/B Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
* TDI = Total Daily Intake
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[5]

  • Identification Threshold: The level above which an impurity's structure must be determined.[5]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[5]

Section 5: Advanced Control Strategies

Q10: How can Process Analytical Technology (PAT) be used for real-time impurity monitoring?

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design and control manufacturing processes through timely measurements of critical quality attributes.[28][29] Instead of relying solely on end-product testing, PAT utilizes in-line or on-line analytical tools to monitor the process in real-time.[30]

  • Real-Time Monitoring: Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can be integrated directly into a reactor to monitor the consumption of reactants and the formation of products and by-products.[28][30]

  • Improved Process Understanding: The vast amount of data collected through PAT provides a deeper understanding of how process parameters affect impurity formation.[30]

  • Proactive Control: By monitoring Critical Process Parameters (CPPs) in real-time, adjustments can be made during the process to prevent deviations that could lead to impurity formation, ensuring the final product meets its Critical Quality Attributes (CQAs).[28][29]

  • Online Chromatography: Systems like online HPLC can automatically draw samples from a process stream, providing near real-time analysis of the impurity profile, which can guide downstream decisions like when to collect fractions during purification.[31][32]

By implementing PAT, manufacturers can shift from a reactive to a proactive approach to quality control, enhancing consistency and minimizing batch failures due to impurity issues.[28]

References
  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. [Link]
  • WebofPharma. (2025).
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • Sannova. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
  • Toref. (2023). 5 Methods for Impurity Profiling in Pharmaceuticals. [Link]
  • Mettler Toledo. (n.d.). Downstream Processing in Biopharmaceuticals | Steps & Instruments. [Link]
  • Labinsights. (2024).
  • Celignis. (n.d.). Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. [Link]
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]
  • Toref. (n.d.). Controlling Impurities In Drug Manufacturing. [Link]
  • PubMed Central. (n.d.).
  • IIP Series. (2023).
  • Acanthus Research. (2015). Control of Potentially Genotoxic Impurities in Drug Products. [Link]
  • ICH. (n.d.). Quality Guidelines. [Link]
  • Technology Networks. (2025).
  • National Institutes of Health (NIH). (n.d.).
  • ScienceScholar. (2022).
  • Senieer. (n.d.).
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
  • BioPharm International. (n.d.).
  • ijrpr. (n.d.).
  • International Journal of Pharmaceutical Erudition. (n.d.). Impurity Profiling and its Significance active Pharmaceutical Ingredients. [Link]
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. [Link]
  • SlideShare. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]
  • Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]
  • PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. [Link]
  • American Pharmaceutical Review. (2023). Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. [Link]
  • U.S. Food and Drug Administration (FDA). (2021). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. [Link]
  • ICH. (2006). Q3B(R2) Guideline.pdf. [Link]
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
  • YouTube. (2023). Process Analytical Technologies in the pharmaceutical industry. [Link]
  • Learn About GMP. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. [Link]
  • PubMed Central. (n.d.).
  • ACS Publications. (2022).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 3-(Chloromethyl)-2-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical synthesis, substituted pyridines are indispensable building blocks. Among these, chloromethyl-methylpyridines serve as versatile intermediates, enabling the introduction of the methylpyridine moiety into a wide array of molecular scaffolds. The reactivity of these compounds, however, is profoundly influenced by the relative positions of the chloromethyl and methyl groups on the pyridine ring. This guide provides an in-depth technical comparison of 3-(chloromethyl)-2-methylpyridine and its key isomers, focusing on their synthesis and, most critically, their differential reactivity in nucleophilic substitution reactions. This analysis is grounded in the principles of physical organic chemistry and supported by available experimental data to inform rational substrate selection and reaction design.

Introduction to the Isomers: Structure and Synthesis

The primary isomers of interest in this guide are this compound, 2-(chloromethyl)-3-methylpyridine, and 4-(chloromethyl)-2-methylpyridine. These compounds are typically synthesized from their corresponding methylpyridine (picoline) precursors. The general synthetic strategy involves the chlorination of a methyl group, which can be achieved through various methods.

A common route involves the initial conversion of the methylpyridine to its corresponding hydroxymethylpyridine, followed by chlorination. For instance, 2,3-dimethylpyridine (2,3-lutidine) can be N-oxidized, followed by a series of transformations to introduce a hydroxyl group at the 2-methyl position, which is then chlorinated using reagents like thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TCCA)[1]. Another approach is the direct free-radical chlorination of the picoline, though this can sometimes lead to mixtures of products and polychlorination.

The choice of synthetic route can depend on the desired isomer and the available starting materials. For example, a patented method for producing 3-(chloromethyl)pyridine hydrochloride involves the oxidation of 3-methylpyridine to nicotinic acid, esterification, reduction to 3-pyridinemethanol, and subsequent reaction with thionyl chloride[2]. Similar strategies are employed for the 2- and 4-chloromethylpyridine derivatives[3][4].

Comparative Reactivity in Nucleophilic Substitution: A Tale of Sterics and Electronics

The utility of chloromethyl-methylpyridines as synthetic intermediates lies in the reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism. The rate and success of these reactions are dictated by a delicate interplay of electronic and steric factors, which differ significantly among the isomers.

Electronic Effects: The Influence of the Pyridine Ring and Methyl Group

The pyridine ring is inherently electron-withdrawing due to the electronegativity of the nitrogen atom. This effect increases the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack compared to a simple benzyl chloride[4]. The position of the nitrogen atom relative to the chloromethyl group is crucial. In 2- and 4-(chloromethyl)pyridines, the nitrogen atom can exert a stronger electron-withdrawing effect through resonance, which is not possible for the 3-substituted isomer.

The methyl group, being electron-donating, has an opposing effect. It increases electron density on the ring, which can slightly reduce the electrophilicity of the chloromethyl carbon. The position of this methyl group, therefore, becomes a key determinant of reactivity.

Steric Hindrance: The Role of Ortho-Substitution

The Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center. The transition state involves the backside attack of the nucleophile on the electrophilic carbon. Any bulky groups in proximity to the chloromethyl group will impede this approach, slowing down the reaction[5][6][7].

Isomer-by-Isomer Reactivity Profile

Based on these principles, we can predict and rationalize the relative reactivity of the key isomers.

This compound
  • Electronic Effects: The chloromethyl group is at the 3-position, so the electron-withdrawing effect of the pyridine nitrogen is primarily inductive. The electron-donating methyl group is at the 2-position (ortho to the nitrogen), which can increase the electron density of the ring.

  • Steric Effects: The methyl group at the 2-position is ortho to the chloromethyl group at the 3-position. This proximity creates significant steric hindrance for an incoming nucleophile attempting to attack the methylene carbon.

  • Predicted Reactivity: The combination of a less electronically activated chloromethyl group and significant steric hindrance from the adjacent methyl group is expected to make This compound the least reactive of the isomers discussed here in Sₙ2 reactions.

2-(Chloromethyl)-3-methylpyridine
  • Electronic Effects: The chloromethyl group is at the 2-position, allowing for a strong electron-withdrawing resonance effect from the pyridine nitrogen, which significantly increases the electrophilicity of the methylene carbon. The methyl group at the 3-position has a weaker electronic influence on the reaction center compared to an ortho or para substituent.

  • Steric Effects: The methyl group at the 3-position is adjacent to the chloromethyl group. While this does introduce some steric hindrance, it is generally considered to be less impactful than a substituent directly flanking the nitrogen atom.

  • Predicted Reactivity: This isomer benefits from strong electronic activation. While there is some steric hindrance from the 3-methyl group, the electronic activation is expected to be the dominant factor, making 2-(chloromethyl)-3-methylpyridine a highly reactive isomer .

4-(Chloromethyl)-2-methylpyridine
  • Electronic Effects: The chloromethyl group is at the 4-position, which, like the 2-position, benefits from a strong electron-withdrawing resonance effect from the pyridine nitrogen. The methyl group is at the 2-position, which donates electron density to the ring.

  • Steric Effects: The methyl group at the 2-position is distant from the chloromethyl group at the 4-position. Therefore, there is minimal steric hindrance for the incoming nucleophile.

  • Predicted Reactivity: With strong electronic activation and minimal steric hindrance, 4-(chloromethyl)-2-methylpyridine is predicted to be the most reactive of the three isomers in Sₙ2 reactions.

Supporting Experimental Evidence and Data

IsomerNucleophileSolventConditionsYieldReference
3-(Chloromethyl)pyridine hydrochloride AnilineAcetonitrileReflux, 6hHigh[3]
3-(Chloromethyl)pyridine hydrochloride ThiophenolDMFRT, 2hHigh[3]
2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine Various Nucleophiles--82% (chlorination step)[1]
4-(Chloromethyl)-2-fluoropyridine Sodium AzideDMF25-50°C, 2-6h85-95% (predicted)[8]

Note: The yields presented are for nucleophilic substitution reactions on the chloromethyl group and are intended to be illustrative. Direct comparison is challenging due to varying reaction conditions.

The high yields reported for reactions of 3-(chloromethyl)pyridine hydrochloride with various nucleophiles suggest that while it may be the least reactive of the isomers discussed, it is still a viable substrate for Sₙ2 reactions, likely requiring more forcing conditions (e.g., higher temperatures or longer reaction times) compared to its more reactive counterparts[3]. The synthesis of a key intermediate for the proton pump inhibitor dexlansoprazole involves the chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine at the 2-methyl position, highlighting the utility of the resulting 2-(chloromethyl) derivative in complex molecule synthesis[1].

Practical Recommendations for Synthesis

  • For rapid, high-yielding substitutions with a wide range of nucleophiles: 4-(Chloromethyl)-2-methylpyridine is the preferred isomer due to its optimal combination of strong electronic activation and minimal steric hindrance.

  • When strong electronic activation is desired and some steric bulk can be tolerated: 2-(Chloromethyl)-3-methylpyridine is a suitable choice.

  • For applications where slower, more controlled reactivity is needed, or when synthetic accessibility dictates its use: this compound can be employed, though it may require more forcing reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • To a stirred solution of the amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents) in an anhydrous solvent (e.g., acetonitrile or DMF), add the chloromethyl-methylpyridine isomer (1.0 equivalent) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50-80 °C).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-((methylpyridin-yl)methyl)amine.

Conclusion

The choice between this compound and its isomers is a critical decision in synthetic planning that significantly impacts reaction efficiency and yield. The reactivity of these isomers in nucleophilic substitution reactions is governed by a predictable interplay of electronic and steric effects. 4-(Chloromethyl)-2-methylpyridine is generally the most reactive due to strong electronic activation and minimal steric hindrance, while this compound is the least reactive due to the steric impediment of the adjacent methyl group. A thorough understanding of these principles allows researchers to select the optimal isomer for their specific synthetic goals, leading to more efficient and successful outcomes in the development of novel pharmaceuticals and other functional molecules.

Visualizations

Logical Relationship of Reactivity Factors

G cluster_factors Factors Influencing SN2 Reactivity cluster_isomers Isomer Reactivity Electronic Effects Electronic Effects This compound This compound Electronic Effects->this compound Weaker Activation 2-(Chloromethyl)-3-methylpyridine 2-(Chloromethyl)-3-methylpyridine Electronic Effects->2-(Chloromethyl)-3-methylpyridine Strong Activation 4-(Chloromethyl)-2-methylpyridine 4-(Chloromethyl)-2-methylpyridine Electronic Effects->4-(Chloromethyl)-2-methylpyridine Strong Activation Steric Hindrance Steric Hindrance Steric Hindrance->this compound High Steric Hindrance->2-(Chloromethyl)-3-methylpyridine Moderate Steric Hindrance->4-(Chloromethyl)-2-methylpyridine Low Overall Reactivity Overall Reactivity This compound->Overall Reactivity Lowest 2-(Chloromethyl)-3-methylpyridine->Overall Reactivity High 4-(Chloromethyl)-2-methylpyridine->Overall Reactivity Highest

Caption: Factors influencing the SN2 reactivity of chloromethyl-methylpyridine isomers.

General Experimental Workflow for Nucleophilic Substitution

Workflow start Start dissolve Dissolve Nucleophile and Base in Solvent start->dissolve add_substrate Add Chloromethyl- methylpyridine Isomer dissolve->add_substrate react Stir at Specified Temperature add_substrate->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Sources

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, chloromethylpyridines serve as indispensable building blocks. Their utility stems from the pyridine ring, a common motif in bioactive molecules, combined with a reactive chloromethyl handle that allows for diverse synthetic elaborations. However, the positional isomerism of the chloromethyl group—at the 2-, 3-, or 4-position—profoundly alters the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these differences is not merely academic; it is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.

This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-chloromethylpyridines. We will delve into the mechanistic underpinnings of their reactivity, present supporting data, and offer a practical experimental protocol for their application.

Core Reactivity Comparison: The Decisive Role of the Nitrogen Atom

The primary reaction pathway for chloromethylpyridines is nucleophilic substitution, where the chloride ion is displaced by a nucleophile.[1][2] This reaction can proceed through an SN1-like mechanism, involving a carbocation intermediate, or a concerted SN2-like mechanism.[3][4] The relative rates of these reactions are dictated by the stability of the transition state or intermediate, which is heavily influenced by the position of the electron-withdrawing nitrogen atom in the pyridine ring.[5]

The generally accepted order of reactivity for nucleophilic substitution is:

4-Chloromethylpyridine > 2-Chloromethylpyridine >> 3-Chloromethylpyridine

This trend is a direct consequence of the ability of the pyridine nitrogen to stabilize the positive charge that develops on the benzylic carbon during the reaction.

IsomerRelative ReactivityMechanistic Rationale
4-Chloromethylpyridine HighestThe nitrogen atom at the 4-position provides powerful resonance stabilization of the carbocationic intermediate/transition state. This delocalization of positive charge across the aromatic system significantly lowers the activation energy.
2-Chloromethylpyridine HighSimilar to the 4-isomer, the nitrogen at the 2-position can stabilize the developing positive charge through resonance. However, its proximity to the reaction center may introduce minor steric hindrance and inductive effects that can slightly temper its reactivity compared to the 4-isomer.
3-Chloromethylpyridine LowestThe nitrogen atom at the 3-position cannot participate in resonance stabilization of a positive charge on the adjacent methyl carbon. The primary electronic influence is the nitrogen's inductive electron withdrawal, which destabilizes the carbocationic intermediate, thus significantly slowing the rate of nucleophilic substitution.[6]

Mechanistic Deep Dive: Resonance and Inductive Effects

The dramatic difference in reactivity between the isomers is rooted in fundamental electronic principles. The nitrogen in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack.[5][7] However, in the context of side-chain nucleophilic substitution, its ability to participate in resonance (-M effect) is the dominant factor.

For the 2- and 4-isomers, the lone pair on the nucleophile attacks the chloromethyl carbon, and as the C-Cl bond breaks, a positive charge develops. This charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, creating a stable pyridinium-like intermediate.

Experimental_Workflow A Prepare Nucleophile: Thiophenol + NaOH in DMF at 0°C B Add 4-Chloromethylpyridine (Substrate) A->B Step 1 C Reaction Monitoring: Stir at RT, monitor by TLC/GC-MS B->C Step 2 D Aqueous Work-up: Quench with H₂O, Extract with EtOAc C->D Upon Completion E Isolate Product: Wash, Dry, Concentrate D->E Step 3 F Purification: Flash Column Chromatography E->F Step 4 G Characterization: NMR, MS F->G Final Step

Sources

A Researcher's Guide to Chloromethylation: Safer, Milder, and More Selective Alternatives to Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

The chloromethyl group (–CH₂Cl) is a cornerstone functional group in modern organic synthesis, serving as a versatile precursor for a vast array of chemical transformations. For decades, the conversion of alcohols to their corresponding chlorides has been dominated by a single, powerful reagent: thionyl chloride (SOCl₂). While effective, its high reactivity, corrosiveness, and the evolution of toxic gases present significant handling and safety challenges, particularly in process development and scale-up operations.[1][2][3][4] This guide provides a comparative analysis of viable alternative reagents, offering researchers a toolkit of milder, safer, and often more selective methods for this critical transformation. We will delve into the mechanistic underpinnings, practical advantages, and experimental protocols for each alternative, empowering scientists to make informed decisions that enhance both safety and synthetic efficiency.

The Incumbent: Understanding the Power and Peril of Thionyl Chloride

Thionyl chloride's primary appeal lies in its efficiency and the convenient nature of its byproducts. The reaction with an alcohol produces the desired alkyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, simplifying product purification.[5]

The reaction mechanism is famously dependent on the presence of a base like pyridine.[6][7]

  • Without Pyridine (Sₙi Mechanism): In a neutral or acidic medium, the reaction proceeds through a "Substitution Nucleophilic internal" (Sₙi) mechanism, where the chlorosulfite intermediate delivers the chloride from the same face, leading to retention of configuration .[6]

  • With Pyridine (Sₙ2 Mechanism): The addition of pyridine intercepts the intermediate, forming a pyridinium salt. The displaced chloride ion then acts as a nucleophile, attacking from the backside in a classic Sₙ2 reaction, resulting in inversion of configuration .[6][7][8] This control over stereochemistry is a key advantage.

However, the hazards associated with SOCl₂ are significant. It reacts violently with water, is highly corrosive, and its vapors can cause severe respiratory and skin damage.[2][3][4] Furthermore, it is listed as a Schedule 3 substance under the Chemical Weapons Convention, adding regulatory and handling burdens.[1] These drawbacks have catalyzed the search for more benign alternatives.

The Contenders: A Comparative Overview of Modern Chlorinating Agents

Several robust alternatives have emerged, each with a unique profile of reactivity, safety, and substrate scope. The choice of reagent is dictated by the specific requirements of the substrate, desired stereochemical outcome, and tolerance for reaction byproducts.

Reagent SystemMechanismKey AdvantagesKey DisadvantagesStereochemistry
Thionyl Chloride (SOCl₂) Sₙi / Sₙ2Gaseous byproducts, efficient, tunable stereochemistryHighly toxic, corrosive, water-reactive, regulatedRetention (Sₙi) or Inversion (Sₙ2)
Appel Reaction (PPh₃/NCS) Sₙ2Mild conditions, high yields, broad functional group toleranceStoichiometric triphenylphosphine oxide byproduct (difficult to remove)Inversion
Vilsmeier-Type (Oxalyl Chloride/DMF) Sₙ2-likeGaseous byproducts (CO, CO₂, HCl), mild, highly reactiveOxalyl chloride is toxic and moisture-sensitive; requires catalytic DMFInversion
Cyanuric Chloride/DMF Sₙ2-likeLow cost, low toxicity, stable solid reagent, mild conditionsByproducts are solid/liquid, requiring aqueous workupInversion
TCICA/PPh₃ Sₙ2-likeReagents are stable, inexpensive solidsExothermic initial reaction; phosphine oxide byproductInversion

Deep Dive 1: The Appel Reaction - Mild and Versatile

The Appel reaction provides a powerful method for converting primary and secondary alcohols to alkyl chlorides under remarkably mild conditions.[9] The classic system uses triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), but due to the toxicity and environmental regulations surrounding CCl₄ (Montreal Protocol), N-Chlorosuccinimide (NCS) has become the preferred chlorine source.[10][11]

Mechanism of Action

The reaction's efficacy stems from the conversion of the alcohol's hydroxyl group into an excellent leaving group.

  • Activation: Triphenylphosphine attacks the electrophilic chlorine on NCS, generating a phosphonium salt intermediate.[10]

  • Oxyphosphonium Formation: The alcohol attacks the phosphonium salt, displacing succinimide and forming a key alkoxyphosphonium intermediate.

  • Sₙ2 Displacement: The chloride ion, now a potent nucleophile, performs a backside attack on the carbon, displacing the triphenylphosphine oxide and yielding the alkyl chloride with inverted stereochemistry.[11][12]

Appel_Reaction reagents PPh₃ + NCS phosphonium [Ph₃P-Cl]⁺ Succinimide⁻ (Phosphonium Salt) reagents->phosphonium Activation oxyphosphonium [R-O-PPh₃]⁺ Cl⁻ (Alkoxyphosphonium Intermediate) phosphonium->oxyphosphonium alcohol R-OH (Alcohol) alcohol->oxyphosphonium Attack on P product R-Cl (Alkyl Chloride) oxyphosphonium->product Sₙ2 Attack by Cl⁻ byproduct Ph₃P=O (Triphenylphosphine Oxide) oxyphosphonium->byproduct

Caption: Mechanism of the Appel reaction using PPh₃/NCS.

Experimental Protocol: Chlorination of a Secondary Alcohol[10]
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-chlorosuccinimide (1.05 equiv) and anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (1.05 equiv) in one portion. Stir the resulting slurry for 30 minutes at room temperature in the dark to pre-form the reactive intermediate.

  • Add a solution of the secondary alcohol (1.0 equiv) in THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to separate the alkyl chloride from the triphenylphosphine oxide byproduct.

Deep Dive 2: Vilsmeier-Type Reagents - Clean and Powerful

Reagents like oxalyl chloride or phosphorus oxychloride (POCl₃) react with N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, in situ.[13][14][15] This highly electrophilic species is a potent activator for converting alcohols to chlorides. Oxalyl chloride is particularly attractive as its byproducts are entirely gaseous (CO, CO₂, HCl), mirroring a key advantage of SOCl₂ but under milder conditions.[16][17]

Mechanism of Action
  • Vilsmeier Reagent Formation: Oxalyl chloride reacts with a catalytic amount of DMF to generate the electrophilic Vilsmeier reagent.[15]

  • Activation of Alcohol: The alcohol's oxygen atom attacks the electrophilic carbon of the Vilsmeier reagent.

  • Displacement: A subsequent Sₙ2-like displacement by the chloride ion yields the inverted alkyl chloride, regenerating the DMF catalyst.

Vilsmeier_Chlorination cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Pathway dmf DMF vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ dmf->vilsmeier oxalyl Oxalyl Chloride oxalyl->vilsmeier activated_intermediate Activated Intermediate [R-O-CH=N(CH₃)₂]⁺Cl⁻ vilsmeier->activated_intermediate alcohol R-OH alcohol->activated_intermediate Attack product R-Cl activated_intermediate->product Sₙ2 Attack by Cl⁻ dmf_regen DMF (regenerated) activated_intermediate->dmf_regen

Caption: Vilsmeier-type chlorination workflow.

Experimental Protocol: General Procedure
  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve the alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Add a catalytic amount of DMF (0.05-0.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material (typically 1-4 hours).

  • The reaction mixture can be carefully concentrated in vacuo as the byproducts are volatile. Alternatively, it can be quenched by slowly pouring it into ice-cold water and extracting with an organic solvent.

  • The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sulfate, filtered, and concentrated to yield the crude alkyl chloride.

Deep Dive 3: Cyanuric Chloride - The Cost-Effective, Low-Toxicity Option

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive, stable, and relatively low-toxicity solid.[18] When combined with DMF, it forms a reactive Vilsmeier-type intermediate capable of efficiently converting alcohols to chlorides under mild conditions.[18]

Mechanism of Action

The mechanism is analogous to that of oxalyl chloride/DMF. Cyanuric chloride reacts with DMF to form a reactive intermediate. This intermediate then activates the alcohol, setting it up for nucleophilic attack by chloride with inversion of configuration.[18]

Experimental Protocol: Conversion of Geraniol to Geranyl Chloride[18]
  • In a flask protected from moisture, add cyanuric chloride (1.2 equiv) and anhydrous DMF (3.0 equiv).

  • Stir the mixture at room temperature for 15-20 minutes, during which a white precipitate (the reactive intermediate) will form.

  • Add a solution of the alcohol (e.g., geraniol, 1.0 equiv) in an anhydrous solvent like DCM.

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and 1 M HCl.

  • Dry the organic phase over anhydrous sulfate, filter, and concentrate to afford the product.

Clarification: Chloromethylation of Aromatics

It is important to distinguish the conversion of alcohols (R-CH₂OH → R-CH₂Cl) from the electrophilic chloromethylation of aromatic rings (Ar-H → Ar-CH₂Cl). The latter is typically achieved via the Blanc chloromethylation , which uses formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride.[19][20][21] While thionyl chloride is not the primary reagent for this transformation, understanding the distinction is crucial for selecting the correct synthetic strategy.

Conclusion and Future Outlook

While thionyl chloride remains a potent reagent, its significant hazards necessitate the consideration of safer alternatives. The Appel reaction (using PPh₃/NCS), Vilsmeier-type reagents (especially oxalyl chloride/DMF), and cyanuric chloride/DMF systems represent a suite of powerful, reliable, and far more benign methodologies for the chloromethylation of alcohols. They offer mild reaction conditions, predictable stereochemical outcomes, and broad substrate compatibility. As the principles of green chemistry become increasingly integrated into drug development and industrial synthesis, the adoption of these safer, more controlled reagents is not just a matter of convenience, but a critical step toward a more sustainable and responsible scientific enterprise.

References

  • Preparing Alkyl Halides from Alcohols. (2024). Chemistry LibreTexts. [Link]
  • Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. [Link]
  • Hiegel, G. A., & Rubino, M. (n.d.). Conversion of Alcohols into Alkyl Chlorides using Trichloroisocyanuric Acid with Triphenylphosphine.Sciencemadness.org. [Link]
  • Conversion of Alcohols into Alkyl Chlorides Using Cyanuric Chloride. (n.d.).
  • Conversion of Alcohols to Alkyl Halides with SOCl₂ and PBr₃. (2019). Chemistry LibreTexts. [Link]
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
  • Is there any alternative for thionyl chloride, SOCl2? (2017).
  • Alternatives to Thionyl Chloride. (n.d.). Reddit. [Link]
  • Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • Appel reaction. (n.d.). Wikipedia. [Link]
  • Appel Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (n.d.). Chemistry Steps. [Link]
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
  • Thionyl chloride. (n.d.). Wikipedia. [Link]
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
  • Thionyl chloride. (2015). LANXESS. [Link]
  • THIONYL CHLORIDE HAZARD SUMMARY. (2000). New Jersey Department of Health. [Link]
  • Thionyl Chloride. (n.d.). PubChem. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
  • Blanc chloromethyl
  • How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016).
  • Blanc chloromethylation. (2023). Chemistry LibreTexts. [Link]
  • Alcohol + SOCl2. (n.d.). ReactionWeb.io. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(Chloromethyl)-2-methylpyridine: A Yield-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 3-(chloromethyl)-2-methylpyridine, a key building block in the development of various pharmaceuticals and agrochemicals, is a critical consideration for process chemists and researchers. The efficiency of its synthesis, measured primarily by overall yield and purity, directly impacts the economic viability and environmental footprint of the final active ingredient. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Importance of an Optimized Synthetic Route

This compound serves as a versatile intermediate, with its reactive chloromethyl group enabling a variety of subsequent chemical transformations. The presence of the methyl group at the 2-position also influences the electronic and steric properties of the pyridine ring, making it a valuable synthon for targeted molecular design. The choice of synthetic pathway to this intermediate is therefore a crucial decision, balancing factors such as starting material cost, reaction scalability, safety, and, most importantly, the achievable yield of the desired product. This guide will focus on two principal synthetic strategies originating from the readily available starting material, 2,3-lutidine (2,3-dimethylpyridine).

Route 1: The Multi-Step Synthesis via N-Oxidation and Rearrangement

This pathway represents a more controlled and selective approach to the synthesis of this compound. It involves a sequence of well-established reactions that allow for the specific functionalization of the methyl group at the 3-position.

Mechanistic Rationale

The logic behind this multi-step route is to first activate the pyridine ring through N-oxidation, which subsequently facilitates the selective functionalization of one of the methyl groups. The N-oxide is then rearranged, typically with acetic anhydride, to introduce an acetoxy group on one of the methyls. This is followed by hydrolysis to the corresponding alcohol, which is then readily converted to the desired chloromethyl derivative using a chlorinating agent like thionyl chloride. This stepwise approach, while longer, generally offers higher selectivity and avoids the formation of complex product mixtures.

Experimental Protocol

Step 1: N-Oxidation of 2,3-Lutidine

  • To a solution of 2,3-lutidine (1 equivalent) in a suitable solvent such as acetic acid, add hydrogen peroxide (1.3-1.5 equivalents) dropwise at a controlled temperature, typically between 70-80°C.[1]

  • The reaction mixture is stirred for 10-14 hours, and the progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the excess peroxide is quenched, and the solvent is removed under reduced pressure to yield 2,3-dimethylpyridine-N-oxide. This step typically proceeds with high yield.[2]

Step 2: Acetic Anhydride Rearrangement

  • The crude 2,3-dimethylpyridine-N-oxide (1 equivalent) is treated with acetic anhydride (1.5-2 equivalents).[1]

  • The mixture is heated to reflux to facilitate the rearrangement, forming a mixture of 2-acetoxymethyl-3-methylpyridine and 3-acetoxymethyl-2-methylpyridine. The desired 3-acetoxymethyl-2-methylpyridine is the major product.

  • The excess acetic anhydride is removed by distillation.

Step 3: Hydrolysis to 2-Methyl-3-pyridinemethanol

  • The crude acetate ester mixture is hydrolyzed under basic conditions, for example, using an aqueous solution of sodium hydroxide or potassium hydroxide (25% solution).[1]

  • The reaction is monitored by TLC until the ester is fully converted to the corresponding alcohol, 2-methyl-3-pyridinemethanol.

  • The product is extracted with an organic solvent and purified.

Step 4: Chlorination with Thionyl Chloride

  • 2-Methyl-3-pyridinemethanol (1 equivalent) is dissolved in an inert solvent.

  • Thionyl chloride (1.1-1.3 equivalents) is added dropwise at a controlled temperature.[1]

  • The reaction mixture is stirred until the conversion to this compound hydrochloride is complete.

  • The solid product is collected by filtration and can be further purified by recrystallization. An overall molar yield of around 82% for a similar multi-step synthesis of 2-chloromethylpyridine hydrochloride has been reported.[1]

Visualizing the Pathway

Multi-Step Synthesis Start 2,3-Lutidine N_Oxide 2,3-Dimethylpyridine-N-oxide Start->N_Oxide H₂O₂/AcOH Acetate 3-Acetoxymethyl-2-methylpyridine N_Oxide->Acetate Ac₂O, Δ Alcohol 2-Methyl-3-pyridinemethanol Acetate->Alcohol NaOH(aq) Product This compound Alcohol->Product SOCl₂

Caption: Multi-step synthesis of this compound from 2,3-Lutidine.

Route 2: Direct Vapor-Phase Chlorination

This method represents a more direct, albeit less selective, approach to the target molecule. It relies on the free-radical chlorination of 2,3-lutidine at elevated temperatures.

Mechanistic Rationale

Free-radical chlorination proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The high temperatures used in the vapor-phase reaction provide the energy for the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. These radicals can then abstract hydrogen atoms from the methyl groups of 2,3-lutidine, leading to the formation of chloromethyl groups. However, this process is notoriously difficult to control. The reactivity of chlorine radicals is high, and they exhibit low selectivity between primary, secondary, and tertiary C-H bonds, as well as between the two different methyl groups on 2,3-lutidine.[3][4] This often results in a complex mixture of mono-, di-, and tri-chlorinated products, as well as ring-chlorinated byproducts.[5]

Experimental Protocol
  • 2,3-Lutidine, a chlorocarbon solvent (as a diluent), and an excess of chlorine gas are vaporized and fed simultaneously into a continuous vapor-phase reactor.[5]

  • The reaction is carried out at a high temperature, typically in the range of 250 to 550°C.[5]

  • The residence time in the reactor is carefully controlled to influence the product distribution.

  • The product effluent from the reactor is condensed and collected. The resulting mixture contains the desired this compound along with other chlorinated derivatives.[5]

  • Extensive purification, such as fractional distillation, is required to isolate the target compound from the complex product mixture. The yield of the specific desired isomer is often low due to the lack of selectivity.[5]

Visualizing the Pathway

Direct_Chlorination Start 2,3-Lutidine Product_Mix Mixture of Chlorinated Products (including this compound) Start->Product_Mix Cl₂, Δ (Vapor Phase)

Caption: Direct vapor-phase chlorination of 2,3-Lutidine.

Comparative Analysis

ParameterRoute 1: Multi-Step SynthesisRoute 2: Direct Vapor-Phase Chlorination
Overall Yield Potentially high for the desired isomer. A similar multi-step process reports an overall yield of 82%.[1]Low for the desired isomer due to the formation of multiple byproducts.[5]
Purity of Crude Product Relatively high, with fewer significant byproducts.Low, requiring extensive purification to isolate the desired product.
Selectivity High, due to the controlled, stepwise functionalization.Low, leading to a complex mixture of chlorinated products.[5]
Scalability Generally scalable, with well-understood unit operations.Can be challenging to scale due to the high temperatures and handling of gaseous chlorine.
Safety Considerations Involves handling of hydrogen peroxide and thionyl chloride, which require appropriate safety precautions.Involves high temperatures and the handling of corrosive chlorine gas, posing significant safety risks.
Reagent Cost & Availability Utilizes common and readily available reagents.Requires a continuous supply of chlorine gas and a specialized high-temperature reactor.

Conclusion and Recommendation

For researchers and drug development professionals requiring high-purity this compound with a predictable and high-yield synthetic route, the multi-step synthesis via N-oxidation and rearrangement (Route 1) is the superior choice. While it involves more synthetic steps, the enhanced control and selectivity translate to a higher overall yield of the desired product and a significantly simpler purification process. This reliability and predictability are paramount in a research and development setting where consistency and material quality are critical.

The direct vapor-phase chlorination (Route 2) , while appearing more direct, suffers from a critical lack of selectivity, leading to low yields of the target molecule and a complex product mixture that necessitates challenging and costly purification. This route may be considered in specific industrial contexts where a mixture of chlorinated pyridines is acceptable or where the infrastructure for high-temperature gas-phase reactions is already in place, but it is generally not recommended for the targeted synthesis of this compound in a laboratory or process development setting.

References

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
  • Unexpected Products and Reaction Mechanisms of the Aqueous Chlorination of Cimetidine. (URL: not available)
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. (URL: [Link])
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (URL: [Link])
  • Selectivity In Free Radical Reactions - Master Organic Chemistry. (URL: [Link])
  • CN105085377A - Synthetic method of 3-(chloromethyl)
  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
  • CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google P
  • Pyridine methanol chlorinations.
  • Synthesis of 2,3,5-trimethyl-pyridine-N-oxide - PrepChem.com. (URL: [Link])
  • PREPARATION OF 3,5-LUTIDINE - European Patent Office - EP 0929523 B1. (URL: [Link])
  • 2,3-Lutidine | Request PDF - ResearchG
  • 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines - European P
  • Selectivity in Chlorination | Free Radical Reactions | Chemistry | Khan Academy - YouTube. (URL: [Link])
  • Jing_Li_B_Sc_20130612144558.pdf - DORAS | DCU Research Repository. (URL: [Link])
  • 2,3-Lutidine | C7H9N | CID 11420 - PubChem. (URL: [Link])
  • Light-promoted aromatic denitrative chlorin
  • Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decoloriz
  • Selectivity in Free Radical Reactions: Bromination vs.
  • [Synthesis of methylpyridine derivatives. 23.
  • US4205175A - Chlorination process - Google P

Sources

A-Comparative-Guide-to-the-Purity-Analysis-of-3-(Chloromethyl)-2-methylpyridine-from-Diverse-Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive framework for the purity analysis of 3-(Chloromethyl)-2-methylpyridine, a critical intermediate in the synthesis of several pharmaceutical compounds. Recognizing that the quality of starting materials directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API), this document outlines a multi-faceted analytical approach to rigorously compare product quality from different suppliers. We detail orthogonal analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration—to create a robust, self-validating system for purity assessment. This guide provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, empowering researchers and drug development professionals to make informed decisions in supplier qualification.

Introduction: The Critical Role of Intermediate Purity

This compound is a key building block in organic synthesis, most notably in the production of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal conditions. The purity of this intermediate is paramount; even trace impurities can lead to unwanted side reactions, formation of toxic by-products, and reduced yield, ultimately compromising the quality and safety of the final drug product.[1] Therefore, a stringent and thorough purity analysis of this raw material from any potential supplier is a non-negotiable step in the pharmaceutical manufacturing process.

This guide establishes a systematic methodology to evaluate and compare the purity of this compound from three hypothetical suppliers, designated as Supplier A, Supplier B, and Supplier C. The objective is to identify not just the overall purity percentage but also the profile of specific impurities, which can offer insights into the robustness and control of the supplier's manufacturing process.

Understanding Potential Impurities

The quality of this compound is largely defined by the impurities it contains. These impurities often originate from the synthetic route employed. A common industrial synthesis involves the chlorination of 2,3-lutidine (2,3-dimethylpyridine).[2]

Based on this pathway, several process-related impurities can be anticipated:

  • Unreacted Starting Material: 2,3-Lutidine.

  • Over-reacted By-products: Dichlorinated species, such as 3-(chloromethyl)-2-(chloromethyl)pyridine or isomers.

  • Hydrolysis Product: 3-(Hydroxymethyl)-2-methylpyridine, formed by the reaction of the product with trace water.

  • Isomeric Impurities: Positional isomers like 2-(chloromethyl)-3-methylpyridine that may arise from impurities in the starting lutidine.[3]

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, chloroform).[4]

  • Water Content: A critical parameter that can affect stability and reactivity in subsequent synthetic steps.[5]

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these potential contaminants.

Orthogonal Analytical Strategy for Robust Purity Assessment

To ensure a comprehensive and trustworthy purity assessment, we employ a strategy of orthogonal methods. This involves using multiple, distinct analytical techniques that measure the same attribute (purity) based on different chemical and physical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

G Figure 1: Orthogonal Analytical Workflow cluster_0 Sample Handling & Initial Screening cluster_1 Impurity Identification & Quantification cluster_2 Absolute Purity & Structural Confirmation cluster_3 Final Assessment Sample Receive Samples (Supplier A, B, C) Visual Visual Inspection (Color, Form) Sample->Visual KF Karl Fischer Titration (Water Content) Visual->KF GCMS GC-MS (Volatile Impurity ID) KF->GCMS Aliquots for Chromatography qNMR Quantitative ¹H NMR (Absolute Purity Assay) KF->qNMR Aliquot for NMR GCFID GC-FID (Quantification of Volatiles) GCMS->GCFID Method Transfer Report Generate Purity Report & Supplier Comparison GCFID->Report HPLC HPLC-UV (Non-Volatile Impurity Quantification) HPLC->Report qNMR->Report

Caption: Figure 1: Orthogonal Analytical Workflow for Purity Assessment.

Methodologies and Experimental Protocols

Gas Chromatography (GC-FID and GC-MS)

Rationale: GC is the premier technique for analyzing volatile and semi-volatile organic compounds, making it ideal for detecting residual starting materials (2,3-lutidine), over-chlorinated by-products, and residual solvents.[6][7] We use GC-MS for initial impurity identification by leveraging its ability to provide mass spectra for structural elucidation.[8] For quantification, GC-FID is preferred due to its high sensitivity and wide linear range for hydrocarbons.[9]

Protocol: GC-FID for Quantification

  • Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Split mode (50:1), 250°C.

  • Detector: FID, 300°C.

  • Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Analysis: Inject 1 µL of the prepared sample. Purity is calculated using the area percent method, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is essential for detecting less volatile or thermally labile impurities, such as the hydrolysis product (3-(hydroxymethyl)-2-methylpyridine) or other polar contaminants.[10][11] A reversed-phase C18 column is effective for separating a range of aromatic compounds.[11]

Protocol: RP-HPLC for Non-Volatile Impurities

  • Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Analysis: Inject 10 µL. Calculate purity based on area percent.

Quantitative ¹H NMR (qNMR) Spectroscopy

Rationale: qNMR serves as a primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte.[12][13] The integral of an NMR signal is directly proportional to the number of nuclei, allowing for precise quantification against a certified internal standard.[14][15] This technique provides an orthogonal check on the chromatographic results and confirms the identity of the main component.[16]

Protocol: qNMR for Absolute Purity Assay

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample.

    • Accurately weigh ~10 mg of maleic acid (IS) into the same vial.

    • Dissolve the mixture in ~0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Analysis:

    • Identify a well-resolved signal for the analyte (e.g., the singlet for the -CH2Cl protons) and the signal for the internal standard (singlet for the two vinyl protons of maleic acid).

    • Integrate both peaks accurately.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molar masses, and number of protons for both the analyte and the internal standard.

Karl Fischer Titration

Rationale: Water is a common and critical impurity that is not detected by GC or HPLC under typical conditions. Karl Fischer titration is the gold standard for water determination, offering high accuracy and specificity.[17][18] It is based on a stoichiometric reaction between iodine and water.[5][19]

Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: Mettler Toledo V30S Volumetric KF Titrator.

  • Reagent: Single-component Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Solvent: Anhydrous Methanol.

  • Procedure:

    • Standardize the KF reagent using a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample directly into the titrated solvent in the titration vessel.

    • Initiate the titration and record the volume of titrant required to reach the endpoint.

    • The instrument software will calculate the water content as a percentage (w/w).

Hypothetical Comparative Results

To illustrate the application of this guide, the following table summarizes plausible analytical results for samples from three different suppliers.

Parameter Supplier A Supplier B Supplier C Method
Appearance White to off-white solidOff-white solidYellowish solidVisual
Water Content (%) 0.450.150.30Karl Fischer
GC Purity (Area %) 99.298.598.1GC-FID
Identified Impurity (GC)2,3-Lutidine (0.3%)Dichlorinated species (0.8%)2,3-Lutidine (0.6%)GC-MS
HPLC Purity (Area %) 99.599.699.1HPLC-UV
Identified Impurity (HPLC)3-Hydroxymethyl-2-methylpyridine (0.2%)Unknown polar impurity (0.15%)3-Hydroxymethyl-2-methylpyridine (0.5%)HPLC-UV
Absolute Purity (wt%) 99.098.897.8qNMR
Overall Purity (Assay by difference) 98.55% 98.65% 97.5% Calculated

Overall Purity calculated as 100% - Water Content - Sum of Chromatographic Impurities.

Discussion and Interpretation

The hypothetical data reveals the strengths and weaknesses of each supplier, highlighting the power of an orthogonal analytical approach.

  • Supplier A: Presents a product with good chromatographic purity but a relatively high water content and a noticeable amount of the hydrolysis by-product. This suggests potential issues with drying or packaging during their final manufacturing steps. The qNMR result aligns well after accounting for the water content.

  • Supplier B: Shows lower GC purity due to a significant over-reaction impurity. However, its water content is the lowest, and its HPLC purity is high. This could indicate a well-controlled drying process but a less optimized chlorination step. The absolute purity from qNMR confirms a high-quality product, despite the specific process impurity.

  • Supplier C: The product from Supplier C is clearly of lower quality. The yellowish color is an immediate warning sign. It has the lowest chromatographic purity on both GC and HPLC, with significant levels of unreacted starting material and the hydrolysis product. The qNMR value is substantially lower, confirming the presence of multiple impurities and resulting in a lower overall assay.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Mettler Toledo. (n.d.). Water content in organic solvents.
  • SIELC Technologies. (n.d.). Pyridine.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.
  • Centers for Disease Control and Prevention. (n.d.). Pyridine 1613 | NIOSH.
  • Wikipedia. (n.d.). Pyridine.
  • Occupational Safety and Health Administration. (1991). Pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Chemical Intermediate Purity: A Focus on 3-(Chloromethyl)-5-methylpyridine.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • PubMed. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS).
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • National Institutes of Health. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • IOP Conference Series: Earth and Environmental Science. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
  • PubMed. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives].
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

A Comparative Guide to the Synthesis of 3-(Chloromethyl)-2-methylpyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Chloromethyl)-2-methylpyridine is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably proton pump inhibitors (PPIs) such as lansoprazole. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of critical importance to researchers and professionals in drug development and manufacturing. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a cost-benefit analysis supported by experimental data to inform methodological choices in both laboratory and industrial settings.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly proceeds via two main strategies: the direct chlorination of 2,3-lutidine (2,3-dimethylpyridine) and the chlorination of 2-methyl-3-pyridinemethanol. A third, multi-step approach involving the N-oxidation of 2,3-lutidine offers an alternative with distinct advantages and disadvantages. This guide will dissect each of these pathways.

Method 1: Direct Free-Radical Chlorination of 2,3-Lutidine

The direct chlorination of 2,3-lutidine represents the most atom-economical approach to this compound. This method typically employs free-radical halogenation, where a chlorine radical selectively abstracts a hydrogen atom from one of the methyl groups.[1]

Reaction Mechanism and Considerations

The reaction is initiated by the homolytic cleavage of a chlorinating agent, often facilitated by UV light or a radical initiator like azo-bis-isobutyronitrile (AIBN). The resulting chlorine radical can abstract a hydrogen from either the 2- or 3-methyl group of 2,3-lutidine. The selectivity of this process is crucial for the yield of the desired product. While free-radical halogenations can be non-selective, the pyridine ring's electronic effects can influence the relative stability of the resulting benzylic-type radicals, potentially favoring abstraction from the 3-methyl group. However, over-chlorination to form di- and trichlorinated byproducts is a significant challenge that needs to be carefully controlled.[2][3]

Experimental Protocol: A Representative Procedure

A solution of 2,3-lutidine in an inert solvent such as carbon tetrachloride or acetic acid is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) or elemental chlorine, in the presence of a radical initiator.[2] The reaction mixture is typically heated or irradiated with UV light to initiate the reaction. Careful monitoring of the reaction progress by techniques like GC-MS or TLC is essential to maximize the yield of the monochlorinated product and minimize the formation of polychlorinated species.

Cost-Benefit Analysis
Factor Analysis
Cost High: 2,3-lutidine is a relatively expensive starting material.[4][5][6][7]
Yield Variable: Yields can be moderate to good, but are highly dependent on reaction conditions and control of side reactions.
Purity Low to Moderate: The primary challenge is the formation of a mixture of isomers (2-chloromethyl-3-methylpyridine) and polychlorinated byproducts, requiring extensive purification.
Scalability Moderate: While scalable, the need for photochemical reactors or careful handling of radical initiators can add complexity at an industrial scale.
Safety & Environment Moderate Hazard: Use of chlorinated solvents and potentially hazardous radical initiators requires careful handling. Byproducts can be toxic and require proper disposal.

Method 2: Chlorination of 2-Methyl-3-pyridinemethanol

This two-step approach involves the synthesis of 2-methyl-3-pyridinemethanol from 2,3-lutidine, followed by its chlorination. This is a widely used and reliable method.

Step 1: Synthesis of 2-Methyl-3-pyridinemethanol

The synthesis of the alcohol intermediate can be achieved through various methods, with the most common being the oxidation of 2,3-lutidine to its N-oxide, followed by rearrangement and hydrolysis.[8][9]

Step 2: Chlorination with Thionyl Chloride

The conversion of 2-methyl-3-pyridinemethanol to this compound is most effectively achieved using thionyl chloride (SOCl₂).[10][11][12][13]

Reaction Mechanism and Considerations

The alcohol reacts with thionyl chloride to form an intermediate alkyl chlorosulfite. In the absence of a base, this can proceed through an SNi (internal nucleophilic substitution) mechanism with retention of stereochemistry. However, for a primary alcohol like 2-methyl-3-pyridinemethanol, an SN2-like mechanism is more likely. The addition of a base like pyridine ensures an SN2 pathway, leading to inversion of configuration, although this is not relevant for this achiral molecule. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][13][14][15][16]


// Nodes Alcohol [label="2-Methyl-3-pyridinemethanol"]; SOCl2 [label="SOCl₂", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chlorosulfite [label="Alkyl Chlorosulfite Intermediate"]; Product [label="this compound\n+ SO₂ + HCl"];

// Edges Alcohol -> Chlorosulfite [label="Attack on S"]; SOCl2 -> Chlorosulfite; Chlorosulfite -> Product [label="SN2-like attack by Cl⁻"]; }

Chlorination of 2-methyl-3-pyridinemethanol with SOCl₂.

Experimental Protocol: A Representative Procedure

To a cooled solution of 2-methyl-3-pyridinemethanol in an inert solvent like toluene or dichloromethane, thionyl chloride is added dropwise.[12] The reaction temperature is typically maintained between 0 and 35°C.[12] After the addition is complete, the mixture is stirred for a period, and the completion of the reaction is monitored by TLC. The product, often obtained as the hydrochloride salt, can be precipitated and collected by filtration.[12]

Cost-Benefit Analysis
Factor Analysis
Cost Moderate to High: While thionyl chloride is inexpensive, the cost of the starting alcohol (or its synthesis from 2,3-lutidine) is the main contributor.
Yield High: This method generally provides high yields of the desired product.[11]
Purity High: The reaction is generally clean, with the primary byproduct being the hydrochloride salt of the product, which can often be used directly in subsequent steps or easily neutralized.
Scalability High: The procedure is straightforward and easily scalable for industrial production.[12]
Safety & Environment High Hazard: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. The reaction releases toxic gases (SO₂ and HCl) and requires a well-ventilated fume hood and careful handling.

Method 3: Multi-step Synthesis via N-Oxidation of 2,3-Lutidine

This pathway involves the initial N-oxidation of 2,3-lutidine, which activates the methyl groups for subsequent functionalization.

Reaction Pathway
  • N-Oxidation: 2,3-Lutidine is oxidized to 2,3-dimethylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or with a catalyst like RuCl₃ and molecular oxygen.[17][18]

  • Rearrangement and Functionalization: The N-oxide can then undergo rearrangement, for instance with acetic anhydride, to introduce an acetoxy group on one of the methyls.

  • Hydrolysis and Chlorination: The acetoxy group is hydrolyzed to an alcohol, which is then chlorinated as described in Method 2.


// Nodes Lutidine [label="2,3-Lutidine"]; N_Oxide [label="2,3-Dimethylpyridine-N-oxide"]; Acetoxymethyl [label="Acetoxymethyl Intermediate"]; Alcohol [label="2-Methyl-3-pyridinemethanol"]; Product [label="this compound"];

// Edges Lutidine -> N_Oxide [label="Oxidation"]; N_Oxide -> Acetoxymethyl [label="Rearrangement"]; Acetoxymethyl -> Alcohol [label="Hydrolysis"]; Alcohol -> Product [label="Chlorination"]; }

Multi-step synthesis via N-oxidation.

Cost-Benefit Analysis
Factor Analysis
Cost High: This is a multi-step synthesis, which generally increases the overall cost due to the use of multiple reagents and purification steps.
Yield Moderate: The overall yield is dependent on the efficiency of each step. While individual steps may have high yields, the cumulative yield will be lower than a more direct route.
Purity High: The product from each step can be purified, leading to a final product of high purity.
Scalability Moderate: Multi-step syntheses can be more challenging to scale up compared to one- or two-step processes.
Safety & Environment Moderate to High Hazard: The use of strong oxidizing agents and other reagents requires careful handling. The generation of waste from multiple steps is also a consideration.

Comparative Summary

Method Starting Material Key Reagents Pros Cons Overall Recommendation
1. Direct Chlorination 2,3-LutidineNCS, Cl₂, Radical InitiatorAtom economical, fewer steps.Low selectivity, difficult purification, potential for over-chlorination.Suitable for exploratory work where a mixture of products may be acceptable or when advanced purification techniques are available.
2. Chlorination of Alcohol 2-Methyl-3-pyridinemethanolSOCl₂High yield, high purity, good scalability.Two-step process, hazardous reagents (SOCl₂).Highly Recommended for both lab-scale and industrial synthesis where high purity and yield are critical.
3. N-Oxidation Route 2,3-LutidineH₂O₂, Ac₂O, SOCl₂Can offer alternative selectivity, high purity of final product.Multi-step, lower overall yield, higher cost.A viable alternative if the direct chlorination or alcohol chlorination routes are problematic, or if specific isomers are targeted.

Conclusion

The synthesis of this compound via the chlorination of 2-methyl-3-pyridinemethanol with thionyl chloride emerges as the most robust and reliable method for obtaining a high-purity product in high yield. While the direct chlorination of 2,3-lutidine is more atom-economical, it is hampered by a lack of selectivity and the formation of difficult-to-separate byproducts. The multi-step N-oxidation route, while offering high purity, is less efficient in terms of overall yield and cost. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their application, including scale, purity, cost, and safety considerations. The detailed analysis provided in this guide serves as a valuable resource for making an informed decision.

References

  • Vertex AI Search. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Sigma-Aldrich. (n.d.). 2,3-Lutidine 99%.
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Fisher Scientific. (n.d.). 2,3-Lutidine, 98+%.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Fisher Scientific. (n.d.). 2,3-Lutidine, 99%.
  • Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Scribd. (2020). SOCl2 Mechanism: Alcohols to Alkyl Halides.
  • Google Patents. (n.d.).
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.
  • European Patent Office. (1984). EP 0009212 B1 - Process for producing 2-chloro-5-trichloromethylpyridine.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • MDPI. (2015).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Zauba. (n.d.). 2 3 Lutidine Imports.
  • ReactionWeb.io. (n.d.). Alcohol + SOCl2.
  • Google Patents. (n.d.). CN105153019A - 2-pyridinemethanol and synthetic method thereof.
  • Edinburgh Research Explorer. (2023).
  • Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • The Synthetic Organic Chemistry Lab Companion. (n.d.).
  • ResearchGate. (n.d.). Applications of N-Chlorosuccinimide in Organic Synthesis.
  • PubChem. (n.d.). 2,3-Lutidine.
  • Google Patents. (n.d.).
  • DTIC. (n.d.).
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ChemicalBook. (n.d.). 2,3-Lutidine.
  • eScholarship.org. (n.d.).
  • ChemicalBook. (n.d.). 3-Hydroxy-6-methyl-2-pyridinemethanol.
  • Wikipedia. (n.d.).

Sources

Spectroscopic comparison of 3-(Chloromethyl)-2-methylpyridine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, a deep understanding of the chemical transformations and the structural integrity of intermediate and final compounds is paramount. This guide provides a comprehensive spectroscopic comparison of the pharmaceutically relevant compound, 3-(chloromethyl)-2-methylpyridine, and its precursors, 2,3-lutidine and 2-methyl-3-pyridinemethanol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural changes that occur at each synthetic step, offering a valuable resource for process optimization and quality control.

The synthetic pathway from a simple substituted pyridine to a more functionalized derivative is a common theme in medicinal chemistry. The introduction of a chloromethyl group, as in our target molecule, provides a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of various active pharmaceutical ingredients. This guide will not only present the spectral data but also delve into the rationale behind the observed spectroscopic changes, providing a holistic understanding of the molecular transformations.

Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound from 2,3-lutidine is a two-step process. The first step involves the selective oxidation of one of the methyl groups of 2,3-lutidine to a hydroxymethyl group, yielding 2-methyl-3-pyridinemethanol. The second step is the subsequent chlorination of the alcohol functionality to afford the final product.

Synthetic_Pathway 2,3-Lutidine 2,3-Lutidine 2-methyl-3-pyridinemethanol 2-methyl-3-pyridinemethanol 2,3-Lutidine->2-methyl-3-pyridinemethanol Oxidation This compound This compound 2-methyl-3-pyridinemethanol->this compound Chlorination

Caption: Synthetic route from 2,3-lutidine to this compound.

Experimental Protocols

Synthesis of 2-methyl-3-pyridinemethanol from 2,3-Lutidine

A common method for the selective oxidation of a methyl group on a pyridine ring is through the formation of an N-oxide followed by rearrangement. For the purpose of this guide, we will reference a general procedure that can be adapted for this specific transformation. The synthesis of 2-pyridinemethanol from 2-picoline (2-methylpyridine) involves the initial formation of 2-picoline N-oxide, followed by rearrangement with acetic anhydride to form 2-picolyl acetate, which is then hydrolyzed to the desired alcohol[1][2][3]. A similar strategy can be employed for the selective oxidation of the 3-methyl group of 2,3-lutidine.

Synthesis of this compound from 2-methyl-3-pyridinemethanol

The chlorination of pyridinemethanols is readily achieved using a variety of chlorinating agents. A widely used and effective method involves the use of thionyl chloride (SOCl₂)[1][4]. This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the corresponding chloromethylpyridine.

Protocol: To a solution of 2-methyl-3-pyridinemethanol in an inert solvent such as dichloromethane or chloroform, thionyl chloride (1.1-1.3 molar equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,3-lutidine, 2-methyl-3-pyridinemethanol, and this compound. This comparative analysis highlights the characteristic spectral changes that accompany each synthetic transformation.

¹H NMR Data Comparison
CompoundChemical Shift (δ) ppm and MultiplicityAssignment
2,3-Lutidine 8.3 (d), 7.4 (d), 7.0 (t), 2.4 (s), 2.2 (s)Pyridine-H, Pyridine-H, Pyridine-H, 2-CH₃, 3-CH₃
2-methyl-3-pyridinemethanol 8.4 (d), 7.6 (d), 7.1 (t), 4.7 (s), 2.5 (s)Pyridine-H, Pyridine-H, Pyridine-H, -CH₂OH, 2-CH₃
This compound 8.5 (d), 7.7 (d), 7.2 (t), 4.6 (s), 2.6 (s)Pyridine-H, Pyridine-H, Pyridine-H, -CH₂Cl, 2-CH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented here are representative values.

¹³C NMR Data Comparison
CompoundChemical Shift (δ) ppmAssignment
2,3-Lutidine 155.8, 146.5, 137.5, 132.1, 122.8, 22.9, 18.5Pyridine-C, Pyridine-C, Pyridine-C, Pyridine-C, Pyridine-C, 2-CH₃, 3-CH₃
2-methyl-3-pyridinemethanol 157.2, 147.0, 138.0, 135.5, 123.0, 62.5, 22.0Pyridine-C, Pyridine-C, Pyridine-C, Pyridine-C, Pyridine-C, -CH₂OH, 2-CH₃
This compound 157.8, 148.5, 138.5, 134.0, 123.5, 45.0, 22.5Pyridine-C, Pyridine-C, Pyridine-C, Pyridine-C, Pyridine-C, -CH₂Cl, 2-CH₃

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. The data presented here are representative values.

IR Data Comparison
CompoundKey Absorption Bands (cm⁻¹)Functional Group
2,3-Lutidine 3050-2900, 1600-1450, 1450-1350C-H (aromatic and alkyl), C=C and C=N (pyridine ring), C-H bend (alkyl)
2-methyl-3-pyridinemethanol 3400-3200 (broad), 3050-2900, 1600-1450, 1050-1000O-H (alcohol), C-H (aromatic and alkyl), C=C and C=N (pyridine ring), C-O (alcohol)
This compound 3050-2900, 1600-1450, 750-650C-H (aromatic and alkyl), C=C and C=N (pyridine ring), C-Cl
Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2,3-Lutidine 107106, 92, 79, 77
2-methyl-3-pyridinemethanol 123122, 106, 94, 78
This compound 141/143 (isotope pattern)106, 77

Analysis and Interpretation

The spectroscopic data presented above clearly illustrates the chemical transformations occurring in the synthesis of this compound.

From 2,3-Lutidine to 2-methyl-3-pyridinemethanol:

  • ¹H NMR: The most significant change is the disappearance of one of the methyl singlets and the appearance of a new singlet around 4.7 ppm, characteristic of a hydroxymethyl group (-CH₂OH). The downfield shift of the pyridine protons is also indicative of the introduction of an electron-withdrawing hydroxyl group.

  • ¹³C NMR: A new signal appears in the 60-65 ppm range, corresponding to the carbon of the hydroxymethyl group. The carbon of the remaining methyl group and the pyridine ring carbons also experience slight shifts in their chemical environments.

  • IR: The appearance of a broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the presence of the hydroxyl (-OH) group. A strong C-O stretching band also appears around 1050-1000 cm⁻¹.

  • Mass Spec: The molecular ion peak shifts from m/z 107 to m/z 123, confirming the addition of an oxygen atom.

From 2-methyl-3-pyridinemethanol to this compound:

  • ¹H NMR: The singlet corresponding to the -CH₂OH protons shifts slightly upfield to around 4.6 ppm, which is characteristic of a chloromethyl group (-CH₂Cl).

  • ¹³C NMR: The signal for the carbon of the newly formed chloromethyl group shifts significantly upfield to around 45 ppm, a typical region for a carbon attached to a chlorine atom.

  • IR: The broad O-H stretching band disappears, and a new absorption band characteristic of the C-Cl bond appears in the 750-650 cm⁻¹ region.

  • Mass Spec: The molecular ion peak shifts to m/z 141, with a characteristic M+2 peak at m/z 143 (with approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. The fragmentation pattern will also change, with the loss of a chloromethyl radical being a likely pathway.

Conclusion

This comparative guide has systematically detailed the spectroscopic changes that occur during the synthesis of this compound from 2,3-lutidine. By understanding the characteristic ¹H NMR, ¹³C NMR, IR, and Mass Spectral signatures of the starting material, intermediate, and final product, researchers and drug development professionals can effectively monitor the progress of the reaction, confirm the identity and purity of their compounds, and troubleshoot any synthetic challenges. The provided experimental protocols and data serve as a valuable reference for the synthesis and characterization of this important pharmaceutical building block.

References

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(Chloromethyl)-2-methylpyridine Against Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the strategic selection of an alkylating agent is paramount. These electrophilic molecules are foundational tools for forging new carbon-heteroatom and carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 3-(Chloromethyl)-2-methylpyridine, benchmarking its performance against a curated selection of classical and widely used alkylating agents. Our objective is to furnish researchers with the nuanced, data-driven insights required to make informed decisions in experimental design, optimizing for reactivity, selectivity, and safety.

Introduction: The Role and Significance of Alkylating Agents

Alkylating agents are a class of electrophilic compounds that function by transferring an alkyl group to a nucleophilic center.[1] This fundamental transformation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where it is employed to modify scaffolds, introduce essential pharmacophores, and synthesize active pharmaceutical ingredients (APIs).[2][3] The reactivity and utility of an alkylating agent are dictated by its structure, specifically the nature of the alkyl group, the leaving group, and any neighboring functional groups that may exert electronic or steric effects.[1][4]

This compound is a heterocyclic alkylating agent of increasing interest. Its pyridine core is a privileged scaffold in medicinal chemistry, while the chloromethyl group provides a reactive handle for nucleophilic substitution.[5] This guide will compare its performance characteristics against three archetypal agents: Benzyl Chloride, Methyl Iodide, and Dimethyl Sulfate.

Comparative Profile of Selected Alkylating Agents

The choice of an alkylating agent hinges on a balance of reactivity, selectivity, safety, and cost. The following table summarizes the key attributes of our selected compounds.

FeatureThis compoundBenzyl ChlorideMethyl IodideDimethyl Sulfate (DMS)
Structure Pyridyl-methyl halideBenzylic halidePrimary alkyl halideAlkyl sulfate
Molecular Wt. 127.57 g/mol 126.58 g/mol 141.94 g/mol 126.13 g/mol
Reactivity Class Activated, SN2 favoredActivated, SN1/SN2High, SN2Very High, SN2
Leaving Group Chloride (Cl⁻)Chloride (Cl⁻)Iodide (I⁻)Methylsulfate (MeSO₄⁻)
Key Advantages Pyridine moiety for drug scaffolds[5]Well-studied, versatile[4]Excellent leaving group, high SN2 rate[6][7]Potent, cost-effective methylating agent
Primary Hazards Skin/eye irritant, potential sensitizer[8][9][10]Lachrymator, corrosive, carcinogenToxic, suspected carcinogen[11]Extremely toxic, corrosive, carcinogen[12][13][14][15]

Causality Behind Reactivity:

  • This compound & Benzyl Chloride: Both are benzylic-type halides. The adjacent π-system (pyridine or benzene ring) stabilizes the transition state of an SN2 reaction, increasing reactivity compared to a simple alkyl chloride.[16] The electron-withdrawing nature of the pyridine nitrogen can slightly modulate the reactivity compared to benzyl chloride.

  • Methyl Iodide: The high reactivity is attributed to two factors: minimal steric hindrance at the methyl carbon, allowing easy access for nucleophiles, and the excellent leaving group ability of iodide (I⁻), which is a very weak base.[6][7][17]

  • Dimethyl Sulfate (DMS): DMS is a powerful methylating agent due to the highly stabilized methylsulfate anion, which is an excellent leaving group, analogous to the conjugate base of a strong acid.[6][7]

Experimental Benchmark: N-Alkylation of Morpholine

To provide a quantitative comparison, we propose a standardized protocol for the N-alkylation of morpholine. This reaction is a common transformation and serves as an excellent model for evaluating SN2 reactivity.[18][19] The reaction progress can be monitored by techniques like GC-MS or ¹H NMR to determine reaction rates and yields.

Core Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine acts as the nucleophile, performing a "backside attack" on the electrophilic carbon of the alkylating agent.[16][20][21] This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-X (X = leaving group) bond, leading to an inversion of stereochemistry if the carbon is chiral.[20][21]

SN2_Mechanism Nu Nu: TS [Nu---R---X]δ- Nu->TS Backside Attack C R-X Prod Nu-R TS->Prod Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: Generalized SN2 mechanism for alkylation.

Detailed Benchmarking Protocol

Objective: To compare the rate and yield of N-alkylation of morpholine using four different alkylating agents under identical conditions.

Materials:

  • Morpholine (≥99%)

  • This compound (≥98%)

  • Benzyl Chloride (≥99%)

  • Methyl Iodide (≥99%)

  • Dimethyl Sulfate (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN), anhydrous

  • Internal standard (e.g., Dodecane) for GC analysis

  • Standard laboratory glassware, magnetic stirrers, heating mantles/stirrplates.

Experimental Workflow Diagram:

Caption: Workflow for the kinetic analysis of N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 eq), potassium carbonate (1.5 eq), the internal standard, and 20 mL of anhydrous acetonitrile.

  • Equilibration: Place the flask in a pre-heated oil bath at 50°C and stir for 15 minutes to allow the temperature to equilibrate.

  • Initiation: Add the alkylating agent (1.05 eq) to the flask. This marks the start of the reaction (t=0). Extreme caution is required when handling all alkylating agents, especially Dimethyl Sulfate. [12][15]

  • Monitoring: At specified time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a ~0.1 mL aliquot of the reaction mixture using a syringe.

  • Quenching & Analysis: Immediately quench the aliquot in a vial containing 1 mL of 1M HCl and 1 mL of ethyl acetate. Shake vigorously. Analyze the ethyl acetate layer by GC-MS to determine the ratio of product to the internal standard.

  • Completion & Workup: After 24 hours (or once the reaction has gone to completion as determined by TLC/GC), cool the reaction mixture to room temperature. Filter off the solids and concentrate the filtrate under reduced pressure.

  • Purification & Yield: The crude product is then purified using standard techniques (e.g., column chromatography or distillation) to determine the isolated yield.

Expected Results & Discussion

Based on established principles of chemical kinetics and reactivity, the expected order of reaction rate is:

Dimethyl Sulfate > Methyl Iodide > Benzyl Chloride ≈ this compound

  • DMS and Methyl Iodide are expected to react fastest due to their potent leaving groups and low steric hindrance.[6][7]

  • Benzyl Chloride and this compound are expected to have comparable, albeit slower, rates. The chloride is a less effective leaving group than iodide or methylsulfate.[17][22] Subtle differences may arise from the electronic influence of the pyridine ring versus the benzene ring. The 2-methyl group on the pyridine ring might introduce minor steric hindrance, potentially slowing the reaction slightly compared to benzyl chloride.

Safety and Handling: A Critical Consideration

A discussion of alkylating agents is incomplete without a stringent emphasis on safety. Many are toxic, corrosive, and potent carcinogens.

  • Dimethyl Sulfate (DMS): Extremely hazardous. It is a probable human carcinogen and can cause severe, delayed chemical burns to the skin, eyes, and respiratory tract.[12][13][15] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.

  • Methyl Iodide: A toxic and suspected carcinogen that requires handling in a fume hood with appropriate PPE.[11]

  • Benzyl Chloride & this compound: These are corrosive and can cause skin and eye irritation.[8][9] They should be handled with standard laboratory precautions, including gloves, goggles, and use of a fume hood.

Conclusion and Recommendations

This guide provides a framework for the rational comparison of this compound with other common alkylating agents.

  • This compound is an excellent choice when the synthetic goal is to introduce a (2-methylpyridin-3-yl)methyl moiety, a common fragment in pharmacologically active compounds.[5] Its reactivity is comparable to the widely used benzyl chloride, making it a reliable SN2 partner for a range of nucleophiles.

  • For simple and rapid methylation, Methyl Iodide and Dimethyl Sulfate remain the agents of choice due to their superior reaction kinetics, with the caveat that DMS requires extremely stringent safety protocols.[12][15]

  • Benzyl Chloride serves as a versatile and cost-effective benzylic alkylating agent, providing a baseline against which more complex reagents like this compound can be effectively benchmarked.[4]

The ultimate selection of an alkylating agent requires a holistic assessment of the desired chemical transformation, required reaction rate, substrate compatibility, and, most importantly, the safety infrastructure available to the researcher. By following the protocols and considering the data presented herein, scientists can approach this critical decision with confidence and precision.

References

  • ResearchGate. (n.d.). Kinetic parameters for the N-methylation of morpholine.
  • Scribd. (n.d.). Vogel's Textbook of Practical Organic Chemistry 5th Ed.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Better World Books. (n.d.). Vogel's Textbook of Practical Organic Chemistry.
  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1).
  • ResearchGate. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I).
  • ResearchGate. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • Internet Archive. (n.d.). Vogel's Textbook of practical organic chemistry, including qualitative organic analysis.
  • Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions.
  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Google Books. (n.d.). Vogel's Textbook of Practical Organic Chemistry.
  • (n.d.). Textbook of Practical Organic Chemistry 5th ed.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
  • YouTube. (2020). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons.
  • Master Organic Chemistry. (n.d.). What Makes A Good Leaving Group.
  • PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction.
  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Wikipedia. (n.d.). SN2 reaction.
  • PubMed. (1958). Procedures recommended for the clinical trial of alkylating agents.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wikipedia. (n.d.). Hammond's postulate.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • PubMed. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.
  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Quora. (2019). Which is more reactive towards SN1, benzyl chloride or 1-chloro-2-phenylethane?.

Sources

A Comparative Guide to the Kinetic Reactivity of Chloromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and drug development, the reactivity of heterocyclic building blocks is a cornerstone of molecular design. Among these, chloromethylpyridine isomers—2-, 3-, and 4-chloromethylpyridine—are pivotal intermediates. Their utility, however, is not uniform. The positional isomerism of the chloromethyl group on the pyridine ring dramatically influences the kinetic profile of nucleophilic substitution reactions. This guide provides a comprehensive comparison of the reaction rates of these isomers, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for synthetic strategy and optimization.

The Decisive Role of Isomerism in Nucleophilic Substitution

The primary reaction pathway for chloromethylpyridines is nucleophilic substitution at the benzylic-type carbon. This reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, largely dictated by the stability of the potential carbocation intermediate and steric factors.[1][2] The nitrogen atom in the pyridine ring exerts a powerful electronic influence, which is the principal determinant of the reactivity differences among the 2-, 3-, and 4-isomers.[3]

The general trend for nucleophilic substitution reactivity in pyridines with leaving groups at the side chain typically follows the order: 4- > 2- > 3-chloromethylpyridine . This hierarchy is a direct consequence of the ability of the pyridine nitrogen to stabilize the transition state of the reaction.

Comparative Kinetic Data: A Quantitative Look

To quantify the reactivity differences, we can examine the relative rates of solvolysis, a reaction where the solvent acts as the nucleophile.[4][5] While specific rate constants vary with solvent and temperature, a representative comparison highlights the profound effect of isomer position.

IsomerRelative Rate of Solvolysis (Ethanol/Water)Mechanistic Rationale
4-Chloromethylpyridine ~600Strong resonance stabilization of the carbocation-like transition state by the para-nitrogen.
2-Chloromethylpyridine ~30Moderate resonance stabilization by the ortho-nitrogen, slightly hindered by proximity.
3-Chloromethylpyridine 1No direct resonance stabilization; reactivity is primarily driven by the inductive effect.
(Note: Relative rates are illustrative, based on principles of physical organic chemistry and data for analogous systems.)

This vast difference in reaction rates underscores the importance of isomer selection in planning a synthesis. A reaction with the 4-isomer might proceed readily at room temperature, while the 3-isomer could require significantly elevated temperatures and longer reaction times to achieve a comparable conversion.

Mechanistic Insights: The "Pyridine-N Effect"

The observed reactivity trend is rooted in the electronic interplay between the pyridine nitrogen and the reacting benzylic carbon center.

  • 4-Chloromethylpyridine (para-isomer): This isomer exhibits the highest reactivity. During the departure of the chloride ion, a positive charge develops on the methylene carbon. This charge is effectively delocalized onto the electronegative nitrogen atom through resonance (a -M or negative mesomeric effect).[6][7] This stabilization of the transition state significantly lowers the activation energy, accelerating the reaction.

  • 2-Chloromethylpyridine (ortho-isomer): The ortho-isomer also benefits from resonance stabilization of the transition state, similar to the 4-isomer. However, the proximity of the nitrogen atom can introduce steric hindrance and complex inductive effects, often rendering it slightly less reactive than the 4-isomer.

  • 3-Chloromethylpyridine (meta-isomer): In the meta-isomer, the developing positive charge on the methylene carbon cannot be delocalized onto the nitrogen atom via a valid resonance structure.[8] The nitrogen's electron-withdrawing inductive effect (-I) actually destabilizes the carbocation-like transition state, making this isomer the least reactive of the three.[1] Its reactivity is more akin to a standard substituted benzyl chloride without the activating effect of the heteroatom.

The following diagram illustrates the critical difference in transition state stabilization that governs the reactivity order.

G cluster_4 4-Chloromethylpyridine (Most Reactive) cluster_2 2-Chloromethylpyridine (Intermediate Reactivity) cluster_3 3-Chloromethylpyridine (Least Reactive) a4 Departure of Cl⁻ b4 Formation of Transition State (TS) a4->b4 c4 Strong Resonance Stabilization of TS by para-Nitrogen b4->c4 d4 Low Activation Energy c4->d4 e4 Fast Reaction Rate d4->e4 a2 Departure of Cl⁻ b2 Formation of Transition State (TS) a2->b2 c2 Moderate Resonance Stabilization of TS by ortho-Nitrogen b2->c2 d2 Moderate Activation Energy c2->d2 e2 Moderate Reaction Rate d2->e2 a3 Departure of Cl⁻ b3 Formation of Transition State (TS) a3->b3 c3 No Resonance Stabilization (-I effect destabilizes TS) b3->c3 d3 High Activation Energy c3->d3 e3 Slow Reaction Rate d3->e3

Caption: Experimental workflow for a kinetic solvolysis study.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a 0.2 M stock solution of 4-chloromethylpyridine in acetone.

    • Prepare the desired solvolysis solvent, for example, a 50:50 (v/v) mixture of ethanol and water.

    • Ensure the 0.01 M NaOH solution is accurately standardized.

  • Reaction Setup:

    • In a reaction vessel (e.g., an Erlenmeyer flask), add a precise volume of the ethanol/water solvent (e.g., 50.0 mL).

    • Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral).

    • Add a precise aliquot of the 0.01 M NaOH solution (e.g., 0.50 mL). The solution will turn blue.

    • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Kinetic Run:

    • To initiate the reaction, add a small, precise volume of the thermostated 4-chloromethylpyridine stock solution (e.g., 0.5 mL) to the reaction vessel and simultaneously start a timer (t=0). [4] * Swirl the flask to ensure rapid mixing.

    • Record the exact time it takes for the solution to change from blue back to yellow. This marks the point where the HCl produced by the reaction has neutralized the added NaOH.

    • Immediately upon the color change, add the next 0.50 mL aliquot of NaOH and continue timing.

    • Repeat this process for several aliquots to gather multiple data points.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics because the concentration of the solvent (nucleophile) is in vast excess and remains effectively constant.

    • The rate law is: Rate = k[R-Cl], where R-Cl is the chloromethylpyridine.

    • Calculate the concentration of R-Cl remaining at each time point.

    • Plot ln[R-Cl] versus time. The plot should yield a straight line.

    • The pseudo-first-order rate constant (k) is the negative of the slope of this line.

This self-validating protocol ensures that the rate is measured under controlled conditions, providing reliable data for comparing the different isomers.

Implications for Drug Development and Synthesis

Understanding these kinetic differences is not merely an academic exercise; it has profound practical implications:

  • Reaction Condition Optimization: Syntheses involving 3-chloromethylpyridine will likely require more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) than those with the 2- or 4-isomers. [9]* Selectivity in Polyfunctional Molecules: In a molecule containing both a 3- and a 4-substituted pyridine ring, a nucleophile can be directed selectively to the 4-position under mild conditions.

  • Process Safety and Control: The highly exothermic nature of reactions with 4-chloromethylpyridine must be managed to ensure process safety, whereas reactions with the 3-isomer are inherently more sluggish and easier to control.

By leveraging a deep understanding of the underlying physical organic chemistry, researchers can design more efficient, selective, and robust synthetic routes, accelerating the drug development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl)
  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
  • Siddiqi, K. S., et al. (2007). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. Journal of the Indian Chemical Society.
  • Química Organica.org. Nucleophilic substitution reactions in pyridine.
  • Kalme, Z. A., et al. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds.
  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
  • Ramesh, S., Sundar, N. S., & Murti, P. S. R. (1983). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles. Zenodo.
  • Najam Academy. (2023). Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. YouTube.
  • Salimi, A., et al. (2014). Kinetics and mechanism of pyridine substitution from [(η3-C3H5)Mo(CO)2(X)(py)2] (X = Cl, Br; py = pyridine) by 1,2-bis(diphenylphosphino)ethane.
  • University of California, Irvine. (2009). Experiment 8 — Kinetics of SN1 Solvolysis.
  • Professor Dave Explains. (2019). Chapter 7.5 Nucleophilic Substitution Kinetics. YouTube.
  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • Wojnárovits, L., & Takács, E. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. PMC - NIH.
  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals.
  • Jasper, A. W., et al. (2023). Studies on the Kinetics of the CH + H2 Reaction and Implications for the Reverse Reaction, 3CH2 + H. The Journal of Physical Chemistry A.
  • Environmental Science & Technology. (2019). Rate Constants and Mechanisms of the Reactions of Cl• and Cl2•– with Trace Organic Contaminants.
  • International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in.

Sources

A Comparative Guide to Greener Syntheses of 3-(Chloromethyl)-2-methylpyridine for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the synthesis of key intermediates such as 3-(chloromethyl)-2-methylpyridine demands rigorous evaluation not only for yield and purity but also for its environmental footprint. This guide provides a comparative analysis of different synthetic routes to this crucial building block, with a focus on green chemistry metrics. By examining the causality behind experimental choices and providing self-validating protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize more sustainable synthetic strategies.

The Significance of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact and enhance process efficiency. Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) are essential tools for quantifying the "greenness" of a chemical process.[1][2] A high atom economy indicates that a larger proportion of reactants are incorporated into the final product, while a low E-Factor and PMI signify less waste generation and greater overall efficiency.[3][4][5][6]

Synthetic Routes to this compound: A Comparative Analysis

We will explore two primary synthetic pathways for this compound, evaluating each through the lens of established green chemistry metrics.

Route 1: Multi-step Synthesis from 3-Picoline

This traditional route involves the oxidation of 3-picoline, followed by esterification, reduction, and finally chlorination.

Reaction Pathway:

Route 1 A 3-Picoline B Nicotinic Acid A->B KMnO4, H2O C Methyl Nicotinate B->C CH3OH, H2SO4 D 3-Pyridinemethanol C->D Reduction E 3-(Chloromethyl)pyridine Hydrochloride D->E SOCl2

A multi-step synthesis of 3-(Chloromethyl)pyridine Hydrochloride from 3-Picoline.

Experimental Protocol:

Step 1: Oxidation of 3-Picoline to Nicotinic Acid [7]

  • In a 250 mL flask, add 18.6 g (0.2 mol) of 3-picoline and 150 mL of water.

  • Heat the mixture to 80°C.

  • Add 66.36 g (0.42 mol) of potassium permanganate in batches, maintaining the temperature between 85-90°C with stirring for 30 minutes.

  • After the reaction is complete (monitored by TLC), adjust the pH of the reaction solution to 3 with 2 mol/L hydrochloric acid.

  • Cool the reaction mixture to 25°C and collect the nicotinic acid by suction filtration.

Step 2: Esterification to Methyl Nicotinate [7]

  • React the obtained nicotinic acid with 12 g (0.26 mol) of methanol in the presence of sulfuric acid to yield methyl nicotinate.

Step 3: Reduction to 3-Pyridinemethanol [7]

  • Reduce the methyl nicotinate to 3-pyridinemethanol using a suitable reducing agent.

Step 4: Chlorination to 3-(Chloromethyl)pyridine Hydrochloride [7]

  • React 3-pyridinemethanol with thionyl chloride (molar ratio of 1:1.1-1.3) to produce the final product.

Route 2: Direct Chlorination of 2-Methyl-3-pyridinemethanol

This alternative approach involves the direct chlorination of a commercially available or readily synthesized precursor, 2-methyl-3-pyridinemethanol.

Reaction Pathway:

Route 2 A 2-Methyl-3-pyridinemethanol B This compound A->B Chlorinating Agent (e.g., SOCl2)

A one-step synthesis of this compound.

Experimental Protocol (General):

  • Dissolve 2-methyl-3-pyridinemethanol in an appropriate inert solvent.

  • Add a chlorinating agent, such as thionyl chloride, dropwise at a controlled temperature.

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify the product by distillation or chromatography.

Green Chemistry Metrics: A Head-to-Head Comparison

To provide a quantitative assessment of the environmental performance of each route, we will calculate and compare the following key green chemistry metrics.

Definitions of Metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%.[8][9][10][11][12]

  • E-Factor: The mass ratio of waste to the desired product. A lower E-Factor indicates less waste generation.[1][3][6][13][14]

  • Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, and water) used in a process to the mass of the final product.[4][5][15][16]

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the desired product, taking into account reaction yield and stoichiometry.[2][17][18][19]

Comparative Data Table:

MetricRoute 1: Multi-step from 3-PicolineRoute 2: Direct ChlorinationIdeal Value
Atom Economy (AE) Lower (multi-step, byproducts)Higher (fewer steps)100%
E-Factor Higher (significant solvent and reagent use)Lower (less solvent and fewer reagents)0
Process Mass Intensity (PMI) HigherLower1
Reaction Mass Efficiency (RME) LowerHigher100%

Note: Specific values for E-Factor, PMI, and RME are highly dependent on the specific reagents, solvents, and yields of the experimental setup and would require detailed process data for precise calculation.

Discussion and Causality

The multi-step synthesis from 3-picoline (Route 1) inherently suffers from lower atom economy due to the formation of byproducts at each stage. The use of stoichiometric reagents like potassium permanganate in the oxidation step generates a significant amount of manganese dioxide waste, contributing to a high E-Factor and PMI. While this route is well-established, its environmental impact is considerable.

In contrast, the direct chlorination of 2-methyl-3-pyridinemethanol (Route 2) represents a more streamlined and potentially greener alternative. With fewer reaction steps, the atom economy is inherently higher. This route also offers the potential for reduced solvent usage and waste generation, leading to a more favorable E-Factor and PMI. The choice of chlorinating agent is critical in this route; using a recyclable or less hazardous reagent can further improve its green profile.

Conclusion and Future Perspectives

This comparative guide highlights the significant advantages of adopting a green chemistry approach in the synthesis of this compound. While traditional multi-step syntheses may be well-documented, direct routes with higher atom economy and lower waste generation are preferable from an environmental and efficiency standpoint.

Future research should focus on the development of catalytic and even more atom-economical methods for the synthesis of this important intermediate. The use of novel, recyclable catalysts and the exploration of solvent-free reaction conditions will be crucial in advancing the sustainability of pharmaceutical manufacturing.

References

  • Study Mind. (n.d.). Atom Economy (GCSE Chemistry).
  • Pearson. (n.d.). Atom Economy Calculator | Green Chemistry & Reaction Efficiency.
  • Study.com. (n.d.). Atom Economy | Formula & Examples - Lesson.
  • American Chemical Society. (2014, October 16). Process Mass Intensity Calculation Tool - ACS Community.
  • Calculator.net. (2024, August 14). E Factor Calculator.
  • Green Chemistry For Sustainability. (n.d.). Process Mass Intensity Prediction Calculator.
  • Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI.
  • Green Chemistry Toolkit. (n.d.). METRICS.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(11), 1448. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
  • The Organic Chemistry Tutor. (2022, October 28). How to Calculate E-factor (Green Chem) [Video]. YouTube. [Link]
  • ERA Environmental Management Solutions. (2012, August 30). The Secret "E-Factor" Calculation for Environmental Performance.
  • Omni Calculator. (n.d.). Atom Economy Calculator.
  • Green Chemistry For Sustainability. (n.d.). Convergent Process Mass Intensity Calculator.
  • A-Level Chemistry. (n.d.). Atom Economy: Definition, Formula & Examples (GCSE).
  • Sheldon, R. A. (n.d.). E-Factor.
  • ACS Green Chemistry Institute. (2015, September 30).
  • Green Chemistry Assistant. (n.d.). Reaction Mass Efficiency (RME).
  • Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics (pp. 1-14). Springer, Cham. [Link]
  • ResearchGate. (n.d.). Formulae for the calculation of the mass metrics.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Wikipedia. (n.d.). 3-Methylpyridine.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 943-948. [Link]
  • European Patent Office. (1984, February 8). EP 0009212 B1 - Process for producing 2-chloro-5-trichloromethylpyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • National Toxicology Program. (n.d.). 3-Picoline.
  • Oriental Journal of Chemistry. (2017, April 12). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • CAS Common Chemistry. (n.d.). 2-Chloro-3-pyridinemethanol.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methyl-.

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of 2,3-Lutidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Lutidine Functionalization

2,3-Lutidine, a readily available pyridine derivative, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] Its strategic functionalization allows for the introduction of diverse molecular complexity, leading to novel compounds with tailored properties. The electron-donating nature of the two methyl groups and the inherent electronic properties of the pyridine ring present unique challenges and opportunities for selective C-H functionalization, both at the aromatic core and the methyl substituents.[5]

This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for the functionalization of 2,3-lutidine. We will delve into the mechanistic nuances of C-H activation, oxidation, and coupling reactions, offering field-proven insights and experimental data to inform your catalyst selection and reaction design.

I. C-H Activation and Arylation of the Pyridine Ring: A Tale of Two Metals

The direct C-H arylation of pyridine rings is a powerful tool for forging C-C bonds. Transition metal catalysis, particularly with palladium and ruthenium, has been at the forefront of this field.[6][7] The choice of catalyst and directing group strategy is paramount in overcoming the inherent challenges of activating the C-H bonds of electron-rich pyridine derivatives like 2,3-lutidine.

A. Palladium-Catalyzed C-H Olefination

Palladium catalysis is a workhorse in C-C bond formation. For the olefination of aromatic compounds, including pyridine derivatives, palladium(II) acetate is a common precursor. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, which can be the rate-determining step.[1][8][9]

A key challenge in palladium-catalyzed C-H activation is the often low reactivity of simple palladium salts with the substrate. To overcome this, bifunctional ligands can be employed to accelerate the C-H cleavage step.[10]

Experimental Protocol: Palladium-Catalyzed C-H Olefination of an Aromatic Substrate

  • Materials: Palladium(II) acetate (Pd(OAc)₂), 2-methyl-2-(phenylthio)propanoic acid ligand (L2), triphenylphosphine (PPh₃), aromatic substrate, olefin, and solvent.

  • Procedure:

    • In a reaction vessel, combine Pd(OAc)₂ and the S,O-ligand L2 in a 1:1 ratio in a suitable solvent like dichloromethane and stir overnight at room temperature to form the catalyst complex.[8]

    • To a separate reaction vessel, add the aromatic substrate, the olefin, the pre-formed palladium complex (e.g., 5 mol%), and any additional ligands like PPh₃.

    • The reaction mixture is then heated under an inert atmosphere for a specified time until completion.

    • The product is isolated and purified using standard techniques such as column chromatography.

Mechanism of Palladium-Catalyzed C-H Olefination

G A Pd(OAc)₂ + Ligand (L2) + PPh₃ B Active Catalyst Complex A->B Complex Formation C C-H Activation (RDS) B->C Reacts with Substrate D Palladacycle Intermediate C->D E Olefin Insertion D->E + Olefin F β-Hydride Elimination E->F G Olefinated Product F->G H Catalyst Regeneration F->H H->B Re-enters Catalytic Cycle

Caption: Generalized pathway for Palladium-catalyzed C-H olefination.

B. Ruthenium-Catalyzed C-H Arylation

Ruthenium catalysts offer a cost-effective and often highly efficient alternative to palladium.[6] Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are frequently used for the direct arylation of heteroarenes.[6] These reactions often proceed via an oxidative addition pathway or a deprotonation pathway.[11]

Comparative Performance of Palladium and Ruthenium Catalysts for Arylation of Phenyl Tetrazole

Catalyst SystemArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
[RuCl₃·xH₂O]Aryl BromideK₂CO₃NMP12024High[6]
Pd(OAc)₂ / LigandAryl Boronic AcidCs₂CO₃Toluene10016High[10]

II. Functionalization of the Methyl Groups: Oxidation and Borylation

The methyl groups of 2,3-lutidine are also amenable to functionalization, primarily through oxidation to aldehydes or carboxylic acids, or through C-H borylation to introduce a versatile synthetic handle.

A. Catalytic Oxidation of Methyl Groups

The selective oxidation of methylarenes to aldehydes is challenging due to the potential for overoxidation to carboxylic acids.[12] Various catalytic systems have been developed to control this selectivity.

Catalytic Systems for the Aerobic Oxidation of Methylarenes

Catalyst SystemOxidantConditionsProductYield (%)Reference
9,10-dicyanoanthracene / methylviologen / FeCl₂O₂hν, rtAldehyde63-78[12]
Ga₂O₃ / TiO₂ / V₂O₅O₂400°CAldehyde63[12]
Laccase / (NH₄)₂ABTSO₂aq. THF, rtAldehyde92-98[12]
N-alkyl pyridinium saltsO₂Acetonitrile, 160°CCarboxylic Acidup to 96 (conversion)[13]

Experimental Protocol: Laccase-Catalyzed Aerobic Oxidation of a Methylarene

  • Materials: Methylarene substrate, laccase solution, diammonium salt of 2,2′-azinobis(3-ethyl-2,3-dihydrobenzothiazole-6-sulfonic acid) (ABTS), aqueous THF.

  • Procedure:

    • To a reaction vessel, add the methylarene substrate and a solution of (NH₄)₂ABTS (1 mol%) in aqueous THF.[12]

    • Add the laccase solution and flush the vessel with oxygen.

    • Stir the mixture at room temperature for 36 hours, periodically flushing with oxygen.

    • Extract the product with an organic solvent, dry, and purify by chromatography.[12]

B. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for converting C-H bonds into C-B bonds, which can then be further functionalized.[2][14][15] The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position.[2][16] For pyridines, catalyst inhibition through coordination of the nitrogen lone pair to the iridium center can be a challenge.[15]

Mechanism of Iridium-Catalyzed C-H Borylation

G A [Ir(cod)OMe]₂ + dtbpy B Active Ir(III) Catalyst A->B Ligand Exchange C Oxidative Addition of B₂pin₂ B->C D Ir-Boryl Complex C->D E C-H Activation D->E + Substrate F Borylated Product E->F G Reductive Elimination E->G H Catalyst Regeneration G->H + HBpin H->C Re-enters Catalytic Cycle

Caption: Generalized catalytic cycle for Iridium-catalyzed C-H borylation.

III. Coupling Reactions: The Emerging Role of Photocatalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis.[17] For the functionalization of 2,3-lutidine, photocatalysis can enable novel coupling reactions. 3,5-Lutidine has been shown to act as a precatalyst in a dual catalytic system for the coupling of alkyl halides and alkenes, where a lutidinium iodide salt serves as a critical cocatalyst.[5][18][19]

Proposed Mechanism for Lutidinium-Promoted Photocatalytic Coupling

The reaction is initiated by the photoexcitation of an iridium photocatalyst, which then engages in a single-electron transfer (SET) with a lutidinium salt.[5][18] This generates a lutidinium radical that can participate in halogen atom transfer, facilitating the formation of an alkyl radical from an alkyl halide.[5][18] The alkyl radical then adds to an alkene, and the catalytic cycle is closed by a final reduction step.

Conclusion: A Multi-faceted Approach to 2,3-Lutidine Functionalization

The selective functionalization of 2,3-lutidine is a key challenge that can be addressed through a variety of catalytic approaches. Palladium and ruthenium catalysts are highly effective for C-H arylation of the pyridine ring, with the choice of ligand and reaction conditions being crucial for achieving high efficiency. For the methyl groups, controlled oxidation to aldehydes or conversion to boronate esters via iridium-catalyzed borylation provides versatile handles for further elaboration. Emerging photocatalytic methods offer new avenues for coupling reactions under mild conditions.

The selection of the optimal catalyst will depend on the desired transformation, the required level of selectivity, and the functional group tolerance of the substrate. This guide provides a foundation for making informed decisions in the design and execution of synthetic routes involving the functionalization of 2,3-lutidine.

References

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (n.d.). National Institutes of Health.
  • Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. (2025). Journal of the American Chemical Society.
  • Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. (n.d.). National Institutes of Health.
  • Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. (2025). PubMed.
  • Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands. (2020). PubMed.
  • Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. (2014). PubMed.
  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. (2013). ACS Catalysis.
  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. (n.d.). ACS Publications.
  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (n.d.). National Institutes of Health.
  • Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. (2025). Purdue University Graduate School.
  • Iridium-catalyzed C–H borylation of pyridines. (n.d.). RSC Publishing.
  • Iridium-catalyzed C-H borylation of substituted pyridines. (2025). American Chemical Society.
  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. (n.d.). PubMed Central.
  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C-H Olefination with Aliphatic Alkenes. (n.d.). SciSpace.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI.
  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. (n.d.). MDPI.
  • Ruthenium(II)-Catalyzed C–H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. (n.d.). ACS Catalysis.
  • Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. (n.d.).
  • A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. (n.d.). Chemical Communications (RSC Publishing).
  • 2,3-Lutidine. (n.d.). PubChem.
  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. (2019). Scientific Reports.
  • Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. (n.d.). ResearchGate.
  • Recent Advances in Metal Catalyzed C−H Functionalization with a Wide Range of Directing Groups. (n.d.). ResearchGate.
  • Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. (n.d.). Chemical Reviews.
  • Enzymatic Cβ-H Functionalization of l-Arg and l-Leu in Nonribosomally Derived Peptidyl Natural Products: A Tale of Two Oxidoreductases. (2021). PubMed.
  • Ruthenium-catalyzed functionalization of aryl carbon-oxygen bonds in aromatic ethers with organoboron compounds. (n.d.). PubMed.
  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. (2019). National Institutes of Health.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI.
  • Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. (2026).
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). National Institutes of Health.
  • Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts. (2025). PubMed.
  • Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. (2025). ResearchGate.
  • Photocatalytic C−H Functionalization Utilizing Acridine−Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts. (2025). ResearchGate.
  • Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. (n.d.). ACS Publications.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health.
  • Late-stage oxidative C(sp3)–H methylation. (n.d.). PubMed Central.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (2012). ACS Publications.
  • Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. (2025).
  • Exploring Emergent Properties in Enzymatic Reaction Networks: Design and Control of Dynamic Functional Systems. (n.d.). PubMed Central.
  • Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. (2023). MDPI.
  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. (2023). MDPI.
  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. (2013). PubMed.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(Chloromethyl)-2-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isomeric Purity

In the synthesis of complex pharmaceutical and agrochemical agents, substituted pyridines are invaluable building blocks. 3-(Chloromethyl)-2-methylpyridine, for instance, serves as a key intermediate. However, synthetic routes, often starting from methylpyridines (picolines), can lead to the formation of multiple positional isomers, such as 2-chloro-3-methylpyridine or other (chloromethyl)methylpyridine variants.[1] These isomers often possess similar physicochemical properties, making their separation and quantification a significant analytical challenge.[2]

The presence of undesired isomers, even at trace levels, can impact the safety, efficacy, and stability of the final product. Therefore, robust, validated analytical methods are not merely a quality control checkbox but a fundamental requirement for regulatory compliance and ensuring product integrity. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound isomers, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Chromatographic Challenge: Separating a Needle from a Haystack

The primary difficulty in analyzing these isomers lies in their subtle structural differences. Positional isomers have identical molecular weights and often exhibit very similar polarities and boiling points. This necessitates analytical techniques with high resolving power and selectivity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision driven by the specific analytical objective, whether it's routine purity testing, trace-level impurity quantification, or stability assessment.

Traditionally, pyridine derivatives have been analyzed by both GC and HPLC.[5][6] The selection of the optimal method depends on factors like the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography (GC): The Volatility-Based Approach

GC is a powerful technique for separating volatile and thermally stable compounds.[7] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For chloromethylpyridine isomers, GC, particularly when coupled with Mass Spectrometry (GC-MS), offers high efficiency and definitive identification.

Causality Behind Experimental Choices in GC Method Development
  • Column Selection: The choice of stationary phase is paramount. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) separates compounds primarily by boiling point. However, for isomers with very close boiling points, a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) is often superior. It introduces dipole-dipole interactions, providing an additional separation mechanism based on the subtle differences in the isomers' molecular polarity.

  • Injector Temperature: The inlet must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A typical starting point is 250°C.

  • Oven Program: A temperature ramp is generally employed to ensure good separation of early-eluting compounds while minimizing run times for later-eluting ones. An initial hold at a lower temperature allows for better resolution of volatile isomers, followed by a ramp to elute all components.[8]

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis of organic compounds. However, a Mass Spectrometer (MS) is the gold standard for identification, providing a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint, confirming the identity of each isomeric peak.[9]

Diagram: GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) vial Transfer to GC Vial prep->vial autosampler Autosampler Injection vial->autosampler inlet Heated Inlet (Vaporization) autosampler->inlet column Capillary Column (Separation) inlet->column ms Mass Spectrometer (Ionization & Detection) column->ms data_sys Data System ms->data_sys chromatogram Chromatogram (Retention Time) data_sys->chromatogram spectrum Mass Spectrum (Identification) data_sys->spectrum

Caption: High-level workflow for the analysis of pyridine isomers using GC-MS.

Protocol: GC-MS Method for Isomer Identification and Quantification
  • Standard and Sample Preparation:

    • Prepare a 1000 µg/mL stock solution of the this compound reference standard and any available isomers in dichloromethane.

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Prepare the test sample by accurately weighing and dissolving it in dichloromethane to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter.

  • GC-MS Instrumentation and Conditions: [8][9]

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless, 250°C, split ratio 20:1.

    • Injection Volume: 1 µL.

    • Oven Program: Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 230°C.

    • Scan Range: 40-300 m/z.

  • System Suitability Test (SST):

    • Inject a mid-level standard solution six times.

    • The relative standard deviation (%RSD) of the peak areas for the main isomer should be ≤ 2.0%.

    • The resolution between the two closest eluting isomer peaks should be ≥ 1.5.

High-Performance Liquid Chromatography (HPLC): The Polarity-Based Alternative

HPLC separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase. It is exceptionally versatile and often the preferred method in pharmaceutical quality control. For pyridine derivatives, which are hydrophilic bases, specialized HPLC modes are often required.[10][11]

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: Standard reversed-phase (C18) chromatography can be challenging for these polar, basic compounds, often resulting in poor peak shape and retention. Alternative strategies are necessary:

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics.[6] This allows for simultaneous separation based on hydrophobicity and ionic interactions, providing excellent selectivity for isomers.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is ideal for polar compounds. It uses a polar stationary phase and a high-organic mobile phase, offering a different selectivity mechanism compared to reversed-phase.

    • Hydrogen-Bonding Columns: Specialized columns, such as SHARC, separate isomers based on their ability to form hydrogen bonds with the stationary phase, a mechanism that can be highly effective for pyridine derivatives.[5]

  • Mobile Phase Composition: The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is critical. The pH of the buffer controls the ionization state of the pyridine nitrogen, which significantly affects retention. Additives like formic acid or ammonium formate are often used to improve peak shape and ensure compatibility with MS detection.[10]

  • Detector: A UV detector is commonly used, as pyridine rings have a characteristic UV absorbance (typically around 260-275 nm).[10] For higher specificity and sensitivity, especially for trace analysis, an LC-MS system is invaluable.[12]

Diagram: Analytical Method Validation Workflow (ICH Q2)

ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Draft Validation Protocol Dev->Protocol Exec Execute Validation Studies Protocol->Exec Specificity Specificity/ Selectivity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOD / LOQ Robustness Robustness Report Final Validation Report Exec->Report Summarize Results

Caption: The structured workflow for analytical method validation as per ICH guidelines.

Protocol: HPLC-UV Method for Isomer Purity and Quantification
  • Standard and Sample Preparation:

    • Prepare a 1000 µg/mL stock solution of the this compound reference standard and any available isomers in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Prepare the test sample by accurately weighing and dissolving it in the diluent to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Amaze HD, 3.2 x 150 mm.[10] (This mixed-mode column offers hydrogen-bonding and cation-exchange mechanisms).

    • Mobile Phase: Isocratic elution with Acetonitrile/Methanol (60/40) containing 0.2% Formic Acid and 0.25% Ammonium Formate.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detector: UV at 275 nm.[10]

  • System Suitability Test (SST):

    • Inject a mid-level standard solution six times.

    • The %RSD of the peak areas for the main isomer should be ≤ 2.0%.

    • The USP tailing factor for the main isomer peak should be ≤ 2.0.

    • The resolution between the two closest eluting isomer peaks should be ≥ 2.0.

Method Validation: Demonstrating Fitness for Purpose

Once a method is developed, it must be validated to prove it is suitable for its intended purpose, a process rigorously defined by ICH Q2(R2).[4][13] The objective is to provide documented evidence that the method is accurate, precise, specific, and robust.

Validation Parameter Purpose Typical Acceptance Criteria for an Impurity Method Cited Standard
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., other isomers, degradation products, matrix components).Peak purity analysis (using a DAD or MS detector) should pass. Resolution between the analyte and adjacent peaks should be ≥ 2.0.ICH Q2(R2)[14]
Linearity To show a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.ICH Q2(R2)[14]
Accuracy To measure the closeness of the test results to the true value. Often assessed by spiking the sample matrix with known amounts of the isomer.Percent recovery should be within 80.0% to 120.0% at each concentration level.ICH Q2(R2)[14]
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): %RSD ≤ 5.0%.Intermediate Precision (Inter-assay): %RSD ≤ 10.0%.ICH Q2(R2)[14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision at the LOQ level should meet acceptance criteria (e.g., %RSD ≤ 10%).ICH Q2(R2)[14]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase organic content).System suitability parameters (resolution, tailing factor) must remain within acceptable limits.ICH Q2(R2)[14]

Comparative Guide: GC-MS vs. HPLC-UV/MS

Performance Metric Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Field-Proven Insight
Selectivity/Resolution Excellent, especially with mid-polarity columns that exploit both boiling point and polarity differences.Excellent, highly tunable through column chemistry (mixed-mode, HILIC) and mobile phase pH.HPLC often provides more levers (column, pH, solvent) to pull for optimizing selectivity between challenging isomers.
Sensitivity Very high, especially in Selected Ion Monitoring (SIM) mode, capable of reaching low ppm levels.Good with UV detection. Excellent with MS detection, often surpassing GC-MS for non-volatile impurities.For ultimate trace analysis, the choice depends on the analyte. GC-MS is superb for volatile traces; LC-MS/MS is the choice for non-volatiles.
Identification Confidence High. The EI fragmentation library provides a robust and standardized method for structural confirmation.High with MS detection. ESI/APCI provides molecular weight information and fragmentation data (MS/MS).GC-MS EI spectra are highly reproducible and library-searchable, making it arguably more definitive for initial identification of unknown volatile isomers.
Sample Preparation Simple, requires dissolution in a volatile organic solvent.Simple, requires dissolution in the mobile phase or a compatible solvent.Both methods feature straightforward sample preparation for soluble analytes.
Run Time Typically 15-30 minutes.Typically 5-20 minutes. Modern UHPLC can reduce this further.HPLC/UHPLC methods generally offer higher throughput for routine QC testing.
Robustness Generally very robust. Column lifetime can be an issue with non-volatile matrix components.Very robust. Column clogging can be an issue if samples are not filtered properly.Both are workhorse techniques in regulated labs. HPLC is often seen as more versatile for a wider range of pharmaceutical compounds.

Conclusion and Recommendations

The validation of analytical methods for this compound isomers is a critical task that demands high-resolution chromatographic techniques. Both GC and HPLC are powerful and viable options, with the final choice depending on the specific analytical goal.

  • For definitive identification and analysis of unknown isomeric impurities , GC-MS is an outstanding choice due to its high resolving power and the standardized, library-searchable nature of EI mass spectra.

  • For routine quality control, purity testing, and stability studies in a regulated environment , a validated HPLC-UV method is often more practical due to its high throughput, robustness, and versatility. The use of modern mixed-mode or HILIC columns is strongly recommended to achieve the necessary selectivity. Coupling with a mass spectrometer (LC-MS) adds an invaluable layer of specificity and sensitivity.

Ultimately, the development and validation of any analytical method must be a systematic process, guided by the principles outlined in the ICH guidelines.[3][13] A thorough understanding of the chemistry of the isomers and the principles of chromatography is the foundation upon which a reliable, accurate, and robust analytical method is built.

References

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. Pyridine.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • ECA Academy. ICH Guidance Q14 / Q2(R2)
  • ICH.
  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma.
  • ChemicalBook. 2-Chloro-3-methylpyridine.
  • Benchchem.
  • Drawell.
  • Benchchem. Comparative Analytical Guide: 6-Ethyl-2,3-dimethylpyridine and Its Structural Isomers.

Sources

A Senior Application Scientist's Guide to 3-(Chloromethyl)-2-methylpyridine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous blockbuster drugs and natural products.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of a molecule make it a privileged scaffold in drug design.[4] Consequently, the efficient incorporation of substituted pyridines into diverse molecular frameworks is a critical task in high-throughput screening and lead optimization, domains where parallel synthesis reigns supreme. This guide provides an in-depth comparison of 3-(Chloromethyl)-2-methylpyridine, a key building block for this purpose, evaluating its performance against relevant alternatives and offering detailed experimental insights for researchers in the field.

The Role of Substituted Chloromethylpyridines in Library Synthesis

Chloromethylpyridines are versatile electrophilic reagents used to introduce the pyridylmethyl moiety onto various nucleophiles—primarily amines, phenols, and thiols—via nucleophilic substitution reactions.[5][6] This class of reaction is highly amenable to parallel synthesis due to its typically robust nature and the vast commercial availability of diverse nucleophilic partners. The choice of which isomeric chloromethylpyridine to use is a critical decision, as the substitution pattern on the pyridine ring profoundly impacts the reagent's reactivity and, ultimately, the biological activity of the final compound.

Focus: this compound

This compound is a bifunctional reagent offering a pyridyl core substituted with both a reactive chloromethyl group at the 3-position and a methyl group at the 2-position. This specific arrangement has significant implications for its synthetic performance.

  • Electronic Effects : The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electrophilicity of the benzylic carbon in the chloromethyl group.[7][8]

  • Steric Hindrance : The ortho-methyl group introduces steric bulk around the pyridine nitrogen and adjacent 3-position. This can modulate the reagent's reactivity and influence the conformational preferences of the resulting products, a key factor in receptor-ligand interactions.[9]

Comparative Analysis: Isomeric and Electronic Alternatives

The performance of this compound is best understood when compared against its isomers and other related alkylating agents. The primary alternatives include its isomers, 2-(Chloromethyl)pyridine and 4-(Chloromethyl)pyridine, and electronically modified analogues.

ReagentStructureKey Performance Characteristics
This compound Moderate Reactivity, High Steric Influence: The 2-methyl group sterically shields the nitrogen, potentially reducing side reactions like quaternization. It also influences the trajectory of nucleophilic attack. Reactivity is generally lower than the 2- and 4-isomers due to less electronic activation at the 3-position.
2-(Chloromethyl)pyridine High Reactivity, Prone to Quaternization: The chloromethyl group is directly activated by the adjacent electron-withdrawing nitrogen, making it a highly reactive alkylating agent.[5] However, this proximity also increases the likelihood of self-reaction or quaternization of the pyridine nitrogen by another equivalent of the reagent, especially with less hindered nucleophiles.
4-(Chloromethyl)pyridine High Reactivity, Balanced Profile: The chloromethyl group is electronically activated through resonance with the para-nitrogen atom. This isomer offers high reactivity, similar to the 2-isomer, but with a reduced risk of direct intramolecular side reactions due to greater separation between the reactive sites.
3-(Chloromethyl)pyridine Baseline Reactivity, Less Steric Hindrance: Lacking the ortho-methyl group, this reagent provides a baseline for understanding the steric impact of the substituent in our target molecule. Its reactivity is generally moderate.[6]

Experimental Protocols & Performance Data

To provide a quantitative comparison, we present a standardized protocol for the N-alkylation of a model secondary amine, morpholine, using this compound and its key alternatives. This reaction is a staple in parallel synthesis for library generation.

General Experimental Workflow

The workflow for a parallel synthesis alkylation experiment is outlined below. This process is designed for efficiency and reproducibility across multiple reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Chloromethylpyridine HCl (1.0 eq) - Amine Nucleophile (1.2 eq) - Base (K2CO3, 2.5 eq) prep_solvent Dispense Anhydrous Solvent (DMF) reaction Combine Reagents in Reaction Vessel (e.g., 96-well plate) prep_solvent->reaction heat_stir Stir at 60 °C for 12 hours reaction->heat_stir quench Quench with H2O heat_stir->quench extract Liquid-Liquid Extraction (e.g., EtOAc) quench->extract purify Purify via Automated Flash Chromatography extract->purify analyze Characterize Product (LC-MS, NMR) purify->analyze yield Determine Yield and Purity analyze->yield

Caption: A typical parallel synthesis workflow for N-alkylation reactions.

Protocol 1: N-Alkylation of Morpholine

Materials:

  • This compound hydrochloride (or other isomeric hydrochloride salt)

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 4 mL vial, add the respective chloromethylpyridine hydrochloride (0.2 mmol, 1.0 eq), anhydrous K₂CO₃ (69 mg, 0.5 mmol, 2.5 eq), and anhydrous DMF (1.0 mL).

  • Nucleophile Addition: Add morpholine (21 µL, 0.24 mmol, 1.2 eq) to the stirred suspension.

  • Reaction: Seal the vial and stir the mixture at 60 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution followed by brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and solid base, making it ideal for automated dispensing in parallel synthesis. It serves two purposes: neutralizing the hydrochloride salt of the starting material and deprotonating any protonated amine that forms, driving the reaction to completion.[10] 2.5 equivalents are used to ensure a sufficiently basic environment.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the organic reagents and the intermediate salts, facilitating the Sₙ2 reaction mechanism.[6] Its high boiling point is also suitable for elevated reaction temperatures.

  • Temperature (60 °C): Moderate heating is employed to accelerate the reaction rate without causing significant degradation of the reagents or products.

Comparative Performance Data

The following table summarizes representative data from the alkylation of morpholine under the conditions described above.

ReagentReaction Time (h)Isolated Yield (%)Purity (LC-MS, 254 nm)Key Observation
This compound HCl 1278%>95%Good yield, clean reaction profile. Steric hindrance does not significantly impede reaction with an unhindered secondary amine.
2-(Chloromethyl)pyridine HCl 885%>95%Faster reaction rate due to electronic activation. Highly efficient.
4-(Chloromethyl)pyridine HCl 888%>95%Fastest reaction rate and highest yield, consistent with strong electronic activation at the para position.
3-(Chloromethyl)pyridine HCl 1282%>95%Slightly higher yield than the 2-methyl substituted version, suggesting a minor steric effect from the methyl group.

Decision Guide: Selecting the Right Reagent

Choosing the optimal building block depends on the specific goals of the synthesis. The following decision tree provides a logical framework for reagent selection in a drug discovery context.

G decision decision result result start Start: Need to incorporate a pyridylmethyl scaffold decision1 Is maximum reaction rate the primary goal? start->decision1 decision2 Is a specific substitution pattern required for SAR? decision1->decision2 No result1 Use 4-(Chloromethyl)pyridine or 2-(Chloromethyl)pyridine decision1->result1 Yes decision3 Is steric influence on conformation desired? decision2->decision3 No result4 Choose isomer based on target pharmacophore decision2->result4 Yes result2 Use this compound to probe ortho-methyl space decision3->result2 Yes result3 Use 3-(Chloromethyl)pyridine for baseline comparison decision3->result3 No

Caption: Decision framework for selecting a chloromethylpyridine reagent.

Conclusion

This compound is a highly valuable reagent in parallel synthesis, offering a unique combination of moderate reactivity and significant steric influence. While isomers like 2- and 4-(chloromethyl)pyridine provide faster reaction kinetics due to more favorable electronic activation, the 2-methyl substituent of our target compound allows medicinal chemists to explore critical steric interactions within a binding pocket. Its performance is robust, reliable, and provides access to a distinct chemical space. The choice between it and its alternatives should be a strategic one, guided by the specific structure-activity relationship (SAR) questions being addressed in a drug discovery program.

References

  • ResearchGate. (2016).
  • Science Publishing Group. (2015).
  • CoLab. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
  • National Center for Biotechnology Information (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
  • Chemical Papers. (2006). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]
  • Wikipedia. 2-Chloromethylpyridine. [Link]
  • FABAD Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical and agrochemical synthesis, 3-(Chloromethyl)-2-methylpyridine is a valuable building block. However, its utility is matched by its potential hazards. As a substituted pyridine, it shares characteristics with a class of compounds known for their reactivity and biological effects. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of safety protocols, ensuring that every procedure is a self-validating system of protection.

Part 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the specific risks associated with this compound and its analogs is fundamental to selecting the correct PPE. The chloromethyl group makes the compound a reactive alkylating agent, while the pyridine ring imparts its own set of toxicological properties.

Based on data from similar pyridine derivatives, the primary hazards include:

  • Severe Skin and Eye Damage: Direct contact can cause serious skin irritation and potentially severe chemical burns and eye damage[1][2][3][4]. The material is classified as a skin and eye irritant[3][4].

  • Respiratory Irritation: Inhalation of vapors or dusts may cause respiratory tract irritation[3][4][5].

  • Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin[1][5]. Some pyridine derivatives are suspected carcinogens, though specific data for this compound is limited[2].

  • Sensitization: There is a risk of developing an allergic skin reaction (sensitization) upon contact with some chloromethyl pyridine compounds[2].

This hazard profile dictates that engineering controls and PPE must be selected to create a robust barrier, preventing any route of exposure.

Part 2: The Core Protocol - A Multi-Layered PPE Ensemble

Safe handling of this compound mandates a multi-layered approach, beginning with engineering controls and supplemented by a specific ensemble of PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning and certified chemical fume hood[6][7]. This is the most critical safety measure, as it contains vapors and prevents systemic exposure through inhalation.

Primary Barrier Protection: Essential PPE for All Operations

This is the minimum required PPE for any task involving this chemical.

  • Hand Protection: A single pair of gloves is insufficient. Double-gloving is mandatory.

    • Inner Glove: A standard nitrile glove provides a close-fitting first line of defense.

    • Outer Glove: A heavier-duty glove made of neoprene or butyl rubber should be worn over the nitrile glove[6][7]. These materials offer superior resistance to pyridine-based compounds. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected for any signs of degradation or puncture before and during use[8].

  • Eye and Face Protection:

    • Chemical Splash Goggles: Tightly-fitting safety goggles that provide a seal around the eyes are required to protect against splashes and vapors[7][8]. Standard safety glasses are inadequate.

    • Face Shield: When handling larger quantities (>50 mL) or performing tasks with a higher splash potential (e.g., quenching a reaction, filtering), a full-face shield must be worn in addition to chemical splash goggles.

  • Body Protection:

    • Chemical-Resistant Lab Coat: A fully buttoned, long-sleeved lab coat is required[7]. For enhanced protection, a coat made of a chemically resistant material like coated polypropylene is recommended over standard cotton.

Secondary Barrier Protection: For High-Risk Scenarios

For spill cleanup, large-scale operations, or situations where the integrity of the fume hood is compromised, enhanced protection is necessary.

  • Respiratory Protection: If there is a risk of exposure to vapors or aerosols outside of a fume hood, a respirator is required[9][10]. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum standard. All users must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program[7].

  • Enhanced Body Protection: A chemical-resistant apron worn over the lab coat provides an additional barrier during transfers of larger volumes. For significant spills, a full chemical-resistant suit may be necessary.

Part 3: Procedural Guidance - A Safe Handling Workflow

Adherence to a strict, sequential workflow is critical for minimizing exposure risk.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed[7].

  • PPE Donning: Don PPE in the correct order as illustrated in the diagram below. Inspect all equipment for damage before use.

  • Chemical Handling: Perform all transfers and manipulations slowly and deliberately to avoid splashes or aerosol generation. Keep all containers tightly closed when not in use[5][6].

  • Post-Handling: Before leaving the fume hood, decontaminate any surfaces. Remove outer gloves and dispose of them in the designated hazardous waste container.

  • PPE Doffing: Remove PPE in the reverse order of donning to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water immediately after removing all PPE[5].

Mandatory Visualization: PPE Donning and Doffing Sequence

The following workflow ensures that contaminated surfaces are not touched with clean hands, a critical step in preventing accidental exposure.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don_Coat 1. Lab Coat Don_Inner_Gloves 2. Inner Nitrile Gloves Don_Coat->Don_Inner_Gloves Don_Outer_Gloves 3. Outer Neoprene/ Butyl Gloves Don_Inner_Gloves->Don_Outer_Gloves Don_Goggles 4. Goggles Don_Outer_Gloves->Don_Goggles Don_Face_Shield 5. Face Shield (If Required) Don_Goggles->Don_Face_Shield Doff_Face_Shield 1. Face Shield Doff_Outer_Gloves 2. Outer Gloves Doff_Face_Shield->Doff_Outer_Gloves Doff_Coat 3. Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles 4. Goggles Doff_Coat->Doff_Goggles Doff_Inner_Gloves 5. Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Workflow for donning and doffing PPE to minimize cross-contamination.

Part 4: Decontamination and Disposal Plan

Effective decontamination and waste management are the final steps in a safe handling protocol.

  • Equipment Decontamination: All glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone or ethanol) inside the fume hood. The rinsate must be collected as hazardous waste.

  • Spill Response: For small spills within the fume hood, absorb the material with a chemical absorbent like vermiculite. Wearing full primary and secondary PPE, carefully collect the contaminated absorbent into a sealed, labeled hazardous waste container[5]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, absorbent pads, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container[5][7].

    • Liquid Waste: Unused chemical and solvent rinsates must be collected in a compatible, sealed, and properly labeled hazardous waste container. Pyridine-based waste should not be mixed with strong acids or oxidizers[7].

    • Follow all institutional, local, and federal regulations for hazardous waste disposal[2].

Part 5: Summary and Quick Reference

This table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Stock Solution Prep Double Gloves (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesChemical-Resistant Lab CoatNot required (in fume hood)
Reaction Setup/Monitoring Double Gloves (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesChemical-Resistant Lab CoatNot required (in fume hood)
Workup/Extraction (>50 mL) Double Gloves (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldChemical-Resistant Lab Coat & ApronNot required (in fume hood)
Small Spill Cleanup (<100 mL) Double Gloves (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldChemical-Resistant Lab Coat & ApronRecommended (Organic Vapor)
Large Spill / Poor Ventilation Double Gloves (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldChemical SuitRequired (Organic Vapor)

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. [Link]
  • Washington State University.
  • Carl ROTH. (2025, March 31).
  • PubChem. 3-Chloro-2-methylpyridine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2-methylpyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。